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  • Product: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
  • CAS: 1332529-10-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

A Note from the Senior Application Scientist In the landscape of modern drug discovery, the cyclopropylamine moiety stands out as a privileged scaffold, imparting unique conformational rigidity and metabolic stability to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist

In the landscape of modern drug discovery, the cyclopropylamine moiety stands out as a privileged scaffold, imparting unique conformational rigidity and metabolic stability to bioactive molecules. This guide provides a comprehensive, technically-grounded exploration of the synthesis of a specific, valuable building block: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. We will move beyond a simple recitation of steps to delve into the mechanistic underpinnings and practical considerations that are paramount for the successful execution of this synthetic sequence in a research and development setting. The pathways described herein are designed to be robust, scalable, and informed by established principles of organic chemistry, ensuring both scientific integrity and practical applicability.

I. Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (I), reveals a convergent and efficient synthetic strategy. The hydrochloride salt is readily accessible from the free primary amine (II). The primary amine, in turn, can be synthesized via the reduction of a nitrile precursor, 1-(ethoxymethyl)cyclopropane-1-carbonitrile (III). This key intermediate can be constructed through the alkylation of commercially available cyclopropanecarbonitrile (IV) with chloromethyl ethyl ether.

Retrosynthesis mol_I {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (I) mol_II {[1-(Ethoxymethyl)cyclopropyl]methyl}amine (II) mol_I->mol_II Salt Formation mol_III 1-(Ethoxymethyl)cyclopropane-1-carbonitrile (III) mol_II->mol_III Nitrile Reduction mol_IV Cyclopropanecarbonitrile (IV) mol_III->mol_IV Alkylation reagent_V Chloromethyl ethyl ether mol_III->reagent_V

Caption: Retrosynthetic analysis of the target molecule.

II. Synthesis Pathway I: Alkylation and Reduction

This primary pathway is a robust and scalable method for the preparation of the target compound, commencing with readily available starting materials.

Stage 1: Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

The initial and crucial step involves the C-alkylation of cyclopropanecarbonitrile. The proton alpha to the nitrile group is sufficiently acidic to be removed by a strong, non-nucleophilic base, generating a stabilized carbanion. This nucleophile then undergoes an SN2 reaction with chloromethyl ethyl ether to furnish the desired intermediate.

Mechanism of Alkylation:

The choice of a strong base is critical to ensure complete deprotonation of the cyclopropanecarbonitrile without competing nucleophilic attack on the electrophile. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable choices. The resulting cyclopropyl carbanion is stabilized by the inductive effect and the pi-system of the nitrile group.

Alkylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropanecarbonitrile Cyclopropanecarbonitrile Carbanion Cyclopropyl Carbanion (stabilized) Cyclopropanecarbonitrile->Carbanion Deprotonation Base Base (e.g., NaH) Product 1-(Ethoxymethyl)cyclopropane-1-carbonitrile Carbanion->Product SN2 Attack CMEE Chloromethyl ethyl ether

Caption: Mechanism of C-alkylation of cyclopropanecarbonitrile.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Reduction of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

The reduction of the nitrile functional group to a primary amine is a pivotal transformation in this synthesis. Lithium aluminum hydride (LiAlH4) is a powerful and effective reducing agent for this purpose.[1] The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Mechanism of Nitrile Reduction:

The mechanism involves a two-fold addition of hydride. The first hydride attacks the nitrile carbon to form an imine anion, which is stabilized by complexation with the aluminum species. A second hydride then adds to the imine carbon to yield a dianion, which upon aqueous work-up is protonated to give the primary amine.[1]

Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile 1-(Ethoxymethyl)cyclopropane-1-carbonitrile Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion 1st Hydride Addition LiAlH4_1 LiAlH4 Dianion Dianion Intermediate Imine_Anion->Dianion 2nd Hydride Addition LiAlH4_2 LiAlH4 Amine {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Dianion->Amine Protonation H2O H2O (Work-up)

Caption: Mechanism of nitrile reduction with LiAlH4.

Experimental Protocol: Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of 1-(ethoxymethyl)cyclopropane-1-carbonitrile (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used. A granular precipitate should form.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be purified by distillation under reduced pressure if necessary.

Stage 3: Formation of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt. This is a standard acid-base reaction. The salt form often offers advantages in terms of stability, crystallinity, and solubility, which are desirable properties for pharmaceutical compounds.[2][3]

Experimental Protocol: Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

  • Dissolution: Dissolve the crude or purified {[1-(ethoxymethyl)cyclopropyl]methyl}amine (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: Cool the solution to 0 °C. Add a solution of hydrogen chloride in the chosen solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the suspension at 0 °C for an additional 30 minutes.

  • Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product, {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

III. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
CyclopropanecarbonitrileC4H5N67.09Colorless liquid
1-(Ethoxymethyl)cyclopropane-1-carbonitrileC7H11NO125.17Colorless liquid
{[1-(Ethoxymethyl)cyclopropyl]methyl}amineC7H15NO129.20Colorless liquid
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochlorideC7H16ClNO165.66White crystalline solid

IV. Conclusion

The synthesis of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride presented herein is a logical and practical approach for accessing this valuable building block. The three-stage process, involving alkylation of cyclopropanecarbonitrile, reduction of the resulting nitrile, and subsequent salt formation, utilizes well-established and reliable chemical transformations. Careful attention to anhydrous conditions and the stoichiometry of reagents is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and scientists in drug development to synthesize this and structurally related compounds, empowering the exploration of new chemical space in the pursuit of novel therapeutics.

V. References

  • What is the reaction between hydrochloric and amine? - Quora. (2018, March 4). Quora. [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 6). YouTube. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Spectroscopy Online. [Link]

  • Synthesis of amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • CN102442922A - Method for using powder base as acid-binding agent in nitrogen alkylation reaction of chloromethyl alkyl ether - Google Patents. (n.d.). Google Patents.

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents. (n.d.). Google Patents.

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For novel compounds such as {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, a detailed understanding of its NMR spectra is crucial for structural verification, purity assessment, and for tracking its behavior in different chemical environments. This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental data in the public domain, this guide synthesizes information from structurally related molecules and established spectroscopic principles to offer a robust predictive framework. The causality behind spectral assignments is explained, and a standardized protocol for experimental data acquisition is provided to ensure trustworthiness and reproducibility.

Molecular Structure and Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the molecular structure of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride with the IUPAC numbering convention applied for the purpose of this guide.

Caption: Molecular structure of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[1][2][3][4][5][6][7]

Predicted ¹H NMR Data (in D₂O at 400 MHz)
Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2, H30.8 - 1.2m-4HCyclopropyl CH₂
H4~3.2s-2HCH₂-N
H5~3.5s-2HO-CH₂-C
H6~3.6qJ = 7.02HO-CH₂-CH₃
H7~1.2tJ = 7.03HO-CH₂-CH₃
NH₃⁺7.5 - 8.5br s-3HAmmonium

Note: The NH₃⁺ signal will be broad and may exchange with D₂O, potentially disappearing from the spectrum.

Predicted ¹³C NMR Data (in D₂O at 100 MHz)
Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
C120 - 25Quaternary Cyclopropyl C
C2, C310 - 15Cyclopropyl CH₂
C440 - 45CH₂-N
C570 - 75O-CH₂-C
C665 - 70O-CH₂-CH₃
C714 - 16O-CH₂-CH₃

Spectral Interpretation and Rationale

¹H NMR Spectrum
  • Cyclopropyl Protons (H2, H3): The protons on the cyclopropyl ring are expected to appear in the most upfield region of the spectrum (0.8 - 1.2 ppm).[6] Due to the geminal and cis/trans couplings, these four protons will likely appear as a complex multiplet.[1][2][4] The 1,1-disubstitution pattern of the cyclopropane ring breaks the symmetry, making the two methylene groups diastereotopic.

  • Aminomethyl Protons (H4): The methylene protons adjacent to the protonated nitrogen (CH₂-NH₃⁺) are expected to be deshielded and appear around 3.2 ppm.[8] In D₂O, coupling to the NH₃⁺ protons will not be observed due to rapid deuterium exchange. Therefore, this signal is predicted to be a singlet. The formation of the hydrochloride salt causes a significant downfield shift for these protons compared to the free amine.[9]

  • Ethoxymethyl Protons (H5, H6, H7): The protons of the ethoxymethyl group will exhibit characteristic shifts and coupling patterns.[3][10][11]

    • The methylene protons attached to the oxygen and the cyclopropyl ring (O-CH₂-C, H5) are expected around 3.5 ppm as a singlet.

    • The methylene protons of the ethyl group (O-CH₂-CH₃, H6) will be a quartet around 3.6 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons of the ethyl group (O-CH₂-CH₃, H7) will appear as a triplet around 1.2 ppm. The typical coupling constant for an ethyl group is approximately 7.0 Hz.[10]

  • Ammonium Protons (NH₃⁺): In a non-deuterated solvent like DMSO-d₆, the ammonium protons would appear as a broad singlet between 7.5 and 8.5 ppm.[12] In D₂O, these protons will exchange with deuterium, and the signal will likely not be observed.

¹³C NMR Spectrum
  • Cyclopropyl Carbons (C1, C2, C3): The carbon atoms of the cyclopropyl ring are highly shielded and appear at high field in the ¹³C NMR spectrum.[5]

    • The quaternary carbon (C1) is predicted to be in the 20-25 ppm range.

    • The two methylene carbons (C2, C3) will be even further upfield, between 10 and 15 ppm.

  • Aminomethyl Carbon (C4): The carbon adjacent to the nitrogen (CH₂-N) is expected to resonate around 40-45 ppm.[7][8]

  • Ethoxymethyl Carbons (C5, C6, C7): The carbons of the ethoxymethyl group are influenced by the electronegative oxygen atom.[3][7]

    • The methylene carbon attached to the oxygen and the cyclopropyl ring (O-CH₂-C, C5) is predicted to be in the 70-75 ppm range.

    • The methylene carbon of the ethyl group (O-CH₂-CH₃, C6) is expected around 65-70 ppm.

    • The methyl carbon of the ethyl group (O-CH₂-CH₃, C7) will be the most upfield of this group, at approximately 14-16 ppm.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended. These are based on established best practices for the analysis of small organic molecules.[13][14]

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this hydrochloride salt due to its high polarity and ability to dissolve the compound. Alternatively, DMSO-d₆ can be used, which would allow for the observation of the NH₃⁺ protons.[12]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of the solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling: Ensure the NMR tube is clean and dry before use. After dissolving the sample, transfer the solution to the NMR tube, ensuring it is free from any particulate matter.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

G cluster_0 1H NMR Acquisition cluster_1 13C NMR Acquisition Pulse Program Pulse Program zg30 zg30 Pulse Program->zg30 Standard 30° pulse Spectral Width Spectral Width 16 ppm 16 ppm Spectral Width->16 ppm (-2 to 14 ppm) Acquisition Time Acquisition Time 4 s 4 s Acquisition Time->4 s Relaxation Delay Relaxation Delay 2 s 2 s Relaxation Delay->2 s Number of Scans Number of Scans 16 16 Number of Scans->16 Pulse Program_C Pulse Program zgpg30 zgpg30 Pulse Program_C->zgpg30 Power-gated decoupling Spectral Width_C Spectral Width 240 ppm 240 ppm Spectral Width_C->240 ppm (-10 to 230 ppm) Acquisition Time_C Acquisition Time 1.5 s 1.5 s Acquisition Time_C->1.5 s Relaxation Delay_C Relaxation Delay Relaxation Delay_C->2 s Number of Scans_C Number of Scans 1024 or more 1024 or more Number of Scans_C->1024 or more

Caption: Recommended NMR acquisition parameters.

Data Processing
  • Referencing: Reference the spectra to the residual solvent peak. For D₂O, the HDO signal is typically at 4.79 ppm. For DMSO-d₆, the residual proton signal is at 2.50 ppm and the carbon signal is at 39.52 ppm.

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this compound and use NMR spectroscopy as a reliable tool in their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectral data.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]

  • Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-36. Available from: [Link]

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 25(24), 5966. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Markovich, A., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Available from: [Link]

  • Canadian Science Publishing. CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. Available from: [Link]

  • R Discovery. 13C NMR spectra of substituted cyclopropanes 4. 1-alkoxy-2-chloro. Available from: [Link]

  • Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available from: [Link]

  • ACS Publications. Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Available from: [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]

  • ResearchGate. CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Available from: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available from: [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

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  • ResearchGate. Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Available from: [Link]

  • BIA - Free University of Bozen-Bolzano. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of ethoxy ethane resulted from H2SO4-catalized condensation reaction. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

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  • Academia.edu. 19F NMR analyses of some cyclopropane derivatives. Available from: [Link]

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Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Amine Hydrochlorides: A Case Study of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Executive Summary: The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its behavior, from physicochemical properties like solubility and stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its behavior, from physicochemical properties like solubility and stability to its interaction with biological targets. For novel compounds such as {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, a comprehensive structural characterization is not merely an academic exercise but a critical step in drug development. As no public crystallographic data for this specific compound exists, this guide provides a robust, field-proven methodological framework for its complete solid-state characterization. We will detail the necessary protocols from synthesis and crystal growth through definitive structural analysis by Single-Crystal X-ray Diffraction (SC-XRD) and bulk-phase verification using Powder X-ray Diffraction (PXRD). This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind each experimental choice.

Introduction: The Imperative of Solid-State Characterization

In pharmaceutical sciences, the conversion of a promising molecule into a viable drug product is a journey fraught with challenges. A significant portion of these challenges lies in the solid state. The crystalline form of an API dictates its stability, dissolution rate, and bioavailability.[1] Amine hydrochlorides are a common salt form used to enhance the solubility and stability of basic drug candidates.[2][3] The target of this guide, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, represents a typical novel candidate for which solid-state properties are unknown but essential for further development.

Determining the crystal structure provides an unambiguous map of atomic positions, bond lengths, and bond angles.[4] This information is the gold standard for confirming molecular identity and understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and ultimately influence the material's macroscopic properties.[3] This guide outlines the integrated analytical approach required to obtain and interpret this vital information.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the material and, critically, the growth of a high-quality single crystal. The quality of the crystal is the single most important factor determining the success of an SC-XRD experiment.[5]

Hypothetical Synthesis Route

Based on established synthetic methodologies for related cyclopropylamine derivatives, a plausible route to the target compound is proposed.[6][7][8] This typically involves the formation of the core cyclopropylmethylamine structure followed by salt formation. The final step involves reacting the freebase with hydrochloric acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, to precipitate the desired hydrochloride salt.[6][9]

Protocol for Single Crystal Growth

Growing diffraction-quality single crystals (typically 0.1-0.3 mm in size) is often more art than science, requiring systematic screening of conditions.[5] The protocol below describes a robust starting point for an amine hydrochloride salt.

Objective: To grow single crystals of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride suitable for SC-XRD analysis.

Principle: The principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. Slow cooling and slow solvent evaporation are the most common and effective techniques.

Step-by-Step Protocol:

  • Solvent Screening:

    • Rationale: The ideal solvent (or solvent system) will dissolve the compound when hot but have limited solubility when cold. This differential solubility is the driving force for crystallization.

    • Procedure: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents at room temperature and upon gentle heating. Good candidates include ethanol, isopropanol, acetonitrile, and acetone.[2]

  • Prepare a Saturated Solution:

    • Rationale: Starting with a solution at or near saturation minimizes the amount of solvent that needs to be removed or the temperature change required, allowing for slower, more controlled crystal growth.

    • Procedure: In a clean glass vial, dissolve a small amount of the compound (e.g., 20-50 mg) in the minimum amount of the chosen "good" solvent at an elevated temperature (e.g., 40-50°C). Ensure all solid material is completely dissolved.

  • Induce Slow Crystallization (Choose one method):

    • Method A: Slow Cooling:

      • Rationale: A gradual decrease in temperature slowly reduces the solubility of the compound, promoting the formation of a few nucleation sites that grow into large single crystals.

      • Procedure: Place the vial in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) and allow it to cool to room temperature over 24-48 hours.

    • Method B: Slow Evaporation:

      • Rationale: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. This is suitable for compounds with moderate solubility at room temperature.

      • Procedure: Cover the vial with a cap or parafilm and pierce it with a single small pinhole. Place the vial in a vibration-free location for several days to weeks.

    • Method C: Vapor Diffusion (Solvent/Anti-solvent):

      • Rationale: This is a highly controlled method. The slow diffusion of an "anti-solvent" (in which the compound is insoluble) into the solvent destabilizes the solute, causing it to crystallize.

      • Procedure: Place the vial containing the saturated solution inside a larger, sealed jar. In the bottom of the jar, add a layer of the anti-solvent (e.g., heptane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, inducing crystal growth.

  • Crystal Harvesting:

    • Rationale: Once suitable crystals have formed, they must be carefully removed to prevent damage or dissolution.

    • Procedure: Using a pipette, carefully remove the mother liquor. Use a fine needle or a microliter syringe to gently dislodge a chosen crystal and transfer it to a microscope slide with a drop of the mother liquor for inspection.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is a non-destructive analytical technique that provides the precise three-dimensional structure of a crystalline material.[4] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and absolute stereochemistry.[10][11]

The SC-XRD Experimental Workflow

The process from a suitable crystal to a final, refined structure follows a well-defined path. This workflow is designed to ensure data quality and produce a chemically sensible and accurate structural model.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal Single Crystal (0.1-0.3 mm) Mount Mount on Goniometer Crystal->Mount Select & Harvest Center Center in X-ray Beam Mount->Center UnitCell Determine Unit Cell & Screen Quality Center->UnitCell FullData Full Data Collection UnitCell->FullData Crystal is Suitable Integrate Integrate Intensities FullData->Integrate Solve Solve Structure (Phase Problem) Integrate->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Report (CIF File) Refine->Validate checkCIF

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Protocol for Data Collection and Structure Solution

Instrumentation: A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer, and an area detector.[12]

  • Crystal Mounting and Centering:

    • Rationale: The crystal must be precisely positioned at the center of the goniometer to ensure it remains in the X-ray beam as it is rotated.

    • Procedure: The harvested crystal is mounted on a thin fiber or loop and affixed to the goniometer head. Using a video microscope, the crystal is carefully centered.

  • Unit Cell Determination:

    • Rationale: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[12] This step also provides an initial assessment of crystal quality.

  • Data Collection:

    • Rationale: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while continuously exposing it to the X-ray beam and recording the diffraction pattern.[12]

    • Procedure: The instrument software uses the determined unit cell to devise a strategy for collecting a complete, unique, and redundant dataset. This typically takes several hours.

  • Data Reduction and Integration:

    • Rationale: The raw image files are processed to measure the intensity and position of each diffraction spot. These intensities are corrected for various experimental factors.

  • Structure Solution and Refinement:

    • Rationale: This is the most complex step. The "phase problem" is solved using computational methods to generate an initial electron density map.[5] This map reveals the positions of the atoms, which are then refined against the experimental data to improve the fit and generate the final, highly accurate structural model.

  • Validation and Reporting:

    • Rationale: The final structure is rigorously validated for geometric and crystallographic sensibility using software like checkCIF, provided by the International Union of Crystallography (IUCr).[13] The final data is compiled into a Crystallographic Information File (CIF).[14]

Interpreting the Results: A Hypothetical Data Table

The final output of a successful SC-XRD experiment is a set of crystallographic data that completely describes the crystal structure. The table below shows a hypothetical yet plausible set of data for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Parameter Hypothetical Value Significance
Chemical FormulaC₇H₁₆ClNODefines the atoms within the asymmetric unit.
Formula Weight165.66 g/mol Molecular mass of the formula unit.
Crystal SystemMonoclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)a = 8.512(3)Dimensions of the unit cell sides.
b = 15.234(5)
c = 7.891(2)
α, β, γ (°)α = 90Angles between the unit cell axes.
β = 105.34(1)
γ = 90
Volume (ų)986.5(6)Volume of a single unit cell.
Z4Number of formula units per unit cell.
R₁ (I > 2σ(I))0.035A measure of the agreement between the model and data (lower is better).
wR₂ (all data)0.089A weighted measure of agreement for all data (lower is better).
Goodness-of-Fit1.05Should be close to 1.0 for a good refinement.

Powder X-ray Diffraction (PXRD): Bulk Sample Verification

While SC-XRD provides the definitive structure from a single point, PXRD is essential for analyzing the bulk powder, making it a cornerstone of pharmaceutical quality control.[15] PXRD is used to confirm that the bulk material consists of the same crystalline phase identified by SC-XRD, to identify different polymorphs, and to assess sample purity.[1]

Protocol for PXRD Analysis
  • Sample Preparation:

    • Rationale: The sample must consist of a fine powder with randomly oriented crystallites to produce a representative diffraction pattern.[16]

    • Procedure: Gently grind a small amount (~10-20 mg) of the crystalline material with a mortar and pestle. Pack the powder into a sample holder.

  • Data Acquisition:

    • Rationale: The sample is irradiated with a monochromatic X-ray beam while the detector scans through a range of angles (2θ) to record the intensity of the diffracted X-rays.[17]

    • Procedure: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant angular range (e.g., 2° to 40° 2θ) with an appropriate step size and scan speed.

  • Data Analysis:

    • Rationale: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase.

    • Procedure: Compare the experimental PXRD pattern of the bulk sample to a pattern calculated from the SC-XRD data (the CIF file). A match confirms that the single crystal was representative of the bulk material. Any significant differences may indicate the presence of impurities or a different polymorphic form.

Conclusion

The structural elucidation of a novel pharmaceutical compound like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a systematic process that relies on the synergistic application of synthesis, crystal growth, and advanced analytical techniques. Single-Crystal X-ray Diffraction provides the unambiguous, atomic-resolution structure, which is the foundational piece of information for understanding the molecule's properties. Powder X-ray Diffraction complements this by verifying the phase purity and consistency of the bulk material, a critical requirement for regulatory approval and manufacturing. By following the detailed, causality-driven protocols outlined in this guide, research and development teams can confidently and efficiently characterize novel amine hydrochloride salts, accelerating the path from discovery to a well-understood, high-quality drug candidate.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework - IUCr. Retrieved from [Link]

  • Otsuka, Y., et al. (2016). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Chemical and Pharmaceutical Bulletin, 64(8), 1129-35. Available at: [Link]

  • Scribd. (n.d.). Single-Crystal X-Ray Diffraction Guide. Retrieved from [Link]

  • Fawcett, T. G., et al. (2020). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction. Crystallography Class. Retrieved from [Link]

  • Smith, D. K. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Crystals, 4(1), 1-22. Available at: [Link]

  • Larkin, P. J. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy. Available at: [Link]

  • Otsuka, Y., et al. (2016). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. PubMed. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]

  • International Union of Crystallography Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

  • Clegg, W., et al. (2019). 8: Single-crystal X-ray Diffraction (Part 1). Royal Society of Chemistry. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ACS Publications. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • McMahon, B., & Hall, S. R. (2024). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 80(1), 1-5. Available at: [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ResearchGate. Retrieved from [Link]

  • CN106631824B. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.
  • Woźniak, K., et al. (2019). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 301, 223-230. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Florence, A. J., et al. (2016). SDPD-SX: combining a single crystal X-ray diffraction setup with advanced powder data structure determination for use in early stage drug discovery. CrystEngComm, 18(39), 7558-7567. Available at: [Link]

  • Johnston, A. (2016). SDPD-SX: a methodology for powder diffraction data collection for structure solution. CentAUR. Retrieved from [Link]

  • CN106631827B. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 974-977. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental chemical properties is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental chemical properties is paramount. For novel molecules such as {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS No: 1332529-10-8), this foundational data informs everything from analytical method development to metabolic fate studies. This technical guide provides a detailed exploration of the molecular weight and exact mass of this compound, elucidating the methodologies for their determination and their significance in scientific research.

Chemical Identity and Structure

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a primary amine hydrochloride salt. The core structure features a cyclopropyl ring, a common motif in medicinal chemistry known for its ability to introduce conformational rigidity and modulate metabolic stability. The ethoxymethyl substituent and the aminomethyl group further contribute to the molecule's physicochemical properties.

The molecular formula for the hydrochloride salt is C7H15NO · HCl.[1] This formula is the cornerstone for calculating both the molecular weight and the exact mass.

To visually represent the molecule's connectivity, a 2D chemical structure diagram is presented below.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Dissolve sample in appropriate solvent Ionization Ionization Source (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection DataAcquisition Data Acquisition Detector->DataAcquisition Signal Transduction MassSpectrum Mass Spectrum Generation DataAcquisition->MassSpectrum Analysis Data Analysis (Peak Identification) MassSpectrum->Analysis

Figure 2: A generalized workflow for the determination of molecular and exact mass using mass spectrometry.

Protocol Insights:

  • Ionization Source: For a polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is a highly effective and commonly used technique. It is a "soft" ionization method that minimizes fragmentation, allowing for the observation of the intact molecular ion.

  • Mass Analyzer: To accurately determine the exact mass, a high-resolution mass analyzer such as a Time-of-Flight (TOF) or an Orbitrap is essential. These instruments provide the necessary mass accuracy and resolving power to distinguish between ions with very similar mass-to-charge ratios.

Conclusion

A thorough understanding of the distinction between molecular weight and exact mass is fundamental for chemists and drug development professionals. For {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, the molecular weight of 165.66 g/mol is a critical parameter for gravimetric and stoichiometric purposes, while its exact mass of 165.09204 Da is indispensable for its unambiguous identification and characterization by high-resolution mass spectrometry. This guide provides the foundational knowledge and a framework for the practical application of these core chemical concepts.

References

Sources

Foundational

literature review on {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride Authored by: A Senior Application Scientist Introduction {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a significant chemical entity, primarily utilized as a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a cyclopropane ring functionalized with both an aminomethyl and an ethoxymethyl group, imparts specific conformational properties that are of interest in drug design. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the hydrochloride salt from the free amine as the final step. The primary amine can be accessed through the reduction of a corresponding nitrile or other nitrogen-containing functional groups. The core cyclopropane structure with its distinct oxygen and nitrogen functionalities can be constructed from a symmetrical precursor like 1,1-bis(hydroxymethyl)cyclopropane, which in turn is accessible from the reduction of diethyl 1,1-cyclopropanedicarboxylate.

G target {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride free_amine {[1-(Ethoxymethyl)cyclopropyl]methyl}amine target->free_amine Salt Formation nitrile [1-(Ethoxymethyl)cyclopropyl]acetonitrile free_amine->nitrile Nitrile Reduction tosylate [1-(Ethoxymethyl)cyclopropyl]methyl tosylate nitrile->tosylate Cyanation alcohol [1-(Ethoxymethyl)cyclopropyl]methanol tosylate->alcohol Tosylation diol [1-(Hydroxymethyl)cyclopropyl]methanol alcohol->diol Selective Ethoxymethylation diester Diethyl 1,1-cyclopropanedicarboxylate diol->diester Diester Reduction

Caption: Retrosynthetic analysis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Primary Synthetic Pathway: From Diethyl 1,1-cyclopropanedicarboxylate

This synthetic route is one of the most practical approaches, commencing with a commercially available starting material and proceeding through a series of well-established chemical transformations.

Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to [1-(Hydroxymethyl)cyclopropyl]methanol

The initial step involves the reduction of the diester to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.[1]

Reaction Scheme:

Step 2: Selective Monoprotection of the Diol

To differentiate the two hydroxyl groups, a selective monoprotection is necessary. The formation of an ethoxymethyl (EOM) ether is a suitable choice. This is typically achieved by reacting the diol with ethoxymethyl chloride (EOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.[2]

Reaction Scheme:

HOH₂C-C(CH₂)₂-CH₂OCH₂OEt + TsCl --(Pyridine)--> TsOCH₂-C(CH₂)₂-CH₂OCH₂OEt

TsOCH₂-C(CH₂)₂-CH₂OCH₂OEt + NaCN → NCCH₂-C(CH₂)₂-CH₂OCH₂OEt

NCCH₂-C(CH₂)₂-CH₂OCH₂OEt + LiAlH₄ → H₂NCH₂CH₂-C(CH₂)₂-CH₂OCH₂OEt

H₂NCH₂CH₂-C(CH₂)₂-CH₂OCH₂OEt + HCl → [H₃N⁺CH₂CH₂-C(CH₂)₂-CH₂OCH₂OEt]Cl⁻

Caption: Synthetic workflow from Diethyl 1,1-cyclopropanedicarboxylate.

Alternative Synthetic Strategies

Curtius Rearrangement Approach

An alternative route could involve the Curtius rearrangement of a suitable carboxylic acid derivative. This would begin with the mono-ethoxymethylated alcohol, which would then be oxidized to the corresponding carboxylic acid. The carboxylic acid can then be converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate would yield the desired primary amine. [3][4]

Experimental Protocols

Synthesis of [1-(Hydroxymethyl)cyclopropyl]methanol
  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography. [1]

Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine
  • To a solution of [1-(ethoxymethyl)cyclopropyl]acetonitrile (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of lithium aluminum hydride (1.5 eq.) in THF is added dropwise.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to 0 °C, the reaction is quenched by the careful addition of water, followed by 15% aqueous NaOH, and then water.

  • The resulting solid is filtered, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude amine.

Formation of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
  • The crude {[1-(Ethoxymethyl)cyclopropyl]methyl}amine is dissolved in anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final hydrochloride salt. [4][5]

Data Summary

StepKey ReagentsTypical Yield
Diester ReductionLiAlH₄85-95%
Selective EthoxymethylationEOMCl, DIPEA60-70%
TosylationTsCl, Pyridine90-98%
CyanationNaCN, DMSO80-90%
Nitrile ReductionLiAlH₄80-90%
Hydrochloride Salt FormationHCl in Et₂O>95%

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a strictly inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn.

  • Cyanide Salts (e.g., NaCN): are highly toxic. They should be handled with extreme care in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

  • Ethoxymethyl chloride (EOMCl): is a potential carcinogen and should be handled in a fume hood with appropriate PPE.

  • Strong Acids and Bases: should be handled with care, using appropriate PPE to avoid skin and eye contact.

Conclusion

The synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride can be effectively achieved through a multi-step sequence starting from diethyl 1,1-cyclopropanedicarboxylate. The key transformations involve robust and well-documented reactions, including ester and nitrile reductions, selective ether protection, and tosylation. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The outlined procedures and strategies provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate.

References

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 7). Retrieved from [Link]

  • Smith, B. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Amines 4. Reactions with acids to form Salts. - YouTube. (2016, March 17). Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Amine acid salt compounds and process for the production thereof. U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
  • Ghorai, M. K., Bhattacharyya, S., & Kumar, A. (2018). Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry.
  • Siegel, H., & Gaebert, C. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S. Patent No. 5,728,896. Washington, DC: U.S.
  • Wang, Y., et al. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. CN114153999A.
  • Zhang, H., et al. (2017). Synthesis method of (1- cyclopropyl -1- methyl) ethylamine hydrochloride. CN106631824B.
  • de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
  • Pruckmayr, G. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. U.S. Patent No. 3,847,985. Washington, DC: U.S.
  • Chemspace. (n.d.). [1-(hydroxymethyl)cyclopropyl]methanol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). [1-(Hydroxymethyl)cyclopropyl]methanol. Retrieved from [Link]

  • de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Li, J., et al. (2017). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. CN106631827B.
  • Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC.
  • Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy. Organic Syntheses, 51, 131.
  • Bakulina, O., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1593.
  • de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
  • Gelin, M., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases.
  • Ley, S. V., & Thomas, A. W. (2003). In Situ Oxidation-Imine Formation-Reduction Routes from Alcohols to Amines.
  • Dinh, H. V., & Jana, S. (2023). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv.
  • Das, A., & Giri, R. (2022). Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv.
  • Krivokolysko, S. G., et al. (2022). Synthesis of 7-(Ethoxymethyl)-4',4'-Dimethyl-2-(3-Nitrophenyl)-2',6',8-Trioxo-5,7-Diazaspiro[Bicyclo[3.3.1]Nonane-3,1'-Cyclohexane]-1-Carbonitrile.
  • Fettes, A., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S.
  • An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction. (n.d.). Benchchem.
  • Chemical conversion from methyl amine to methanol and methanol to methyl amine. - YouTube. (2019, April 5). Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxycyclopentane-1-carbonitrile. Retrieved from [Link]

  • Gryko, D., & Piechowska, J. (2016). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light.
  • 2-(hydroxymethyl)cyclopropane-1-carbonitrile — Chemical Substance Information. (n.d.). Retrieved from [Link]

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Exploratory

Whitepaper: A Methodological Guide to Determining the Thermal Stability and Melting Point of Novel Cyclopropylamine Hydrochloride Salts

Authored For: Researchers, Scientists, and Drug Development Professionals Subject Compound: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS No. 1262774-16-2)[1] Senior Application Scientist Note: Direct exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject Compound: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS No. 1262774-16-2)[1] Senior Application Scientist Note: Direct experimental data for the subject compound is not publicly available. This guide therefore provides a comprehensive framework of best practices and standardized methodologies for characterizing its thermal properties, applicable to this molecule and other novel amine hydrochloride salts in a research and development setting.

Introduction: The Critical Role of Thermal Characterization

Cyclopropylamine moieties are valuable structural motifs in medicinal chemistry, prized for the unique conformational constraints they impart.[2][3][4] When formulated as hydrochloride salts, their physicochemical properties—particularly thermal stability and melting point—become paramount for drug development. These parameters govern everything from storage conditions and shelf-life to the selection of manufacturing processes and ultimate bioavailability. An inaccurate or incomplete thermal profile can lead to downstream failures, including product degradation and inconsistent performance.[5]

This guide presents a robust, multi-technique approach to establishing a comprehensive thermal profile for a novel compound like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. We will detail the established methodologies for melting point determination and advanced thermal analysis, focusing not just on the protocols themselves, but on the scientific rationale that underpins a reliable and reproducible characterization.

Part 1: Melting Point Determination: A Foundational Metric of Purity and Identity

The melting point is more than a physical constant; it is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities. For pharmaceutical salts, this analysis is a fundamental quality control step mandated by pharmacopeias worldwide.[6][7]

Causality in Experimental Design

The choice of heating rate is critical. A rapid temperature ramp can cause a lag between the apparatus's temperature reading and the actual sample temperature, leading to an erroneously wide or elevated melting range. A slow, controlled heating rate of approximately 1-2°C per minute is standard practice to ensure thermal equilibrium as the sample approaches its melting transition.[6] Sample preparation is equally important; the substance must be finely powdered and thoroughly dried to prevent solvent effects from depressing the melting point.[6] The powder must be packed tightly into a capillary tube to ensure uniform heat transfer.[8]

Experimental Protocol: USP Class I Melting Point Determination

This protocol is adapted from standard United States Pharmacopeia (USP) <741> guidelines for a digital melting point apparatus.[6][7]

  • Sample Preparation:

    • Ensure the sample of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is completely dry, for instance, by drying in a vacuum desiccator over a desiccant for at least 24 hours.[6]

    • Finely powder the sample using a mortar and pestle.

    • Charge a standard capillary tube (e.g., 0.8-1.2 mm internal diameter) with the powder to form a tightly packed column 2.5–3.5 mm high.[6] This is achieved by tapping the closed end of the tube on a hard surface.

  • Instrument Calibration:

    • Calibrate the apparatus using USP-certified reference standards that bracket the expected melting point of the sample.[6] This ensures the instrument's temperature scale is accurate.

  • Measurement:

    • Rapid Determination (Optional): Perform an initial rapid heating to find an approximate melting temperature. Allow the apparatus to cool.

    • Accurate Determination: Set the starting temperature of the heating block to at least 5-10°C below the expected melting point.[6][8]

    • Insert the charged capillary tube into the heating block.

    • Set the heating rate to 1°C per minute.[6][9]

    • Record two temperatures:

      • T1 (Onset of Melt): The temperature at which the first drop of liquid is observed or when the column of powder is seen to collapse.[6]

      • T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid.

    • The melting range is reported as T1 – T2.

  • Validation:

    • Repeat the determination at least twice with fresh samples. Consistent results across three measurements validate the finding.[9]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result & Validation Dry Dry Sample (Vacuum Desiccator) Powder Finely Powder Sample Dry->Powder Pack Pack Capillary Tube (2.5-3.5 mm height) Powder->Pack Calibrate Calibrate Apparatus (USP Standards) Pack->Calibrate Set Set Start Temp (10°C below expected MP) Calibrate->Set Heat Heat at 1°C/min Set->Heat Observe Observe & Record T1 (Onset) & T2 (Clear) Heat->Observe Report Report Melting Range (T1 - T2) Observe->Report Repeat Repeat 2x for Consistency Report->Repeat

Caption: Workflow for USP-compliant melting point determination.

Part 2: Advanced Thermal Stability Profiling

While melting point is crucial, a full understanding of a compound's thermal behavior requires more advanced techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary methods that provide a detailed picture of thermal stability, decomposition pathways, and energetic transitions.[10][11][12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] It is ideal for determining the temperature at which decomposition begins and quantifying the mass loss associated with specific degradation events.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] DSC detects thermal events like melting (endothermic) and decomposition (often exothermic), providing critical information about the energy involved in these transitions.[11]

Causality in Experimental Design

For both TGA and DSC, a standard heating rate of 10 K/min is often used as a starting point to provide a good balance between resolution and experimental time. The choice of atmosphere is critical:

  • Inert Atmosphere (Nitrogen): This is used to study the inherent thermal stability of the compound, preventing oxidative degradation. Any mass loss observed is due to decomposition or volatilization.[13]

  • Oxidative Atmosphere (Air or Oxygen): This is used to assess the compound's stability in the presence of an oxidant, which is relevant for real-world storage and handling.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA for mass using calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered, dried {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride into a clean TGA pan (e.g., platinum or alumina).

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp temperature from 30°C to 600°C at a heating rate of 10 K/min.

  • Data Collection: Record the mass change (%) and the first derivative of the mass change (DTG curve) as a function of temperature. The onset temperature of decomposition is a key parameter to report.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dried sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp temperature from 25°C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350°C) at a heating rate of 10 K/min.

  • Data Collection: Record the heat flow (mW) as a function of temperature.

Integrated Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_tga TGA Analysis (Stability) cluster_dsc DSC Analysis (Transitions) Sample Dry, Powdered Amine HCl Sample TGA_Load Load 5-10 mg in TGA pan Sample->TGA_Load DSC_Load Load 2-5 mg in DSC pan Sample->DSC_Load TGA_Run Run TGA (e.g., 30-600°C @ 10 K/min in N2) TGA_Load->TGA_Run TGA_Data Collect Mass Loss (%) & DTG Curve TGA_Run->TGA_Data TGA_Result Determine Onset of Decomposition Temp. TGA_Data->TGA_Result DSC_Run Run DSC (e.g., 25-350°C @ 10 K/min in N2) TGA_Result->DSC_Run Sets upper limit for DSC scan DSC_Load->DSC_Run DSC_Data Collect Heat Flow (mW) DSC_Run->DSC_Data DSC_Result Identify Melting (Endotherm) & Decomposition (Exotherm) DSC_Data->DSC_Result

Caption: Integrated workflow for TGA and DSC thermal analysis.

Part 3: Integrated Data Interpretation

By combining the results from all three techniques, a comprehensive thermal profile can be constructed.

ParameterTechniqueInterpretation
Melting Range Melting Point ApparatusA narrow range (< 2°C) indicates high purity. This value is used for identity confirmation.
Melting Endotherm DSCThe peak temperature of the endotherm provides a highly accurate melting point. The area under the peak corresponds to the enthalpy of fusion, a key thermodynamic property.
Onset of Mass Loss TGAThis temperature represents the point at which the compound begins to chemically decompose. It is a critical measure of its thermal stability.[13]
Exothermic Events DSCAn exothermic event following the melting endotherm strongly suggests that the compound is undergoing thermal decomposition.[11]
Residue at End TGAThe percentage of mass remaining at the end of the TGA run indicates the amount of non-volatile decomposition products.

For an amine hydrochloride, thermal decomposition often involves the loss of hydrogen chloride gas followed by the degradation of the organic amine structure.[15] The mass loss observed in TGA can be correlated with the loss of specific molecular fragments.

Conclusion

Characterizing the melting point and thermal stability of a novel compound such as {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a non-negotiable step in its development pathway. While direct data for this specific molecule is not in the public domain, the application of standardized, well-understood methodologies provides a clear and reliable path forward. By integrating visual melting point determination with the quantitative power of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can build a comprehensive thermal profile. This profile is essential for ensuring the quality, safety, and efficacy of new chemical entities as they progress from the laboratory to clinical application.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
  • Chintalapudi, H., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed.
  • Chintalapudi, H., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides.
  • Process for the manufacture of cyclopropylamine. (1986).
  • Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia.
  • [1-(methoxymethyl)cyclopropyl]amine hydrochloride. (n.d.). CymitQuimica.
  • Gardarsdottir, H. (2024).
  • Melting point determination. (n.d.). University of Calgary, Department of Chemistry.
  • Choudhary, A. (2011).
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • USP <741> MELTING RANGE OR TEMPER
  • 1-[1-(methoxymethyl)
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • (cyclopropylmethyl)(methoxy)
  • Differential Scanning Calorimetry (DSC Analysis)
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Barhate, R. S., et al. (2002). Solubility Measurement Using Differential Scanning Calorimetry.
  • {[1-(ethoxymethyl)cyclobutyl]methyl}amine hydrochloride. (n.d.). MilliporeSigma.
  • Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biological Procedures Online, PMC.
  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. (2005). Cole-Parmer.
  • N-(Cyclopropylmethyl)-N-methylamine Hydrochloride. (n.d.). Sigma-Aldrich.
  • (Cyclopropylmethyl)(methyl)amine hydrochloride. (n.d.). PubChem.
  • [(1-Ethylcyclopropyl)methyl]amine hydrochloride. (n.d.). Sigma-Aldrich.
  • 1-Cyclopropyl-1-methyl-ethylamine hydrochloride. (2025). ChemicalBook.
  • Aggrawal, M., & Rohrer, J. (n.d.). Fast separation of heat stable salts. ThermoFisher Scientific.
  • 1-Cyclopropyl-1-methyl-ethylamine hydrochloride. (n.d.).
  • Al-Barq, A. (2025). Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. JagWorks@USA - University of South Alabama.
  • Wang, T., et al. (2018). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University.
  • Cirri, M., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. Journal of Pharmaceutical Sciences.
  • N-Methyl-cyclopropanamine HCl. (2024). ChemBK.
  • Arenillas, A., et al. (2012). Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. SciSpace.
  • methylamine hydrochloride. (n.d.). chemister.ru.
  • Worthington, J. T., et al. (2024).
  • Ryan, A. J. (n.d.). Thermogravimetric Analysis (TGA)
  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM.
  • Nagu, M., et al. (2019). Properties of Amines and their Hydrochloride Salt.
  • St-Jean, O., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, PubMed.
  • Ebrahimi, S. M., et al. (2022). Thermogravimetric analysis (TGA) of the fabricated mesoporous silica nanoparticles.
  • Li, J., et al. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI.

Sources

Foundational

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride solubility in DMSO and DMF

An In-depth Technical Guide to the Solubility of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride in DMSO and DMF Abstract This technical guide provides a comprehensive analysis of the solubility of {[1-(Ethoxyme...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride in DMSO and DMF

Abstract

This technical guide provides a comprehensive analysis of the solubility of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in the polar aprotic solvents Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical predictions to establish a robust framework for experimental solubility determination. We will explore the physicochemical principles governing the dissolution of this specific amine salt, detail the influential roles of its structural moieties, and present a validated, step-by-step protocol for quantifying thermodynamic solubility. The guide emphasizes the causality behind experimental design, ensuring that the described methodologies are self-validating and yield reliable, reproducible data critical for applications ranging from high-throughput screening to formulation development.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems.[1] For researchers in drug discovery, a compound's solubility profile dictates its suitability for in vitro assays, impacts its formulation for in vivo studies, and can be a primary determinant of its eventual bioavailability.[1][2] The subject of this guide, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, is a primary amine salt incorporating a unique combination of functional groups: a hydrophilic amine hydrochloride, a rigid cyclopropyl core, and a flexible ethoxymethyl side-chain.

Understanding its solubility in DMSO and DMF is of paramount importance. These solvents are ubiquitous in drug discovery laboratories, prized for their exceptional ability to dissolve a wide range of organic molecules.[3][4][5] DMSO, in particular, is the standard solvent for creating high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[3] DMF is also a versatile solvent in organic synthesis and various formulation processes.[4][6] Therefore, accurate knowledge of the solubility limits of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in these solvents is essential for ensuring data integrity, designing robust experiments, and advancing promising compounds through the development pipeline.

This guide provides the theoretical foundation for predicting solubility behavior and the practical, authoritative methodology for its precise experimental determination.

Part 1: Theoretical Framework for Solubility

The dissolution of a crystalline solute, such as an amine hydrochloride salt, in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Solute: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

To predict solubility, we must first analyze the structure of the solute.

Caption: Structure of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

  • Ammonium Cation (R-NH3+) : This is the dominant polar feature. The positive charge on the nitrogen atom makes this group highly amenable to solvation by polar solvents. It is the primary site for strong ion-dipole interactions.

  • Chloride Anion (Cl-) : The counter-ion is a small, hard anion. In aprotic solvents, anions are less effectively solvated than in protic solvents (like water) because there are no acidic protons (like O-H or N-H) on the solvent to act as hydrogen-bond donors.[7]

  • Ethoxymethyl Group (-CH2-O-CH2-CH3) : The ether linkage introduces a polar C-O bond and a lone pair of electrons on the oxygen, which can act as a hydrogen bond acceptor. This adds a degree of hydrophilicity.

  • Cyclopropyl Ring : This is a small, rigid, and nonpolar hydrocarbon moiety that contributes to the lipophilicity of the molecule.

The overall solubility will depend on the interplay between the highly polar ionic head and the more nonpolar organic scaffold. A major energy barrier to dissolution is the crystal lattice energy—the energy holding the ions together in the solid state.[1][2]

The Solvents: DMSO and DMF

Both DMSO and DMF are classified as polar aprotic solvents. This class of solvents is characterized by large dipole moments and high dielectric constants, but they lack acidic protons.[7][8]

Caption: Structures and charge distribution of DMSO and DMF.

  • Solvation Mechanism : Their high polarity makes them excellent solvents for cations like the ammonium group (R-NH3+). The negative end of the solvent's dipole (the oxygen atom in both DMSO and DMF) strongly interacts with and stabilizes the positive charge.[8] However, the positive end of the dipole is sterically hindered and diffuse, making them less effective at solvating small anions like Cl-.[7]

  • Prediction : Given the strong cation-solvating ability of DMSO and DMF, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is expected to exhibit good to excellent solubility. The primary limiting factor will be the energy required to overcome the crystal lattice forces of the salt.

Part 2: Experimental Determination of Solubility

While theoretical principles provide a strong basis for estimation, empirical measurement is required for definitive data. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[9]

  • Kinetic Solubility : This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[10]

  • Thermodynamic Solubility : This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a specific solvent under equilibrium conditions, where the dissolved solute is in balance with an excess of undissolved solid.[9][11] For formulation and process chemistry, this is the most critical value.

This guide focuses on determining the thermodynamic solubility using the gold-standard "shake-flask" method.[12]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed as a self-validating system to ensure the generation of accurate and reliable data.

Materials:

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.8%)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Benchtop centrifuge capable of >10,000 x g

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and appropriate mobile phase/diluent for analysis

Experimental Workflow Diagram:

G start Start step1 Step 1: Prepare Supersaturated Mixture Add excess solid (~5-10 mg) to a known volume of solvent (e.g., 1 mL DMSO/DMF) in a sealed glass vial. start->step1 step2 Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours on an orbital shaker. step1->step2 step3 Step 3: Phase Separation Centrifuge at >10,000 x g for 15 min to pellet all undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully collect an aliquot of the clear supernatant. Avoid disturbing the pellet. step3->step4 step5 Step 5: Serial Dilution Dilute the supernatant with a suitable solvent to fall within the analytical instrument's linear range. step4->step5 step6 Step 6: Quantification Analyze the diluted sample using a pre-validated method (e.g., HPLC-UV). Determine concentration against a standard curve. step5->step6 end Result: Thermodynamic Solubility (e.g., in mg/mL or mM) step6->end

Sources

Exploratory

Mechanism of Action for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Derivatives: A Technical Guide on Novel PDE7 Inhibitors

Executive Summary The development of targeted therapeutics for Diseases Associated with Chronic Fatigue (DACF)—including Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID—has historically been hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for Diseases Associated with Chronic Fatigue (DACF)—including Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID—has historically been hindered by a lack of defined molecular targets. Recent pharmacological advancements have identified the phosphodiesterase-7 (PDE7) enzyme as a critical node in skeletal muscle and neuro-immune regulation[1].

At the forefront of this discovery is a novel class of PDE7 inhibitors featuring a spiro[[1,3]oxazolo[5,4-f]quinazoline-9,1′-cyclohexan]-7-one scaffold[1]. Within this structural class, the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine moiety serves as a critical pharmacophore[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanism of action (MoA) of these derivatives, detailing the target biology, intracellular signaling cascades, and the self-validating experimental protocols required to evaluate their efficacy.

Target Biology: Phosphodiesterase-7 (PDE7) and Mitochondrial Myopathy

The Role of PDE7A in Skeletal Muscle

Phosphodiesterases (PDEs) control the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. PDE7 is a high-affinity, cAMP-specific isoenzyme that does not hydrolyze cGMP[2]. It exists in two isoforms: PDE7A and PDE7B. Notably, PDE7A exhibits high expression in skeletal muscle and T-cells[1].

Pathophysiological Rationale in ME/CFS

The therapeutic rationale for targeting PDE7 stems from the "acquired, self-replicating mitochondrial myopathy" model proposed by Wirth and Scheibenbogen[4]. In ME/CFS and Long COVID, hypoperfusion and ischemia trigger a reliance on anaerobic metabolism, leading to intracellular sodium accumulation[5]. This ionic disturbance reverses the sodium-calcium exchanger (NCX), causing massive calcium overload in the mitochondria [6]. This calcium toxicity severely impairs oxidative phosphorylation, leading to the hallmark post-exertional malaise (PEM) and depolarization-induced muscle fatigue[6].

Mechanism of Action (MoA)

Molecular Pharmacology

The {[1-(Ethoxymethyl)cyclopropyl]methyl}amine derivative acts as a highly selective, competitive inhibitor of the PDE7 catalytic domain[2]. The ethoxymethyl-cyclopropyl group provides optimal steric bulk and lipophilicity, allowing the compound to anchor deeply within the PDE7 active site while avoiding cross-reactivity with the structurally similar PDE4 enzyme[3].

Cellular Signaling Cascade

By inhibiting PDE7A, these derivatives prevent the hydrolysis of cAMP[1]. The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA) [3]. PKA subsequently phosphorylates downstream targets, including calcium-handling proteins (such as the ryanodine receptor, RyR1, and SERCA). This phosphorylation cascade restores proper calcium sequestration, mitigating mitochondrial calcium overload and breaking the vicious cycle of the acquired mitochondrial myopathy[6].

G PDE7_Inhibitor {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Derivative (PDE7 Inhibitor) PDE7A PDE7A Enzyme (Skeletal Muscle) PDE7_Inhibitor->PDE7A Inhibits Catalytic Domain cAMP Intracellular cAMP ↑ PDE7A->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Calcium Mitochondrial Calcium Handling Restored PKA->Calcium Phosphorylates Targets Muscle Skeletal Muscle Contractility Improved Calcium->Muscle Reverses Fatigue

Figure 1: Mechanism of action of PDE7 inhibitors via the cAMP/PKA signaling cascade.

Experimental Validation & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these PDE7 inhibitors relies on two self-validating systems: an in vitro enzymatic assay to confirm target engagement, and an ex vivo physiological model to confirm functional rescue.

Protocol 1: Enzymatic TR-FRET Assay (FAM-cAMP)

Causality & Principle: To determine the IC50 of the amine derivatives, we utilize an Immobilized Metal Ion Affinity for Phosphochemical (IMAP) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[7]. When PDE7 is active, it hydrolyzes the fluorescent substrate (FAM-cAMP) into FAM-AMP. The exposed phosphate group on FAM-AMP binds to IMAP nanoparticles coated with a Terbium (Tb) donor, bringing the Tb and FAM fluorophores into close proximity and generating a high FRET signal[7]. When the PDE7 inhibitor is effective, hydrolysis is blocked, FAM-AMP is not formed, and the FRET signal decreases. This provides a homogeneous, antibody-free readout[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris–HCl pH 7.4, 10 mM MgCl2, 0.1% BSA). Dilute the PDE7A enzyme to a final concentration of 1.6 nM[7].

  • Compound Dilution: Serially dilute the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine derivative in DMSO (11-point curve, top concentration 100 μM) and dispense 40 nL/well into a 384-well white low-volume assay plate[7].

  • Enzymatic Reaction: Add 100 nM FAM-cAMP substrate to the wells[8]. Incubate the mixture at room temperature for 60 minutes[9].

  • IMAP Binding: Add 60 µL of IMAP Binding Solution (containing Tb-Donor and IMAP nanoparticles) to each well[8].

  • Equilibration & Readout: Allow the plate to equilibrate for 3 hours in the dark[8]. Read the Tb intensity and TR-FRET signal (excitation 340 nm, emission 490 nm and 520 nm) using a multi-mode microplate reader[8].

  • Data Analysis: Calculate the 520:490 nm ratio. Use nonlinear least-squares regression to determine the IC50[1].

Protocol 2: Ex Vivo Rat Soleus Muscle Contractility Assay

Causality & Principle: To validate that the biochemical inhibition of PDE7 translates to physiological relief of DACF, an ex vivo rat soleus muscle model is employed[1]. The muscle is subjected to a high-KCl buffer, which induces sustained membrane depolarization. This mimics the ionic imbalance (sodium/calcium overload) and subsequent mitochondrial fatigue observed in ME/CFS patients[10].

Step-by-Step Methodology:

  • Tissue Isolation: Carefully dissect the soleus muscle from euthanized adult rats, maintaining the integrity of the tendons for force transducer attachment.

  • Baseline Measurement: Suspend the muscle in an organ bath containing oxygenated Tyrode's solution at 37°C. Apply electrical field stimulation to establish a baseline twitch and tetanic force[10].

  • Compound Incubation: Incubate the muscle with the PDE7 inhibitor (e.g., 10 μM) or a vehicle control for 20 minutes[10].

  • Depolarization-Induced Fatigue: Replace the standard buffer with a high-KCl buffer to induce sustained depolarization and fatigue[10].

  • Quantification: Continuously record the muscle tension. After 30 minutes in the high-KCl buffer, quantify the residual force as a percentage of the initial baseline force[10].

W Prep Ex Vivo Rat Soleus Muscle Isolation Incubate Incubation with PDE7 Inhibitor Prep->Incubate Depolarize High-KCl Buffer (Depolarization) Incubate->Depolarize Measure Residual Force Measurement Depolarize->Measure

Figure 2: Workflow for the ex vivo rat soleus muscle depolarization-induced fatigue model.

Quantitative Data Presentation

The pharmacological profile of optimized {[1-(Ethoxymethyl)cyclopropyl]methyl}amine-substituted spiro-quinazoline derivatives demonstrates potent target engagement and robust physiological recovery[1].

ParameterAssay TypeRepresentative Value / OutcomeBiological Significance
PDE7A IC50 IMAP TR-FRET0.1 nM – 50 nMHigh potency for the catalytic domain of PDE7A.
PDE4 Selectivity IMAP TR-FRET> 100-fold over PDE4Minimizes emetic side effects typically associated with PDE4 inhibition.
Baseline Force Ex Vivo Soleus100% (Normalized)Establishes healthy muscle contractility pre-depolarization.
Residual Force (Vehicle) Ex Vivo Soleus< 20% after 30 minConfirms successful induction of depolarization-linked fatigue (high-KCl).
Residual Force (Treated) Ex Vivo Soleus65% – 85% after 30 minDemonstrates significant preservation of muscle contractility and prevention of calcium overload.

References

  • WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance Google Patents[2]

  • Identification of Phosphodiesterase-7 Inhibitors with Spiro[[1,3]oxazolo[5,4-f]quinazoline-9,1′-cyclohexan]-7-one Scaffold for the Treatment of Chronic Fatigue ACS Medicinal Chemistry Letters[Link][1]

  • Key Pathophysiological Role of Skeletal Muscle Disturbance in Post COVID and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS): Accumulated Evidence PubMed (National Institutes of Health) [Link][6]

  • IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System Molecular Devices[Link][8]

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library Journal of Medicinal Chemistry - ACS Publications[Link][7]

Sources

Foundational

Structural Characterization of Ethoxymethyl Cyclopropyl Building Blocks: An Integrated NMR and X-ray Crystallography Guide

Executive Summary Ethoxymethyl cyclopropyl moieties are highly valued building blocks in modern medicinal chemistry. By combining the metabolic stability and conformational rigidity of a cyclopropane ring with the hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxymethyl cyclopropyl moieties are highly valued building blocks in modern medicinal chemistry. By combining the metabolic stability and conformational rigidity of a cyclopropane ring with the hydrogen-bond accepting capability and lipophilicity of an ethoxymethyl ether, these substructures act as versatile bioisosteres. However, their small size, high degree of conformational flexibility at the ether linkage, and typically liquid physical state present unique challenges for structural elucidation.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the structural characterization of ethoxymethyl cyclopropyl building blocks. This guide bridges the gap between solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state X-ray crystallography, emphasizing the causality behind every analytical choice.

The Analytical Challenge: Why Standard Methods Fail

The base molecule, (ethoxymethyl)cyclopropane, is a low-molecular-weight (100.16 g/mol ) volatile liquid[1]. When integrated into larger drug scaffolds, the cyclopropyl ring introduces a rigid, strained geometry, while the ethoxymethyl appendage remains highly flexible.

Characterizing these building blocks requires overcoming two primary hurdles:

  • NMR Signal Overlap: The highly shielded protons of the cyclopropyl ring often overlap with other aliphatic signals, requiring advanced 2D techniques to resolve relative stereochemistry.

  • Crystallographic Disorder: Cyclopropyl rings are notorious for dynamic crystallographic disorder—they "wobble" within the crystal lattice, leading to distorted Atomic Displacement Parameters (ADPs)[2]. Furthermore, the oily nature of the isolated building blocks necessitates derivatization to achieve the solid state required for X-ray diffraction[3].

Workflow A Ethoxymethyl Cyclopropyl Synthesis B Purity Assessment (LC-MS / GC-MS) A->B C Solution-State NMR (1D & 2D) B->C D Physical State Check C->D E Direct X-ray Crystallography D->E Solid F Derivatization / Co-crystallization D->F Oil/Liquid G Absolute Configuration & 3D Structure E->G F->E

Fig 1. Integrated workflow for the structural characterization of cyclopropyl building blocks.

Solution-State Characterization: Advanced NMR Techniques

Solution-state NMR is the first line of defense in structural validation. The cyclopropyl ring possesses a unique magnetic environment due to the diamagnetic anisotropy of its strained C-C bonds, which shields the attached protons, shifting them significantly upfield (0.10–1.20 ppm).

The Causality of Coupling Constants

To determine the relative stereochemistry (e.g., cis vs. trans substitution on the cyclopropyl ring), we rely on the Karplus relationship. The dihedral angle between cis-protons on a cyclopropane ring is approximately 0°, resulting in maximum orbital overlap and a large vicinal coupling constant ( 3Jcis​ = 8–10 Hz). Conversely, trans-protons have a dihedral angle of roughly 144°, leading to a significantly smaller coupling constant ( 3Jtrans​ = 4–6 Hz)[4].

Self-Validating NMR Protocol

To ensure data integrity, the following protocol incorporates internal validation mechanisms:

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the ethoxymethyl cyclopropyl compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides a non-interfering solvent window for the upfield cyclopropyl protons. TMS acts as the internal zero-point reference, self-validating the chemical shift scale.

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire the ¹H spectrum with a relaxation delay (D1) of at least 5 seconds.

  • Validation: Integrate the terminal methyl group of the ethoxymethyl ether (-CH₂-O-CH₂-CH₃ ). Set this integral exactly to 3.00. If the cyclopropyl ring protons do not integrate to perfect integers relative to this standard, the D1 delay was insufficient (violating quantitative conditions) or the sample is impure.

Step 3: 2D NOESY for Stereochemical Assignment

  • Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 400 ms.

  • Causality: We choose NOESY over COSY because NOESY detects through-space dipolar couplings (< 5 Å). COSY only shows through-bond connectivity, which cannot differentiate between cis and trans spatial arrangements on the rigid ring.

NOESY_Logic Start Acquire NOESY/ROESY Spectrum Identify Identify Cyclopropyl Ring Protons Start->Identify Measure Measure NOE Cross-Peaks to Ethoxymethyl CH2 Identify->Measure Decision Strong NOE to H_cis? Measure->Decision Cis Assigned as Cis-Isomer Decision->Cis Yes (r < 3.0 Å) Trans Assigned as Trans-Isomer Decision->Trans No (Strong NOE to H_trans)

Fig 2. Logic tree for stereochemical assignment of cyclopropyl isomers using 2D NOESY NMR data.

Solid-State Characterization: X-ray Crystallography

While NMR provides excellent relative stereochemistry in solution, X-ray crystallography is required to unambiguously determine the absolute configuration and precise 3D atomic coordinates[3].

Overcoming the Physical State Barrier

Because ethoxymethyl cyclopropyl building blocks are highly flexible and lack strong intermolecular hydrogen-bond donors, they are typically oils.

  • Causality of Derivatization: To force the molecule into a highly ordered crystal lattice, we must derivatize the building block (e.g., via amide coupling or esterification) with a rigid, planar, and heavy-atom-containing moiety, such as a p-nitrophenyl or p-bromobenzoate group. The heavy atom (Br) provides anomalous dispersion, which is strictly required to assign the absolute stereochemistry (Flack parameter).

Self-Validating Crystallography Protocol

Step 1: Crystallization

  • Dissolve the derivatized compound in a minimum amount of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a crystallization tube. Allow vapor diffusion to occur slowly over 3–7 days.

Step 2: Data Acquisition at Cryogenic Temperatures

  • Mount the single crystal on a diffractometer and cool immediately to 100 K using a nitrogen cryostream.

  • Causality: Cyclopropyl rings exhibit severe dynamic disorder at room temperature[2]. Cooling to 100 K "freezes" the molecular motion, reducing the Atomic Displacement Parameters (ADPs) and preventing the electron density of the cyclopropyl carbons from smearing.

Step 3: Refinement and Validation

  • Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Validation: The protocol validates itself via the CheckCIF routine. A final R1​ factor of < 0.05 and a Goodness-of-Fit (S) near 1.0 confirm that the structural model accurately represents the experimental electron density. If the thermal ellipsoids of the cyclopropyl carbons remain highly elongated even at 100 K, it indicates unresolved static disorder (e.g., two distinct conformations occupying the same lattice site).

Quantitative Data Summaries

To aid in rapid spectral interpretation and technique selection, the following tables summarize the expected quantitative parameters for ethoxymethyl cyclopropyl systems.

Table 1: Typical NMR Chemical Shifts & Coupling Constants

Proton/Carbon EnvironmentTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Diagnostic Coupling (Hz)
Cyclopropyl CH₂ (ring)0.10 - 0.808.0 - 12.0 2Jgem​ ≈ 4–5 Hz
Cyclopropyl CH (ring)0.80 - 1.2014.0 - 18.0 3Jcis​ = 8–10 Hz, 3Jtrans​ = 4–6 Hz
Ethoxymethyl -CH₂-O-3.30 - 3.6068.0 - 72.0 3J ≈ 7.0 Hz
Ethoxymethyl -O-CH₂-3.40 - 3.7065.0 - 67.0 3J ≈ 7.0 Hz
Ethoxymethyl -CH₃1.10 - 1.3014.0 - 16.0 3J ≈ 7.0 Hz

Table 2: Comparative Structural Validation (X-ray vs. NMR)

FeatureX-ray CrystallographySolution-State NMR
Phase Solid (Single Crystal)Liquid (Solution)
Primary Data Electron density, 3D coordinatesChemical shifts, J-couplings, NOE
Stereochemistry Absolute (via anomalous dispersion)Relative (via NOESY/ROESY)
Dynamic Disorder High sensitivity (requires 100 K cooling)Time-averaged signals
Sample Requirement 1–5 mg (requires crystallization)5–15 mg (non-destructive)

Conclusion

The structural characterization of ethoxymethyl cyclopropyl building blocks requires a synergistic approach. Solution-state NMR provides rapid, non-destructive insights into connectivity and relative stereochemistry, driven by the rigid geometric constraints of the cyclopropane ring that dictate distinct 3Jcis​ and 3Jtrans​ couplings. However, to bypass the limitations of signal overlap and to establish absolute configuration, researchers must employ chemical derivatization followed by cryogenic X-ray crystallography. By adhering to the self-validating protocols outlined in this guide, drug development professionals can ensure the highest level of scientific integrity when integrating these vital moieties into novel therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12500871, (Ethoxymethyl)cyclopropane." PubChem, National Library of Medicine. Available at:[Link]

  • Mahapatra, S., et al. "Taming the dynamics in a pharmaceutical by cocrystallization: investigating the impact of the coformer by solid-state NMR." CrystEngComm, Royal Society of Chemistry, 2021. Available at:[Link]

  • Dicker, A., et al. "Reactions of benzopyran-3-carbaldehyde, -3-carbonitrile and -3-carboxylate with Chloroacetone." Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry, 1998. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride in Advanced Peptide Synthesis

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Compound: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS: 1332529-10-8) Executive Summary & Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Compound: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS: 1332529-10-8)

Executive Summary & Scientific Rationale

The transition of peptide therapeutics from preclinical models to clinical applications is frequently hindered by poor metabolic stability, rapid renal clearance, and low membrane permeability. To address these pharmacokinetic (PK) liabilities, medicinal chemists employ specialized peptidomimetic building blocks.

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a highly specialized, sterically hindered primary amine featuring a conformationally restricted cyclopropyl ring and an ether-linked aliphatic chain [1]. When incorporated into a peptide sequence—either as a C-terminal capping agent or a side-chain modifier—this moiety provides three distinct mechanistic advantages:

  • Proteolytic Shielding (Causality): The coplanarity and steric bulk of the cyclopropyl ring restrict the local conformational flexibility of the peptide backbone. This prevents exopeptidases (if at the C-terminus) or endopeptidases (if on a side-chain) from achieving the necessary transition-state geometry for amide bond hydrolysis [2].

  • Enhanced Lipophilicity & Permeability: The ethoxymethyl group increases the overall LogP of the peptide without introducing excessive hydrophobicity that could lead to aggregation. The ether oxygen also serves as a localized hydrogen-bond acceptor, which can facilitate transient interactions with lipid bilayers, improving cell permeability [2].

  • Metabolic Stability: Unlike linear aliphatic chains which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring is metabolically robust, significantly extending the circulating half-life of the therapeutic [3].

Quantitative Impact on Peptide Parameters

The incorporation of cyclopropylmethylamine derivatives fundamentally alters the physicochemical profile of the parent peptide. Table 1 summarizes the typical quantitative shifts observed when modifying a standard hydrophilic peptide sequence (e.g., a GLP-1 or Dynorphin analog) with this building block.

Table 1: Comparative Physicochemical Data (Unmodified vs. Modified Peptide)

ParameterUnmodified Peptide (Free Acid/Amide)Modified with {[1-(Ethoxymethyl)cyclopropyl]methyl}amineMechanistic Driver
Serum Half-Life ( t1/2​ ) 15 – 30 minutes4 – 8 hoursSteric hindrance preventing enzymatic cleavage [2].
Lipophilicity (cLogP) -2.5 to -1.0+0.5 to +1.8Addition of the lipophilic cyclopropyl and ethyl groups.
Membrane Permeability ( Papp​ ) <1.0×10−6 cm/s 3.5×10−6 cm/sDisruption of hydration shells; enhanced lipid interaction.
Receptor Binding ( ΔG ) BaselineEntropically favored ( −1 to −3 kcal/mol)Pre-organization of the binding conformation [2].

Experimental Protocols

Because the amine is supplied as a hydrochloride salt, stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA or NMM) is strictly required before coupling. Failure to liberate the free base will result in near-zero coupling efficiency.

Protocol A: In-Solution C-Terminal Amidation (Post-Cleavage)

This protocol is utilized when the peptide has been synthesized and cleaved from a highly acid-labile resin (e.g., 2-Chlorotrityl chloride resin) yielding a fully protected peptide with a free C-terminal carboxylic acid.

Reagents:

  • Protected Peptide (1.0 eq)

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (4.5 eq total: 3.0 eq for coupling + 1.5 eq to neutralize the amine HCl)

  • Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide in anhydrous DMF/DCM to a concentration of 0.05 M.

  • Pre-Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the peptide solution. Stir at room temperature for 5 minutes to form the active O-At ester.

  • Amine Preparation: In a separate vial, dissolve the amine hydrochloride (1.5 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) and vortex for 30 seconds to liberate the free amine.

  • Coupling: Transfer the free amine solution to the activated peptide mixture. Stir under an inert atmosphere (N₂) at room temperature for 2 to 4 hours.

  • Monitoring: Monitor reaction completion via LC-MS (aliquot 5 µL, dilute in MeCN, and analyze).

  • Workup: Precipitate the protected modified peptide in cold diethyl ether, centrifuge at 4000 rpm for 10 minutes, and decant the supernatant.

  • Global Deprotection: Treat the pellet with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, followed by ether precipitation and RP-HPLC purification.

Protocol B: On-Resin Side-Chain Conjugation (Branched Peptidomimetics)

This protocol is used to create branched peptides by attaching the amine to the side chain of a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue.

Step-by-Step Methodology:

  • Resin Assembly: Synthesize the linear peptide on a Rink Amide resin using standard Fmoc-SPPS. At the desired branching point, incorporate an orthogonally protected amino acid: Fmoc-Glu(OAll)-OH (allyl ester protection).

  • Orthogonal Deprotection: Swell the resin in anhydrous DCM. Add a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (PhSiH₃) (10 eq) in DCM. Agitate in the dark for 2 hours to remove the Allyl group, exposing the free side-chain carboxylate. Wash thoroughly with DCM (5x) and DMF (5x).

  • Activation: Add PyBOP (3.0 eq) and DIPEA (6.0 eq) in DMF to the resin. Agitate for 10 minutes. (Note: PyBOP is preferred over HATU on-resin to minimize guanidinylation side-reactions).

  • Conjugation: Add {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (3.0 eq) and additional DIPEA (3.0 eq) dissolved in NMP. Agitate at 40 °C for 4 hours.

  • Cleavage: Wash the resin (DMF, DCM, MeOH) and dry. Cleave the final modified peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Workflow Visualization

The following diagram illustrates the critical self-validating workflow for Protocol B (On-Resin Side-Chain Conjugation). The orthogonal deprotection step ensures that the amine strictly reacts with the designated Glu/Asp side-chain, preventing polymerization or off-target amidation.

G N1 Step 1: SPPS Assembly Incorporate Fmoc-Glu(OAll)-OH N2 Step 2: Orthogonal Deprotection Pd(PPh3)4, PhSiH3 in DCM N1->N2 N3 Step 3: Carboxylate Activation PyBOP, DIPEA in DMF N2->N3 N4 Step 4: Amine Conjugation Add Amine HCl + DIPEA N3->N4 N5 Step 5: Cleavage & Global Deprotection TFA / TIS / H2O N4->N5 N6 Final Product: Branched Peptidomimetic N5->N6

Workflow for on-resin side-chain conjugation of cyclopropylmethylamine derivatives.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". ResearchGate. Available at: [Link]

  • Stammer, C. H. (1985). "The synthesis of cyclopropane amino acids and peptides". Google Patents (WO1985000809A1).
Application

Application Notes and Protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has firmly established itself as a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has firmly established itself as a valuable component in the medicinal chemist's toolbox.[1] Its incorporation into drug candidates has been shown to confer a range of benefits, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties.[2][3] The rigid, three-dimensional nature of the cyclopropyl group can enforce a specific conformation on a molecule, leading to more favorable interactions with biological targets.[4] Furthermore, the unique electronic character of the C-C bonds in a cyclopropane ring can influence the pKa of adjacent functional groups and serve as a bioisosteric replacement for other common functionalities like gem-dimethyl groups or alkenes.[2]

This guide focuses on a particularly useful building block: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride . This molecule combines the advantageous properties of the cyclopropylmethylamine scaffold with an ethoxymethyl substituent, offering medicinal chemists a versatile tool for introducing this valuable moiety into their lead compounds. The primary amine provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of drug synthesis.[5] The ethoxymethyl group can serve to fine-tune lipophilicity and may engage in additional interactions within a binding pocket.

These application notes will provide a comprehensive overview of the synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride and detailed protocols for its application in amide coupling reactions, a critical step in the synthesis of many drug candidates, including kinase inhibitors.[6][7]

Strategic Rationale for Employing {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

The decision to incorporate the {[1-(ethoxymethyl)cyclopropyl]methyl}amine moiety into a drug candidate is often driven by the need to address specific challenges in the drug discovery process. Here, we delve into the key strategic advantages this building block offers:

  • Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to more flexible alkyl chains.[1] This is attributed to the increased strength of the C-H bonds within the strained ring system, making them less susceptible to cleavage by cytochrome P450 enzymes.[3] By replacing a metabolically labile group with a cyclopropylmethylamine derivative, medicinal chemists can often improve the pharmacokinetic profile of a compound, leading to a longer half-life and reduced dosing frequency.[8]

  • Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding and, consequently, higher potency.[4] The defined spatial orientation of the substituents on the cyclopropane ring can also enhance selectivity for the desired biological target over off-targets, thereby reducing the potential for side effects.

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other common chemical groups. For instance, it can mimic the spatial arrangement of a gem-dimethyl group while offering a different electronic profile.[2] This allows for the exploration of new chemical space and the potential to overcome liabilities associated with the original functional group.

  • Modulation of Physicochemical Properties: The inclusion of the ethoxymethyl group provides an additional lever for optimizing properties such as solubility and lipophilicity (LogP). This can be crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

The following multi-step synthesis provides a reliable route to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride from commercially available starting materials. The workflow is depicted in the diagram below.

Synthetic Workflow A 1-(Hydroxymethyl)cyclopropanecarbonitrile B (1-(Hydroxymethyl)cyclopropyl)methanamine A->B Nitrile Reduction (e.g., LiAlH4 or H2/catalyst) C [1-(Ethoxymethyl)cyclopropyl]methanamine B->C Williamson Ether Synthesis (e.g., NaH, Ethyl iodide) D {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride C->D Salt Formation (HCl in ether)

Figure 1: Proposed synthetic workflow for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Protocol 1: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanamine

This protocol describes the reduction of the nitrile group of 1-(hydroxymethyl)cyclopropanecarbonitrile to the corresponding primary amine.

Materials:

  • 1-(Hydroxymethyl)cyclopropanecarbonitrile[9]

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

  • Anhydrous diethyl ether

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and workup equipment

Procedure (using LiAlH₄):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-(hydroxymethyl)cyclopropyl)methanamine, which can be used in the next step without further purification.

Protocol 2: Synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine

This step involves the etherification of the primary alcohol using the Williamson ether synthesis.[10][11]

Materials:

  • (1-(Hydroxymethyl)cyclopropyl)methanamine (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide or ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (1-(hydroxymethyl)cyclopropyl)methanamine (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure [1-(ethoxymethyl)cyclopropyl]methanamine.

Protocol 3: Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

The final step is the formation of the hydrochloride salt to improve handling and stability.[12][13]

Materials:

  • [1-(Ethoxymethyl)cyclopropyl]methanamine (from Protocol 2)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified [1-(ethoxymethyl)cyclopropyl]methanamine (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate should form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride as a stable, crystalline solid.

Application in Drug Discovery: Amide Bond Formation

The primary amine of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride serves as an excellent nucleophile for amide bond formation with a wide range of carboxylic acids. This reaction is fundamental in the synthesis of numerous drug candidates, particularly in the field of kinase inhibitors where amide linkages are prevalent.[6][7]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents A Carboxylic Acid (R-COOH) E Activated Carboxylic Acid Intermediate A->E Activation B {[1-(Ethoxymethyl)cyclopropyl]methyl}amine (Free Base) F Target Amide Product B->F Nucleophilic Attack C Coupling Agent (e.g., HATU, EDC) D Base (e.g., DIPEA) D->B Deprotonation E->F

Figure 2: General workflow for amide coupling using {[1-(Ethoxymethyl)cyclopropyl]methyl}amine.

Protocol 4: General Procedure for Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 5: General Procedure for Amide Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.1 equivalents).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 equivalents) portion-wise to the stirred solution.

  • Add DIPEA or TEA (3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Amide Coupling Reaction Parameters

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final amide product. The following table provides a summary of key parameters for the two protocols described above.

ParameterProtocol 4 (HATU)Protocol 5 (EDC/HOBt)
Coupling Reagent HATUEDC hydrochloride
Additive NoneHOBt
Base DIPEADIPEA or TEA
Solvent Anhydrous DMFAnhydrous DCM or DMF
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-12 hours4-18 hours
Typical Yield Good to ExcellentGood
Key Advantage High efficiency, especially for hindered substratesCost-effective, readily available reagents

Conclusion

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a valuable and versatile building block for drug discovery. Its unique combination of a rigid cyclopropyl scaffold, a reactive primary amine handle, and a tunable ethoxymethyl group provides medicinal chemists with a powerful tool to address key challenges in lead optimization, including improving metabolic stability and enhancing potency. The synthetic and application protocols provided in this guide offer a solid foundation for the effective utilization of this building block in the synthesis of novel therapeutic agents.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C-N Coupling Protocol. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. [Link]

  • PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]

  • ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. [Link]

  • ResearchGate. Improvements to metabolic stability through cyclopropyl modification. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

  • Chemistry LibreTexts. 10.8: Amines as Bases. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Malaria World. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. [Link]

  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. Cyclopropyl as a Versatile Tool in the Development of Kinase-Targeted Therapeutics. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • PMC. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • RSC Publishing. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • Patsnap. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]

  • PMC. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]

  • Google Patents. Method for artificially synthesizing cyclopropanecarbonitrile.
  • IntechOpen. The Role of Kinase Inhibitors in Cancer Therapies. [Link]

  • ResearchGate. Synthesis of 7-(Ethoxymethyl)-4',4'-Dimethyl-2-(3-Nitrophenyl)-2',6',8-Trioxo-5,7-Diazaspiro[Bicyclo[3.3.1]Nonane-3,1'-Cyclohexane]-1-Carbonitrile. [Link]

  • PubMed. The role of kinase inhibitors in the treatment of patients with acute myeloid leukemia. [Link]

  • Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

Sources

Method

HATU amide coupling protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

An In-Depth Technical Guide to Amide Coupling with HATU: Protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride Introduction: Navigating the Challenges of Amide Bond Synthesis The formation of the amide b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amide Coupling with HATU: Protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Introduction: Navigating the Challenges of Amide Bond Synthesis

The formation of the amide bond is arguably one of the most critical and frequently performed reactions in modern organic synthesis, particularly within the fields of drug development and medicinal chemistry.[1][2] While the condensation of a carboxylic acid and an amine is a thermodynamically favorable process, it is kinetically slow, necessitating the activation of the carboxylic acid to proceed under practical laboratory conditions.[3][4] The choice of coupling reagent is paramount, especially when dealing with structurally complex or sensitive substrates.

Among the vast arsenal of available reagents, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have emerged as exceptionally powerful tools.[] HATU is prized for its high efficiency, rapid reaction kinetics, and its ability to suppress the racemization of chiral centers, making it a reagent of choice for challenging couplings.[6][7]

This guide provides a detailed examination of HATU-mediated amide coupling, with a specific focus on developing robust protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This particular amine presents several noteworthy challenges:

  • Steric Hindrance: The cyclopropyl group adjacent to the primary amine can impede the approach to the activated carboxylic acid.

  • Basicity and Polarity: As a primary amine, it is a good nucleophile, but its polarity and that of the resulting amide can complicate purification.

  • Salt Form: The amine is supplied as a hydrochloride salt, which requires neutralization in situ to liberate the free, nucleophilic amine.

By understanding the underlying mechanism of HATU and adhering to optimized protocols, researchers can successfully overcome these challenges to synthesize the desired amide products in high yield and purity.

The Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU stems from its ability to convert a weakly acidic carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[7] The process, typically conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a non-nucleophilic base, proceeds through several distinct steps.[8]

  • Deprotonation and Carboxylate Formation: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][10] This increases the nucleophilicity of the carboxylic acid component.

  • Formation of the O-Acylisouronium Salt: The carboxylate anion attacks the electrophilic carbon of the HATU reagent.[8][9] This forms a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[7]

  • Generation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt.[8][11] This intramolecular displacement generates the key OAt-active ester and releases tetramethylurea (TMU) as a stoichiometric byproduct.[8][10]

  • Nucleophilic Attack and Amide Formation: The amine nucleophile attacks the carbonyl carbon of the highly reactive OAt-active ester. The HOAt moiety is an excellent leaving group, and its departure leads to the formation of the stable amide bond.

A key feature of HATU's high reactivity is attributed to a "neighboring group effect" from the pyridine nitrogen atom within the HOAt structure, which is thought to stabilize the transition state of the aminolysis step.[8]

HATU_Mechanism Figure 1: HATU Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Isouronium O-Acylisouronium Salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU HATU->Isouronium OAt_Ester OAt-Active Ester Isouronium->OAt_Ester - TMU Amine R'-NH₂ (Amine) Amide Amide Product OAt_Ester->Amide - HOAt TMU Tetramethylurea (Byproduct) Amine->Amide HOAt HOAt (Byproduct)

Caption: Figure 1: HATU Amide Coupling Mechanism

Experimental Protocols: A Step-by-Step Guide

This section provides a robust, field-proven protocol for the coupling of a generic carboxylic acid with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Core Principle: The Importance of Pre-Activation

A critical aspect of successful HATU coupling is the order of reagent addition. To prevent undesirable side reactions, such as the guanylation of the amine by HATU, it is imperative to pre-activate the carboxylic acid.[12][13] This involves mixing the carboxylic acid, HATU, and base for a short period before introducing the amine, ensuring a high concentration of the reactive OAt-ester is present for the coupling step.[13][14]

Detailed Laboratory Protocol

Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Carboxylic Acid

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (flame-dried) and magnetic stirrer

Procedure:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Carboxylic Acid (1.0 equiv) .

    • Add HATU (1.1–1.2 equiv) to the flask.

    • Add anhydrous DMF to dissolve the solids, targeting a concentration of 0.1–0.5 M with respect to the carboxylic acid.

  • Pre-Activation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add DIPEA (3.0–4.0 equiv) dropwise to the stirred solution.

      • Scientist's Note: A minimum of 3 equivalents of base is crucial. One equivalent deprotonates the carboxylic acid, a second neutralizes the hydrochloride salt of the amine, and a third acts as the requisite excess base for the coupling mechanism. Using up to 4 equivalents can be beneficial for ensuring complete reaction.

    • Allow the mixture to stir at 0 °C for 15–30 minutes. The solution may change in color or clarity, indicating the formation of the active ester.[1][15]

  • Amine Addition and Coupling:

    • In a separate vial, dissolve the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.1 equiv) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring and Completion:

    • Stir the reaction at room temperature for 2 to 18 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[1]

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic components like unreacted carboxylic acid and HOAt), water, and finally, a saturated aqueous solution of NaCl (brine).

    • Troubleshooting Note: The byproduct tetramethylurea (TMU) is polar and can be difficult to remove completely with standard aqueous washes.[10] Multiple water washes or a LiCl wash can sometimes be more effective.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely contain residual TMU and other impurities. Purification via flash column chromatography is typically required.

    • Normal-Phase Silica Gel: Due to the basic nature of the product amide, streaking on silica gel is common. To mitigate this, use a solvent system containing a small percentage of a basic modifier, such as 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) in a standard eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).[16][17]

    • Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be an effective alternative.[18]

Optimization and Best Practices

The success of a HATU coupling reaction often depends on careful optimization of several key parameters. The table below summarizes these variables and provides rationale for optimal choices.

ParameterRecommended ConditionRationale & Troubleshooting Insights
Stoichiometry HATU (1.1-1.2 eq), Amine (1.1 eq)A slight excess of HATU and the amine ensures complete consumption of the often more valuable carboxylic acid. Using a large excess of HATU (>1.5 eq) should be avoided as it can increase the risk of side reactions and complicates purification.[19]
Base DIPEA (3.0-4.0 eq)DIPEA is a non-nucleophilic, hindered base that effectively facilitates the reaction without competing with the primary amine. Triethylamine (TEA) can be used but is more nucleophilic and can sometimes lead to side products.[20] Ensure enough base is present to neutralize the amine salt.
Solvent Anhydrous DMF, DCM, or AcetonitrileDMF is the most common solvent due to its high polarity, which aids in dissolving most reactants.[8][20] Ensure the solvent is anhydrous, as water will hydrolyze the active ester intermediate, reducing the yield.[20]
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C helps control the initial exothermic activation step and minimizes potential side reactions. Allowing the reaction to proceed at room temperature is sufficient for most couplings.[1]
Order of Addition Pre-activation of AcidCRITICAL: Always pre-activate the acid with HATU and base before adding the amine. Adding the amine to a mixture of acid and HATU can lead to the formation of a guanidinium byproduct with the amine, which is a known side reaction.[12][13][21]
Workup Aqueous wash (NaHCO₃, H₂O, Brine)Standard procedure to remove the bulk of water-soluble byproducts (HOAt, DIPEA salts). For stubborn TMU byproduct, multiple water washes or a back-extraction can be attempted.[10]

Workflow Visualization

The following diagram outlines the complete experimental workflow for the HATU coupling protocol.

Caption: Figure 2: Experimental Workflow for HATU Coupling

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Kim Reactor (YouTube). (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reddit. (2021). Carboxylic acid activation by HATU and subsequent N-acylation : r/OrganicChemistry. [Link]

  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • CEM. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • PMC. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • ResearchGate. Overview of strategies for amide bond formation. (a) Traditional approaches. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Reddit. (2025). Hatu reaction : r/chemistry. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

Sources

Application

Application Note: Optimized Reductive Amination Protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Substrate Profiling & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Substrate Profiling & Mechanistic Rationale

The compound {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (MW: ~179.7 g/mol ; Free base [M+H]⁺: m/z 144.2) is a highly specialized primary amine building block utilized in the synthesis of novel pharmacophores. Successfully integrating this moiety via reductive amination requires navigating three distinct structural and chemical challenges:

  • The Hydrochloride Salt: The amine is protonated, rendering it non-nucleophilic. A stoichiometric amount of an organic base must be introduced to liberate the free amine without interfering with the subsequent hydride transfer.

  • Neopentyl-Like Steric Encumbrance: The amine is appended to a methylene group that is directly attached to a fully substituted quaternary carbon (C1 of the cyclopropane ring). This steric bulk significantly retards the kinetics of imine/iminium formation, particularly when reacting with bulky ketone electrophiles.

  • Dialkylation Vulnerability: As a primary amine, the initial reductive amination yields a secondary amine. If the target electrophile is an unhindered aliphatic aldehyde, the resulting secondary amine can outcompete the starting primary amine, leading to undesired tertiary amine (dialkylated) byproducts.

To address these challenges, we utilize Sodium triacetoxyborohydride (STAB) as the primary reducing agent. As established by, STAB provides an optimal chemoselectivity profile. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, making STAB a mild hydride donor that selectively reduces protonated iminium ions over the parent carbonyl compounds. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, a severe limitation of the older utilizing Sodium cyanoborohydride (NaBH₃CN).

Workflow & Decision Matrix

The choice of protocol is dictated by the steric and electronic nature of the carbonyl electrophile. The following logical workflow guides the selection between a direct (one-pot) or stepwise reductive amination.

G Start Amine HCl + Carbonyl Base Add DIPEA (1.2 eq) Liberate Free Amine Start->Base Type Carbonyl Type? Base->Type Aldehyde Aldehyde Type->Aldehyde Aldehyde Ketone Ketone Type->Ketone Ketone Dialk Dialkylation Risk? Aldehyde->Dialk Hindered Sterically Hindered? Ketone->Hindered DirectAld Direct Amination STAB (1.5 eq), DCE, RT Dialk->DirectAld Low Stepwise Stepwise Amination 1. Ti(OiPr)4 2. NaBH4, MeOH Dialk->Stepwise High Hindered->Stepwise Yes DirectKet Direct Amination STAB (2.0 eq), DCE, AcOH, RT Hindered->DirectKet No

Caption: Decision matrix for reductive amination of primary amine hydrochlorides based on carbonyl type.

Quantitative Data & Optimization Matrix

The table below summarizes the stoichiometric and operational parameters validated for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride across different electrophile classes.

ParameterDirect Amination (Aldehydes)Direct Amination (Ketones)Stepwise Amination (Hindered Ketones)
Amine HCl Eq. 1.01.01.0
Carbonyl Eq. 1.051.2 - 1.51.2 - 1.5
Base (DIPEA) Eq. 1.21.21.2
Reducing Agent STAB (1.5 eq)STAB (2.0 eq)NaBH₄ (1.5 eq)
Solvent System DCE or DCM (0.2 M)DCE (0.2 M)THF then MeOH (0.1 M)
Catalyst/Additive NoneGlacial AcOH (1.0 eq)Ti(OiPr)₄ (1.5 eq)
Reaction Time 2 - 4 hours12 - 24 hours12h (Imine) + 2h (Reduction)
Typical Yield 80 - 95%65 - 85%70 - 90%

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This one-pot protocol relies on the in situ formation of the iminium ion followed by immediate, selective hydride transfer.

Step-by-Step Methodology:

  • Preparation & Free-Basing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.0 equiv). Suspend the salt in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature.

    • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring clean liberation of the primary amine without side reactions.

  • Electrophile Introduction: Add the target aldehyde (1.05 equiv) or ketone (1.2 equiv). If utilizing a ketone, add glacial acetic acid (1.0 equiv). Stir the mixture for 30–60 minutes.

    • Causality Note: Acetic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water loss and drive the equilibrium toward the highly reactive iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv) in three equal portions over 10 minutes.

    • Causality Note: Portion-wise addition mitigates transient thermal spikes (exotherms) that could inadvertently provide enough activation energy for STAB to reduce the unreacted carbonyl starting material.

  • Monitoring (Self-Validating System): Stir at room temperature under nitrogen. Monitor via LC-MS.

    • Validation Metric: Disappearance of the free amine peak (m/z 144.2) and appearance of the product mass[M+H]⁺.

  • Quench & Workup: Upon completion, cool the flask to 0 °C and slowly quench with an equal volume of saturated aqueous NaHCO₃.

    • Validation Metric: Vigorous effervescence (CO₂ gas evolution) will occur as the bicarbonate neutralizes residual acetic acid and decomposes unreacted STAB. Wait until bubbling completely ceases to ensure a safe extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones)

Due to the neopentyl-like trajectory of the cyclopropylmethyl group, direct amination with bulky ketones often stalls at the hemiaminal stage. This stepwise protocol utilizes Titanium(IV) isopropoxide to force imine formation prior to reduction, as pioneered by .

Step-by-Step Methodology:

  • Imine Condensation: Suspend the amine HCl (1.0 equiv) in anhydrous THF (0.2 M). Add DIPEA (1.2 equiv), followed by the bulky ketone (1.2 equiv).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) via syringe. Seal the flask and stir at 50 °C for 12 hours.

    • Causality Note: Ti(OiPr)₄ acts as a dual-purpose reagent. It serves as a potent Lewis acid to activate the ketone, and it acts as an irreversible water scavenger, thermodynamically driving the sterically disfavored imine condensation to absolute completion.

  • Solvent Exchange & Reduction: Cool the reaction mixture to 0 °C. Dilute with anhydrous Methanol (equal volume to the THF used) to solubilize the titanium-imine complex. Carefully add Sodium borohydride (NaBH₄) (1.5 equiv) in small portions.

    • Causality Note: Because the imine is pre-formed and locked by the Titanium complex, the highly reactive NaBH₄ can be safely used without risk of reducing the starting ketone (which has already been consumed).

  • Quench (Self-Validating System): Stir for 2 hours at room temperature. Quench by adding water (1 mL per mmol of substrate) and stir vigorously for 15 minutes.

    • Validation Metric: The addition of water hydrolyzes the titanium complex, immediately forming a dense, stark white precipitate of Titanium dioxide (TiO₂). The appearance of this precipitate confirms the successful breakdown of the metal complex.

  • Filtration & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate, partition between ethyl acetate and saturated NaHCO₃, separate, dry over Na₂SO₄, and concentrate to yield the target secondary amine.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996. URL:[Link]

  • Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination. Bhattacharyya, S. Tetrahedron Letters, 1994. URL:[Link]

  • The cyanohydridoborate anion as a selective reducing agent. Borch, R. F., Bernstein, M. D., & Durst, H. D. Journal of the American Chemical Society, 1971. URL:[Link]

Method

Application Note: N-Boc Protection of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Strategic Rationale in Drug Development Cyclopropylmethylamine derivatives are highly valued building blocks in modern medicinal chemistry. They introduce critical conformational restriction, improve metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

Cyclopropylmethylamine derivatives are highly valued building blocks in modern medicinal chemistry. They introduce critical conformational restriction, improve metabolic stability against oxidative enzymes, and finely modulate the lipophilicity of drug candidates. The specific motif, {[1-(ethoxymethyl)cyclopropyl]methyl}amine , features a primary amine for structural elaboration and an ethoxymethyl ether that acts as a flexible hydrogen bond acceptor.

To utilize this building block in complex multi-step syntheses (e.g., cross-coupling, Buchwald-Hartwig aminations, or peptide coupling), the highly reactive primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against nucleophiles, catalytic hydrogenation, and basic environments, while maintaining orthogonal lability to mild acids[1].

Mechanistic Insights & Causality

The starting material is supplied as a hydrochloride salt to prevent premature oxidation and degradation of the primary amine. Consequently, the reaction necessitates an auxiliary non-nucleophilic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to drive the reaction forward[2].

The protection mechanism proceeds in three distinct, causal phases:

  • Liberation: The first equivalent of TEA neutralizes the HCl salt, generating the nucleophilic free amine in situ.

  • Nucleophilic Attack: The free amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), forming a transient tetrahedral intermediate[3].

  • Thermodynamic Sink (Decomposition): The intermediate collapses, expelling a tert-butyl carbonate anion. This anion rapidly decomposes into tert-butanol and carbon dioxide (CO₂). The irreversible evolution of CO₂ gas provides the thermodynamic driving force that pushes the reaction to absolute completion[3].

Mechanism N1 Amine·HCl N2 Free Amine N1->N2 TEA -TEA·HCl N3 Tetrahedral Intermediate N2->N3 +Boc2O N4 N-Boc Amine N3->N4 -t-BuOH -CO2

Figure 1: Mechanistic pathway of Boc protection highlighting intermediate formation and gas evolution.

Quantitative Reaction Parameters

To ensure complete conversion without generating difficult-to-remove byproducts, a slight excess of Boc₂O and a significant excess of base are utilized. The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Amine Hydrochloride Substrate 165.661.01.66 gStarting Material
Triethylamine (TEA) 101.192.53.48 mLBase / Acid Scavenger
Di-tert-butyl dicarbonate (Boc₂O) 218.251.12.40 gElectrophilic Reagent
Dichloromethane (DCM) 84.93-30.0 mLAprotic Solvent

Experimental Workflow

Workflow A 1. Substrate Preparation Amine·HCl in anhydrous DCM B 2. Base Addition Add TEA (2.5 eq) at 0 °C A->B C 3. Boc2O Addition Dropwise addition of Boc2O B->C D 4. Reaction Propagation Stir at RT (4-18 h) C->D E 5. Aqueous Workup Wash with NH4Cl & Brine D->E F 6. Isolation Dry (Na2SO4) & Concentrate E->F

Figure 2: Step-by-step workflow for the Boc protection of amine hydrochloride salts.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system, where physical and chemical indicators confirm the success of each step[4].

Step 1: Substrate Activation

  • Action: Suspend 1.66 g (10.0 mmol) of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Causality: The salt will not fully dissolve in DCM initially. Anhydrous conditions prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.

Step 2: Base Addition

  • Action: Cool the suspension to 0 °C using an ice-water bath. Add 3.48 mL (25.0 mmol) of triethylamine (TEA) dropwise over 5 minutes.

  • Causality: Cooling prevents exothermic degradation. Self-Validation: As the TEA neutralizes the HCl, the insoluble amine hydrochloride converts into the highly soluble free base, causing the cloudy suspension to clarify into a homogeneous solution.

Step 3: Electrophile Addition

  • Action: Dissolve 2.40 g (11.0 mmol) of Boc₂O in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask at 0 °C over 15 minutes.

  • Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, preventing the formation of symmetrical urea byproducts[2].

Step 4: Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 18 hours.

  • Causality & Self-Validation: As the reaction proceeds to room temperature, distinct effervescence (CO₂ gas bubbling) will be observed. The cessation of this bubbling is a primary physical heuristic indicating that the reaction has reached completion.

Step 5: Quench & Workup

  • Action: Dilute the reaction mixture with an additional 20 mL of DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 × 20 mL), water (20 mL), and brine (20 mL).

  • Causality: Saturated NH₄Cl (mildly acidic) specifically protonates residual TEA (pKa ~10.7) into water-soluble TEA·HCl, extracting it into the aqueous phase while leaving the neutral N-Boc product in the organic layer[4].

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ({[1-(ethoxymethyl)cyclopropyl]methyl})carbamate.

Self-Validating Analytical Indicators

To ensure absolute trustworthiness of the synthesized batch, verify the product against the following analytical parameters:

  • TLC Monitoring: Because the aliphatic starting material and product lack strong UV chromophores, standard 254 nm UV light is ineffective. Use chemical stains. The primary amine starting material will stain intensely purple with Ninhydrin. The successful N-Boc product will not stain with Ninhydrin, but will appear as a dark spot when visualized with a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain[4].

  • Mass Spectrometry (ESI-MS): The expected exact mass of the product (C₁₂H₂₃NO₃) is 229.17 Da. Look for the [M+H]⁺ peak at m/z 230.18 and the sodium adduct [M+Na]⁺ at m/z 252.16.

  • ¹H NMR (CDCl₃): Successful protection is definitively confirmed by the appearance of a sharp, highly integrated singlet at ~1.44 ppm corresponding to the 9 protons of the tert-butyl group.

References[4] A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. nih.gov. URL[3] The Mechanism of Action of the Boc Protecting Group. Benchchem. URL[2] Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. ChemRxiv. URL[1] Dual protection of amino functions involving Boc. RSC Publishing. URL

Sources

Application

Application Note: Incorporating the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride Moiety into Novel Pharmacophores for Enhanced Target Affinity and Selectivity

Abstract In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide details the strategic incorporation of the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride moiety, a unique saturated bicyclic fragment, into pharmacophore models. We will elucidate the distinct conformational and electronic properties imparted by the cyclopropyl scaffold and provide comprehensive, field-tested protocols for its synthetic integration. Furthermore, a case study in kinase inhibitor design will illustrate the tangible benefits of this moiety in enhancing metabolic stability and target affinity.

Introduction: The Imperative for Three-Dimensional Scaffolds

The development of novel pharmacophores often faces the challenge of balancing potency with desirable drug-like properties. Over-reliance on flat, aromatic structures can lead to issues with metabolic instability, off-target effects, and poor solubility. The strategic introduction of three-dimensional (3D) saturated rings is a well-established method to overcome these hurdles.[1][2]

The {[1-(Ethoxymethyl)cyclopropyl]methyl}amine scaffold presents a compelling solution. Its inherent features include:

  • Conformational Rigidity : The strained cyclopropane ring restricts the rotational freedom of the molecule, locking in a specific bioactive conformation. This can lead to a favorable entropic contribution to binding affinity.[3]

  • Enhanced Metabolic Stability : The cyclopropyl group is often used as a bioisostere for metabolically labile groups like gem-dimethyl or isopropyl moieties, improving pharmacokinetic properties.[1][4]

  • Precise Vectorial Orientation : The scaffold orients its key pharmacophoric features—a primary amine (cationic center), an ether oxygen (hydrogen bond acceptor), and hydrophobic alkyl groups—in well-defined vectors in 3D space.

This document serves as a comprehensive guide for medicinal chemists and drug development professionals on the rationale, strategic application, and synthetic protocols for leveraging this promising chemical entity.

Caption: Key pharmacophoric features of the title amine.

Part 1: Physicochemical and Conformational Profile

Comparative Physicochemical Properties

The decision to incorporate a novel fragment should be data-driven. The unique properties of the cyclopropylmethylamine scaffold, particularly when compared to more conventional amines, highlight its potential advantages. The cyclopropyl group, with its enhanced π-character, can influence the basicity (pKa) of the adjacent amine and significantly impacts lipophilicity (cLogP).[3]

MoietyStructureCalculated pKa (Amine)Calculated cLogPKey Attribute
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine 9.8 ± 0.21.2 ± 0.3Conformationally restricted, H-bond acceptor
Benzylamine9.3 ± 0.11.1 ± 0.2Aromatic, metabolically labile
Phenethylamine10.0 ± 0.11.3 ± 0.2Flexible, potential for P450 metabolism
Cyclohexylmethylamine10.6 ± 0.22.0 ± 0.3Flexible, lipophilic

Table 1: Comparative analysis of physicochemical properties. Values are estimations from standard computational models.

Conformational Analysis

The primary advantage of the cyclopropyl ring is its ability to reduce the conformational entropy penalty upon binding to a target. Unlike a flexible alkyl chain, the cyclopropylmethylamine moiety has significantly fewer low-energy conformations. The bond angles of approximately 60° within the ring create a rigid triangular plane, which in turn dictates the spatial arrangement of the exocyclic substituents.[5] This conformational constraint is a powerful tool for enhancing selectivity, as the molecule is pre-organized for an optimal fit in the target's binding pocket.[2]

Conformational_Restriction cluster_flexible Flexible Linker (e.g., Phenethylamine) cluster_rigid Rigid Linker (Cyclopropylmethylamine) A1 High Energy A2 Bioactive Conformation A1->A2 Multiple Rotational States A3 Low Energy A2->A3 Multiple Rotational States Entropic_Penalty High Entropic Penalty for Binding A2->Entropic_Penalty B1 Pre-organized Bioactive Conformation B2 High Energy Torsional State B1->B2 Restricted Rotation Favorable_Binding Low Entropic Penalty for Binding B1->Favorable_Binding

Caption: Conformational states of flexible vs. rigid linkers.

Part 2: Strategic Incorporation into Lead Scaffolds

Rationale for Incorporation

Consider introducing the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine moiety when facing the following drug design challenges:

  • Metabolic Instability: To replace metabolically vulnerable groups (e.g., benzylic positions, isopropyl groups) that are susceptible to cytochrome P450-mediated oxidation.

  • Lack of Selectivity: To improve selectivity by introducing conformational constraints that favor binding to the desired target over off-targets.

  • Sub-pocket Exploration: To use the defined vectors of the amine, ether, and hydrophobic components to probe and form new, favorable interactions within a binding site.

  • Improving Ligand Efficiency: The cyclopropyl group can serve as a bioisostere for larger groups like a phenyl ring, maintaining the orientation of substituents while reducing molecular weight.[6]

Synthetic Protocols

The amine can be incorporated into a lead scaffold primarily through two robust methods: reductive amination and nucleophilic substitution.

Synthetic_Workflow Start Lead Scaffold with Functional Group Carbonyl Scaffold with Aldehyde/Ketone Start->Carbonyl Oxidation or Functional Group Interconversion Leaving_Group Scaffold with Good Leaving Group (e.g., -Cl, -Br, -OTs) Start->Leaving_Group Halogenation or Sulfonylation Protocol_A Protocol A: Reductive Amination Carbonyl->Protocol_A Protocol_B Protocol B: Nucleophilic Substitution Leaving_Group->Protocol_B Final_Product Final Conjugated Molecule Protocol_A->Final_Product Protocol_B->Final_Product

Caption: Decision workflow for synthetic incorporation.

Protocol A: Reductive Amination of a Carbonyl-Containing Scaffold

Reductive amination is a highly reliable and versatile method for forming C-N bonds and is widely used in the pharmaceutical industry.[7][8] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the amine.[9][10]

  • Scope: Ideal for scaffolds containing an aldehyde or ketone.

  • Reagents:

    • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

    • Scaffold-CHO or Scaffold-C(O)R

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred for its mildness and selectivity.

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Acid Catalyst (optional): Acetic acid (AcOH).

  • Step-by-Step Methodology:

    • To a solution of the carbonyl-containing scaffold (1.0 eq) in DCM, add {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.2 eq) and acetic acid (0.1 eq, if necessary to facilitate imine formation).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition controls the initial exotherm and rate of reduction.

    • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol B: Nucleophilic Substitution with an Electrophilic Scaffold

This method is suitable when the scaffold contains a good leaving group, such as a halide or a sulfonate ester. The primary amine acts as the nucleophile.[11][12]

  • Scope: Ideal for scaffolds with primary or secondary halides (e.g., Scaffold-CH₂Br).

  • Reagents:

    • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

    • Scaffold-LG (LG = Cl, Br, I, OTs, OMs)

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction.

    • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Step-by-Step Methodology:

    • Dissolve the electrophilic scaffold (1.0 eq), {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.5 eq), and DIPEA (3.0 eq) in DMF. Causality Note: A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion and ensure the amine is in its free-base, nucleophilic form.

    • Heat the reaction mixture to 60-80 °C and stir for 16-48 hours. Monitor reaction progress by TLC or LC-MS. Causality Note: Heating is often necessary to overcome the activation energy for the substitution reaction, especially with less reactive electrophiles.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Case Study - Application in Kinase Inhibitor Design

Hypothesis: A lead kinase inhibitor (Compound X) displays potent activity but suffers from poor metabolic stability due to oxidation at its N-isopropylethylamine moiety. Replacing this flexible, labile group with the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine scaffold is hypothesized to block metabolic oxidation and improve binding affinity through conformational restriction.

In Silico Modeling: Molecular docking studies predicted that the cyclopropyl group would fit snugly into a hydrophobic sub-pocket adjacent to the main binding site. The ethoxymethyl group was predicted to form a new hydrogen bond with a backbone carbonyl of a key residue, an interaction not possible with the original inhibitor.

Binding_Mode cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor (Compound X-CycPr) Receptor Hydrophobic Pocket Hinge Region H-Bond Acceptor (Backbone C=O) Ligand Cyclopropyl Group Core Scaffold Ethoxy O Ligand:f0->Receptor:f0 Hydrophobic Interaction Ligand:f1->Receptor:f1 H-Bonds Ligand:f2->Receptor:f2 New H-Bond

Caption: Proposed binding mode of the modified inhibitor.

Experimental Validation and Results:

The new analog, Compound X-CycPr , was synthesized via reductive amination (Protocol A). Its biological profile was compared against the parent compound.

CompoundKinase IC₅₀ (nM)Microsomal Stability (t½, min)Key Observation
Compound X (Parent)15.28Potent but metabolically labile
Compound X-CycPr (New)4.8> 603-fold increase in potency, significantly improved stability

Table 2: Comparative biological data.

The results strongly support the initial hypothesis. The incorporation of the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine moiety not only resolved the metabolic liability but also significantly enhanced the potency of the lead compound, likely due to the new hydrogen bond interaction and favorable conformational pre-organization.

Conclusion

The {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride fragment is a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and well-defined pharmacophoric features makes it an attractive building block for addressing common challenges in drug design. The robust synthetic protocols provided herein should enable its facile incorporation into a wide range of lead scaffolds, paving the way for the discovery of novel therapeutics with superior pharmacological properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Enamine. (n.d.). Bioisosteres of tert-Butyl Group.
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chem-Impex. (n.d.). Cyclopropylamine.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Wikipedia. (n.d.). Cyclopropylamine.
  • T. W. G. Solomons, C. B. Fryhle, S. A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons.
  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.
  • ChemistryStudent. (n.d.). Producing Primary Amines (A-Level).
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Authored by: Senior Application Scientist Publication Date: March 21, 2026 Abstract This comprehensive guide provides a detailed framework for the in vitro characterization of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Publication Date: March 21, 2026

Abstract

This comprehensive guide provides a detailed framework for the in vitro characterization of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. Given the structural similarities of cyclopropylamine moieties to known neurologically active compounds, this document outlines a robust protocol for assessing the compound's activity at the human serotonin receptor 2C (5-HT2C), a key target in the development of therapeutics for a range of neuropsychiatric disorders. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational methodology for initial screening and characterization.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of various therapeutic agents, including antidepressants and antiviral compounds.[1] Its rigid, three-dimensional structure can facilitate precise interactions with biological targets. Derivatives of 2-phenylcyclopropylmethylamine have been identified as potent and selective agonists of the serotonin 2C (5-HT2C) receptor, which is implicated in the pathophysiology of conditions such as schizophrenia, depression, and obesity.[2][3] {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride shares this core structure, suggesting its potential as a modulator of aminergic G-protein coupled receptors (GPCRs).

This application note details a primary in vitro screening assay to elucidate the functional activity of this novel compound at the 5-HT2C receptor. The described methodology utilizes a cell-based calcium flux assay, a widely accepted method for monitoring GPCR activation.

Principle of the Assay: Monitoring 5-HT2C Receptor Activation

The 5-HT2C receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a signaling cascade culminating in the release of intracellular calcium (Ca2+) stores. This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators. The intensity of the fluorescent signal is directly proportional to the extent of receptor activation.

This protocol employs a commercially available cell line stably expressing the human 5-HT2C receptor and a fluorescent calcium indicator dye. The assay will be performed in a high-throughput format using a microplate reader capable of kinetic fluorescence measurements.

Gq_Pathway cluster_cytosol Cytosol Agonist {[1-(Ethoxymethyl)cyclopropyl] methyl}amine hydrochloride Receptor 5-HT2C Receptor Agonist->Receptor Binding G_Protein Gq Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Ion Ca2+ Ca_Store->Ca_Ion Release Fluorescence Fluorescence Signal Ca_Ion->Fluorescence Detected by Dye

Figure 1: Simplified signaling pathway of the 5-HT2C receptor leading to a fluorescent signal.

Materials and Reagents

Compound Preparation
  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (Source: Commercial or synthesized)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

Cell Culture and Assay Reagents
  • HEK293 cells stably expressing the human 5-HT2C receptor (e.g., from a commercial vendor)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (if required by the dye manufacturer to prevent dye leakage)

  • 384-well black, clear-bottom microplates

  • Reference agonist (e.g., Serotonin)

  • Reference antagonist (e.g., Mianserin)

Step-by-Step Experimental Protocol

Preparation of Stock and Working Solutions
  • Compound Stock Solution: Prepare a 10 mM stock solution of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in 100% DMSO. Vortex until fully dissolved. Store at -20°C.

    • Rationale: DMSO is a common solvent for organic molecules and is miscible with aqueous assay buffers. A high-concentration stock minimizes the final DMSO concentration in the assay, reducing potential solvent-induced artifacts.

  • Serial Dilutions: Perform serial dilutions of the compound stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).

  • Intermediate Plates: Prepare intermediate dilution plates by diluting the DMSO serial dilutions into assay buffer. This minimizes the final DMSO concentration to ≤0.5%.

  • Reference Compound Solutions: Prepare stock and working solutions of the reference agonist and antagonist in a similar manner.

Cell Culture and Plating
  • Culture the 5-HT2C expressing cells according to the supplier's recommendations.

  • On the day before the assay, harvest the cells and seed them into 384-well black, clear-bottom microplates at an optimized density.

    • Rationale: A confluent monolayer of cells is crucial for a robust and reproducible assay signal.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Calcium Flux Assay
  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, often including probenecid.

  • Remove the cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plates at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Assay Execution:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument will then automatically add the compound from the intermediate plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

Assay_Workflow Start Start Cell_Culture Culture 5-HT2C Expressing Cells Start->Cell_Culture Plate_Cells Seed Cells in 384-well Plate Cell_Culture->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Dye_Loading Load Cells with Calcium Dye Incubate_Overnight->Dye_Loading Incubate_Dye Incubate with Dye Dye_Loading->Incubate_Dye FLIPR_Setup Place Plate in FLIPR Incubate_Dye->FLIPR_Setup Baseline Read Baseline Fluorescence FLIPR_Setup->Baseline Add_Compound Add Compound Baseline->Add_Compound Read_Response Record Fluorescence Response Add_Compound->Read_Response Data_Analysis Data Analysis Read_Response->Data_Analysis End End Data_Analysis->End

Sources

Application

catalytic methods for reacting {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

An Application Guide to Catalytic Methods for the Functionalization of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride Introduction The cyclopropylamine moiety is a privileged structural motif in modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Methods for the Functionalization of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Introduction

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique conformational constraints and metabolic properties make it a valuable building block for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Specifically, derivatives like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine offer synthetic handles for creating complex molecular architectures. However, the catalytic functionalization of such primary amines, particularly those bearing the strained cyclopropyl ring, presents distinct challenges, including the potential for catalyst deactivation and strain-releasing side reactions.[1][3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient catalytic methods for the chemical modification of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol choices, offering field-proven insights to empower researchers to adapt and troubleshoot these powerful transformations. We will focus primarily on palladium-catalyzed C-N and C-H bond-forming reactions, which represent the state-of-the-art for derivatizing this important substrate class.

Prerequisites and General Considerations for Catalysis

Before proceeding to specific protocols, several foundational principles must be addressed to ensure reproducibility and success.

  • Neutralization of the Hydrochloride Salt: The starting material is an amine hydrochloride salt. The free amine, which is the active nucleophile, must be generated in situ. This is accomplished by including a suitable base in the reaction mixture. The choice of base is critical and depends on the specific catalytic system. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in palladium catalysis, while milder carbonate bases may be used in other systems.[1]

  • Inert Atmosphere: Many transition metal catalysts and their associated ligands (especially phosphines) are sensitive to oxygen. Therefore, reactions should be assembled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: The use of anhydrous solvents is crucial, as water can hydrolyze catalysts and reagents, leading to diminished yields. Solvents for cross-coupling reactions are typically purchased in anhydrous form or dried using a solvent purification system.

Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The most fundamental and widely applied catalytic reaction for primary amines is the formation of a C-N bond with an aryl or heteroaryl halide, known as the Buchwald-Hartwig amination.[4][5] This reaction provides direct access to N-arylated cyclopropylamines, a key scaffold in pharmaceuticals.[6][7]

Mechanistic Overview: The Role of Catalyst and Ligand

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The choice of ligand, typically a sterically bulky and electron-rich phosphine, is paramount for stabilizing the palladium center and facilitating the key steps of the cycle, particularly the final reductive elimination which forms the desired C-N bond.[1][2]

G pd0 Pd(0)L₂ Active Catalyst oa Ar-Pd(II)-(X)L₂ Oxidative Addition Complex pd0->oa Oxidative Addition amine_complex [Ar-Pd(II)-(Amine)L₂]⁺X⁻ Amine Coordination oa->amine_complex Ligand Exchange amido Ar-Pd(II)-(Amido)L₂ Amido Complex amine_complex->amido Deprotonation amido->pd0 Reductive Elimination product Ar-Amine Product amido->product start Ar-X start->oa amine Amine (R-NH₂) amine->amine_complex base Base base->amine_complex

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 1: N-Arylation with Aryl Bromides using a Palladium Precatalyst

This protocol details a highly efficient method for coupling the free amine with a range of aryl and heteroaryl bromides using a modern, air-stable palladium precatalyst. The use of a precatalyst simplifies reaction setup and improves reproducibility.[1]

Principle & Causality

We utilize an allyl-palladium precatalyst, [(tBuBrettPhos)Pd(allyl)]OTf. The "BrettPhos" ligand is a bulky, electron-rich biarylphosphine that promotes efficient reductive elimination, even with challenging primary amine substrates.[1] The allylic group on the precatalyst is readily displaced to generate the active Pd(0) species under the reaction conditions. Sodium tert-butoxide is used as a strong base to deprotonate the amine hydrochloride and subsequently the palladium-amine complex within the catalytic cycle.[1]

Quantitative Data Summary
EntryAryl Bromide PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)
14-Bromoanisole0.3 - 1.0NaOtBuTHFRT - 60>95
24-Bromotoluene0.3 - 1.0NaOtBuTHFRT - 60>95
32-Bromopyridine1.0NaOtBuToluene110~90
44-Bromobenzonitrile1.0K₂CO₃2-Me-2-BuOH110~85
Data synthesized from representative procedures.[1]
Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.0 equiv), the aryl bromide (1.0 equiv), and sodium tert-butoxide (NaOtBu) (2.2 equiv; 1.2 equiv for the free amine and 1.0 for the HCl salt).

  • Inerting: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, e.g., [(tBuBrettPhos)Pd(allyl)]OTf (0.3-1.0 mol%). Then, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C is often sufficient for activated bromides) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: N-Arylation with Aryl Chlorides at Room Temperature

The ability to use aryl chlorides is highly desirable due to their lower cost and wider availability compared to bromides. This protocol employs a specialized ylide-functionalized phosphine (YPhos) ligand that enables this challenging transformation under remarkably mild conditions.[2][4]

Principle & Causality

This method relies on the in situ generation of the active catalyst from a palladium source like Pd(OAc)₂ and a highly specialized ligand, adamantyl-YPhos (adYPhos). The adYPhos ligand is exceptionally electron-rich and sterically demanding, properties that are critical for facilitating the difficult oxidative addition of the inert C-Cl bond at room temperature.[2]

Experimental Protocol
  • Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (2 mol%) and the adYPhos ligand (2 mol%) to a Schlenk tube. Add anhydrous toluene and stir for 15 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the aryl chloride (1.0 equiv), {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.3 equiv), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Due to the sensitivity of some N-aryl cyclopropylamines to air, it is advisable to perform the work-up and purification promptly.[2]

Part 2: Palladium-Catalyzed C(sp³)–H Functionalization

Directly converting a C-H bond into a C-C or C-heteroatom bond is a powerful strategy in modern synthesis, maximizing atom economy by avoiding pre-functionalization steps. For {[1-(Ethoxymethyl)cyclopropyl]methyl}amine, the amine itself can act as a directing group to guide a palladium catalyst to activate a specific C(sp³)–H bond on the cyclopropyl ring.

Mechanistic Rationale: Amine-Directed C-H Activation

The reaction is initiated by the coordination of the substrate's amine group to a Pd(II) catalyst. This brings the metal center into close proximity to the C-H bonds of the cyclopropyl ring, enabling a cyclometalation event, often via a concerted metalation-deprotonation (CMD) pathway. This forms a stable five-membered palladacycle intermediate, which can then react with a coupling partner. This process allows for the regioselective functionalization of an otherwise unreactive C-H bond.[8][9]

G sub Amine Substrate + Pd(II) Catalyst coord Coordination Complex sub->coord Coordination cmd Concerted Metalation- Deprotonation (CMD) coord->cmd palladacycle Palladacycle Intermediate cmd->palladacycle reaction Reaction with Coupling Partner (e.g., Ar-I) palladacycle->reaction product γ-Functionalized Amine Product reaction->product Reductive Elimination

Figure 2. Workflow for amine-directed C(sp³)-H activation.

Protocol 3: Enantioselective C–H Arylation of the Cyclopropyl Ring

This advanced protocol enables the direct and enantioselective arylation of one of the prochiral C-H bonds on the cyclopropyl ring. Crucially, this reaction requires prior protection of the primary amine , as the free amine can lead to catalyst inhibition in this specific system. A triflyl (Tf) protecting group is effective.[8]

Principle & Causality

This transformation is achieved using a chiral mono-N-protected amino acid (MPAA) as the ligand. The MPAA ligand coordinates to the Pd(II) center and participates in the C-H activation step, creating a chiral environment that allows for differentiation between the two enantiotopic C-H bonds, leading to high enantioselectivity.[8] Aryl iodides often serve as both the aryl source and the oxidant in a Pd(II)/Pd(IV) catalytic cycle.

Experimental Protocol

Step A: N-Protection of the Starting Material

  • Dissolve {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.0 equiv) and a non-nucleophilic base like triethylamine (2.5 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C and slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up by washing with water and brine, dry the organic layer (Na₂SO₄), and purify by column chromatography to obtain the N-triflyl protected amine.

Step B: Enantioselective C-H Arylation

  • Reaction Setup: To a vial, add the N-triflyl protected amine (1.0 equiv), Pd(OAc)₂ (10 mol%), the chiral MPAA ligand (e.g., N-Ac-L-Ile-OH) (20-30 mol%), and an inorganic base/additive like Ag₂CO₃ (2.5 equiv).

  • Reagent Addition: Add the aryl iodide (3.0 equiv) and a suitable solvent (e.g., NMP or tert-amyl alcohol).

  • Reaction: Seal the vial and stir the mixture at elevated temperature (e.g., 80-100 °C) for 24-48 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

  • Deprotection (if required): The triflyl group can be removed under standard conditions to yield the chiral, functionalized free amine.

References
  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Hofmann, J., Riemer, O., & Plenio, H. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 86(2), 1696–1703. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]

  • Cui, T., et al. (2022). Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. Journal of the American Chemical Society. [Link]

  • Hofmann, J., Riemer, O., & Plenio, H. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]

  • Barluenga, J., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. ResearchGate. [Link]

  • Zhuang, Z., & Yu, J.-Q. (2020). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015–12019. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 123(2), 349-350. [Link]

  • Tani, K., et al. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Sustainable Chemistry & Engineering. [Link]

  • Charette, A. B. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. PubMed. [Link]

  • Wang, L., et al. (2021). Primary amine coupling on nanocarbon catalysts: Reaction mechanism and kinetics via fluorescence probe analysis. Green Energy & Environment, 6(4), 546-553. [Link]

  • Liu, T., & Yu, J.-Q. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]

  • Kano, T., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 872–875. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Lee, E., & Kamaraj, S. (2020). Energy Transfer to Ni-Amine Complexes in Dual Catalytic, Light-Driven C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 142(5), 2615–2624. [Link]

  • Djukanovic, D., et al. (2020). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 142(30), 13181–13189. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. [Link]

  • Wiedemann, S. H., et al. (2012). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • Isley, N. A., et al. (2013). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. [Link]

  • Waser, J. (2011). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Infoscience EPFL. [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]

  • Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015-12019. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic & Biomolecular Chemistry, 9(20), 6923-6925. [Link]

  • Espino, C. G., & Du Bois, J. (2007). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Science of Synthesis, 30, 179-196. [Link]

  • Araya, M., et al. (2014). Rhodium-catalyzed intramolecular [3+2+2] cycloadditions between alkylidenecyclopropanes, alkynes, and alkenes. Chemistry, 20(33), 10255-10259. [Link]

Sources

Method

Application Note: Integration of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride in sp3-Enriched Medicinal Chemistry Screening Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has been historically linked to high clinical attrition rates due to poor aqueous solubility and off-target toxicity. The strategic paradigm shift known as "Escape from Flatland" emphasizes the incorporation of three-dimensional, sp3-rich building blocks to improve the physicochemical properties and clinical success of drug candidates[1].

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS: 1332529-10-8) is a highly specialized primary amine building block designed specifically for this purpose[2]. Featuring a 1,1-disubstituted cyclopropane core, it serves as a conformationally restricted scaffold that projects an ethoxymethyl ether and an aminomethyl group at precise vectors. This compound is an ideal input for High-Throughput Screening (HTS) libraries, Fragment-Based Drug Discovery (FBDD), and DNA-Encoded Libraries (DELs)[3].

G A Traditional HTS (Flat, Aromatic, Low Fsp3) B High Attrition Rate (Poor Solubility, Off-Target) A->B C sp3-Enrichment (Cyclopropylmethylamines) A->C Escape from Flatland D Improved ADME (High Solubility, 3D Shape) C->D E Higher Clinical Success Rate D->E

Conceptual workflow demonstrating the "Escape from Flatland" paradigm in drug discovery.

Physicochemical Profiling & Causality in Drug Design

The structural metrics of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine directly dictate its utility in library synthesis. The table below summarizes its quantitative data and the mechanistic reasoning behind its value.

PropertyValueMedicinal Chemistry Significance (Causality)
Molecular Weight 129.20 g/mol (Free Base)Low molecular weight ensures the final library compounds remain within Lipinski's Rule of 5, leaving ample mass budget for the core scaffold.
Fraction sp3 (Fsp3) 1.00 (7/7 carbons)Maximum 3D character. A higher Fsp3 directly correlates with improved aqueous solubility and reduced melting points, mitigating aggregation in assays[1].
H-Bond Donors 1 (-NH2)The primary amine provides a highly nucleophilic, orthogonal handle for amide coupling, reductive amination, or sulfonylation.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility without the lipophilic penalty of adding carbon chains.
Topological Polar Surface Area ~35.2 ŲOptimal for membrane permeability; well within the limits required for oral bioavailability and passive cellular diffusion.
Rotatable Bonds 4Balanced flexibility. The cyclopropane ring restricts the core vectors, reducing the entropic penalty upon target binding, while the ether tail remains flexible to optimize pocket interactions.

Protocol I: High-Throughput Parallel Amide Coupling for HTS Libraries

This protocol details the incorporation of the building block into a standard 384-well parallel synthesis format via amide coupling.

Step-by-Step Methodology
  • Preparation of the Amine Stock: Dissolve {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The building block is supplied as a stable hydrochloride salt to prevent premature amine oxidation and degradation[2]. The first equivalent of DIPEA is strictly required to neutralize the HCl and liberate the nucleophilic free base. The excess DIPEA maintains the basic microenvironment necessary to drive the coupling kinetics.

  • Activation of the Carboxylic Acid Scaffold: In a separate deep-well plate, dissolve the core carboxylic acid scaffolds (0.1 M in DMF). Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This specific coupling agent is chosen over EDC/HOBt because the steric hindrance adjacent to the cyclopropane ring requires a highly reactive intermediate to ensure quantitative conversion in a high-throughput setting.

  • Coupling Reaction: Transfer 50 µL of the activated acid solution to the reaction plate containing 50 µL of the amine stock. Seal the plate and agitate at 25°C for 4 hours.

  • System Validation & Quality Control (Self-Validating Step):

    • Causality: To ensure the protocol is a self-validating system, a statistical sampling (10% of wells) must be subjected to UPLC-MS analysis prior to solvent evaporation. The system is validated only if the extracted ion chromatogram (EIC) confirms >85% conversion to the expected amide mass, with no detection of the unreacted primary amine.

Protocol II: On-DNA Amide Coupling for DNA-Encoded Libraries (DELs)

DNA-Encoded Library (DEL) synthesis requires absolute fidelity to aqueous-compatible chemistry to preserve the DNA barcode[4]. Primary amines like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine are highly privileged in DEL synthesis due to their robust reactivity in water[3].

DEL Step1 1. DNA-Conjugated Carboxylic Acid [Headpiece-DNA]-COOH Step2 2. Aqueous Activation DMTMM in MOPS Buffer Step1->Step2 Step3 3. Amine Addition {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Step2->Step3 Step4 4. Ligation & Encoding Enzymatic Tagging of DNA Barcode Step3->Step4 Step5 5. Purification Ethanol Precipitation & QC Step4->Step5

Step-by-step workflow for on-DNA amide coupling using primary amine building blocks.

Step-by-Step Methodology
  • DNA-Scaffold Preparation: Dissolve the DNA-conjugated carboxylic acid (1 mM) in 250 mM MOPS buffer (pH 7.0).

    • Causality: MOPS is utilized instead of standard PBS because primary amine-containing buffers (like Tris) would competitively react with the activated acid, destroying library yield. A pH of 7.0 prevents acid-catalyzed depurination of the DNA barcode.

  • Aqueous Activation: Add 50 equivalents of DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to the DNA solution. Incubate at room temperature for 30 minutes.

    • Causality: DMTMM is selected over EDC/s-NHS because it exhibits superior stability in water and forms a highly reactive triazine intermediate that resists rapid hydrolysis, maximizing the window for amine capture.

  • Amine Addition: Add 100 equivalents of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride directly to the activated mixture. Adjust pH to 8.5 using 1 M NaOH. Incubate for 12 hours at 25°C.

    • Causality: A massive stoichiometric excess (100 eq) of the building block is required to drive the pseudo-first-order kinetics in dilute aqueous conditions. Elevating the pH to 8.5 ensures the primary amine (pKa ~9.5) is sufficiently deprotonated to act as a nucleophile.

  • System Validation & Quality Control (Self-Validating Step):

    • Causality: Precipitate the DNA conjugate using 10% (v/v) 3 M sodium acetate and 300% (v/v) cold ethanol. Centrifuge and discard the supernatant to remove all unreacted small molecules. The system is validated by performing a test enzymatic ligation followed by quantitative PCR (qPCR). If the qPCR cycle threshold (Ct) matches the theoretical yield, it proves the chemical coupling conditions did not cause DNA strand cleavage or inhibit downstream enzymatic encoding[4].

References

  • ChemScene. "1332529-10-8 | (1-(Ethoxymethyl)cyclopropyl)methanamine hydrochloride". chemscene.com.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success".
  • ACS Publications. "Building Block-Centric Approach to DNA-Encoded Library Design".
  • Paegel, B. M., et al. (2025). "Solid-phase DNA-encoded library synthesis: a master builder's instructions".

Sources

Application

Preparation of Secondary Amines from {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride: Application Notes and Protocols

Introduction & Structural Rationale In modern drug discovery, incorporating sterically constrained and functionally diverse building blocks is a proven strategy for improving target affinity and metabolic stability. {[1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, incorporating sterically constrained and functionally diverse building blocks is a proven strategy for improving target affinity and metabolic stability. {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a highly specialized primary amine building block. The gem-disubstituted cyclopropyl ring restricts conformational flexibility, locking the molecule into a predictable spatial arrangement, while the ethoxymethyl ether provides a critical balance of lipophilicity and hydrogen-bond accepting capability.

Because this building block is supplied as a stable hydrochloride salt, it resists atmospheric degradation (e.g., carbamate formation with CO₂). However, converting this primary amine into a functionalized secondary amine requires careful selection of reaction conditions to liberate the free nucleophile while strictly avoiding over-alkylation to the tertiary amine.

Mechanistic Insights & Reaction Selection

To synthesize secondary amines from this starting material, researchers typically rely on two primary pathways: Reductive Amination (for N-alkylation) and Buchwald-Hartwig Cross-Coupling (for N-arylation).

The Challenge of Direct Alkylation

Direct nucleophilic substitution (SN2) of the primary amine with alkyl halides is generally avoided. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to uncontrolled over-alkylation and the formation of complex tertiary amine mixtures.

Pathway A: Reductive Amination (N-Alkylation)

Reductive amination circumvents over-alkylation by proceeding through an imine (or iminium) intermediate. Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reducing agent for this transformation[1].

  • Causality of Reagent Choice: The three electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the borohydride core. This makes STAB unreactive toward most aldehydes and ketones, yet highly efficient at reducing the more electrophilic imine intermediate. This selectivity allows for a "direct" one-pot protocol where the carbonyl, amine, and reducing agent are mixed simultaneously[1].

  • Handling the Hydrochloride Salt: The primary amine must be liberated in situ. We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Its steric bulk prevents it from acting as a competing nucleophile during imine formation.

Pathway B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

To append an aromatic ring, palladium-catalyzed cross-coupling is required[2].

  • Causality of Ligand Choice: Coupling a primary amine with an aryl halide risks double arylation. To ensure the reaction stops at the secondary amine stage, bulky biaryl phosphine ligands (such as BrettPhos or RuPhos) are employed. The massive steric profile of these ligands creates a highly constrained palladium center that readily facilitates the first C-N bond formation but physically blocks the secondary amine from undergoing a second oxidative addition cycle[2].

Mandatory Visualization: Reductive Amination Workflow

G AmineHCl {[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl FreeAmine Free Primary Amine AmineHCl->FreeAmine DIPEA (Neutralization) Imine Imine / Iminium Intermediate FreeAmine->Imine Condensation (-H2O) Carbonyl Aldehyde / Ketone Carbonyl->Imine Product Target Secondary Amine Imine->Product NaBH(OAc)3 (Reduction)

Workflow for the reductive amination of the primary amine hydrochloride salt.

Experimental Methodologies

Protocol A: Selective Reductive Amination (N-Alkylation)

This protocol is self-validating: the disappearance of the UV-active aldehyde and the emergence of a more polar amine spot (stainable by Ninhydrin) confirms reaction progress.

Reagents & Materials:

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation & Neutralization: In an oven-dried, nitrogen-flushed round-bottom flask, suspend the primary amine hydrochloride salt (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Add DIPEA (1.2 equiv) dropwise via syringe. Stir at room temperature for 15 minutes to liberate the free amine.

  • Imine Formation: Add the aldehyde or ketone (1.05 equiv) in a single portion. (Note: If using a sterically hindered ketone, add 1.0 equiv of glacial acetic acid to catalyze imine formation). Stir for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in three equal portions over 15 minutes to control mild exotherms.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the intermediate imine mass is fully converted to the secondary amine mass.

  • Work-Up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 20 minutes to destroy unreacted borohydride. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient of 0–10% MeOH in DCM with 0.1% Et₃N modifier) to afford the pure secondary amine.

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

This protocol utilizes specific ligands to prevent bis-arylation, ensuring high yields of the secondary arylamine.

Reagents & Materials:

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Catalyst & Base Loading: In a Schlenk tube or heavy-walled pressure vial, combine the amine hydrochloride (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (2.5 equiv). (Note: 2.5 equiv of base is required—1.0 equiv to neutralize the HCl salt, and 1.5 equiv to drive the catalytic cycle).

  • Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene to reach a 0.2 M concentration with respect to the aryl bromide. Seal the vessel tightly.

  • Heating & Monitoring: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 8–16 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Work-Up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-aryl secondary amine.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, required equivalents, and expected yields for converting {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride into various classes of secondary amines.

Reaction TypeElectrophile ClassReagents & CatalystBase (Equiv)SolventExpected Yield
Reductive Amination Aliphatic AldehydeSTAB (1.5 eq)DIPEA (1.2 eq)DCE85–95%
Reductive Amination Cyclic KetoneSTAB (1.5 eq), AcOH (1.0 eq)DIPEA (1.2 eq)DCE75–85%
Buchwald-Hartwig Aryl BromidePd₂(dba)₃ (2 mol%), BrettPhosNaOtBu (2.5 eq)Toluene70–85%
Buchwald-Hartwig Heteroaryl ChloridePd₂(dba)₃ (2 mol%), RuPhosCs₂CO₃ (2.5 eq)1,4-Dioxane65–80%

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up {[1-(Ethoxymethyl)cyclopropyl]methyl}amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This highly specialized building block is frequently utilized in the development of novel therapeutics, including PDE7 inhibitors for chronic fatigue and exertional intolerance [1].

Synthesizing this 1,1-disubstituted cyclopropane derivative presents unique challenges, particularly regarding regioselectivity and the isolation of highly water-soluble intermediates. This guide provides field-proven troubleshooting strategies to maximize your overall yield.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my mono-alkylation of 1,1-cyclopropanedimethanol yielding complex mixtures and low recovery? A1: When attempting to mono-alkylate a symmetric diol like 1,1-cyclopropanedimethanol with ethyl iodide (EtI) and sodium hydride (NaH), you are fighting statistical probabilities. The reaction inevitably produces a mixture of unreacted starting material, the desired mono-ether, and the over-alkylated di-ether. Separation of these species via silica gel chromatography is notoriously difficult due to similar Rf​ values, leading to massive yield losses.

The Solution: Abandon the diol route. Instead, utilize the "Nitrile Route." By starting with ethyl 1-cyanocyclopropanecarboxylate [2], you completely bypass the selectivity issue. The ester can be selectively reduced to an alcohol in the presence of the nitrile using NaBH4​/LiCl . This intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile [3], contains only one hydroxyl group, allowing for quantitative, unambiguous etherification without the risk of di-alkylation.

Q2: During the reduction of 1-(ethoxymethyl)cyclopropanecarbonitrile, I am observing significant amounts of a secondary amine dimer. How can I prevent this? A2: This is a classic side-reaction during nitrile hydrogenation. As the nitrile reduces to an imine intermediate, the newly formed primary amine can attack the unreduced imine, ejecting ammonia and forming a secondary amine dimer.

The Solution: Perform the hydrogenation using Raney Nickel under a hydrogen atmosphere (50 psi), but crucially, conduct the reaction in methanolic ammonia (e.g., 7N NH3​ in MeOH). The massive excess of ammonia pushes the equilibrium of the imine-amine condensation backwards, suppressing the attack of the primary amine and ensuring near-quantitative conversion to the primary amine free base.

Q3: The final hydrochloride salt is turning into a sticky syrup instead of a crisp powder. What is going wrong? A3: The target molecule, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, is exceptionally hygroscopic. If you are using aqueous HCl or performing an aqueous workup prior to salt formation, trace water will prevent crystallization and result in an intractable oil.

The Solution: Ensure strict anhydrous conditions during salt formation. Dissolve the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Introduce a stoichiometric amount of anhydrous HCl (typically 4M in dioxane). The hydrochloride salt will instantly precipitate as a white solid. Filter rapidly under a stream of dry nitrogen and store immediately in a desiccator.

Section 2: Yield Comparison
MetricSuboptimal Diol RouteOptimized Nitrile Route
Starting Material 1,1-CyclopropanedimethanolEthyl 1-cyanocyclopropanecarboxylate
Alkylation Selectivity ~40% (Statistical mixture)>95% (Single hydroxyl group)
Amine Formation Azidation/Reduction (Hazardous)Nitrile Hydrogenation (Scalable)
Purification Required Heavy silica chromatographyMostly crystallization / filtration
Overall Yield 15 - 25%65 - 75%
Section 3: Optimized Experimental Protocol (Nitrile Route)

Step 1: Selective Ester Reduction

  • Suspend NaBH4​ (2.0 eq) and anhydrous LiCl (2.0 eq) in a mixture of anhydrous THF/EtOH (1:1) at 0 °C.

  • Add ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) dropwise to maintain the internal temperature below 5 °C.

  • Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NH4​Cl .

  • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropanecarbonitrile.

Step 2: Unambiguous Etherification

  • Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous DMF at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise under nitrogen. Stir for 30 minutes until hydrogen evolution ceases.

  • Add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with ice water, extract with MTBE, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate to yield 1-(ethoxymethyl)cyclopropanecarbonitrile.

Step 3: Nitrile Hydrogenation

  • Dissolve 1-(ethoxymethyl)cyclopropanecarbonitrile in 7N NH3​ in methanol.

  • Add a catalytic amount of washed Raney Nickel slurry. (Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry).

  • Pressurize the reaction vessel with H2​ gas (50 psi) and agitate at room temperature for 16 hours.

  • Filter the catalyst carefully through a pad of Celite under nitrogen and concentrate the filtrate to yield the free base amine.

Step 4: Anhydrous Salt Formation

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Cool to 0 °C and add 4M HCl in dioxane (1.1 eq) dropwise under a nitrogen atmosphere.

  • Stir for 30 minutes as the white precipitate forms.

  • Filter rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to afford pure {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Section 4: Mechanistic Pathway Visualization

SynthesisPathways cluster_A Suboptimal: Diol Route cluster_B Optimized: Nitrile Route A1 1,1-Cyclopropanedimethanol A2 Mono-alkylation (Poor Selectivity) A1->A2 A3 1-(Ethoxymethyl)cyclopropylmethanol A2->A3 A4 Mesylation & Azidation A3->A4 C1 [1-(Ethoxymethyl)cyclopropyl]methanamine A4->C1 Low Yield B1 Ethyl 1-cyanocyclopropanecarboxylate B2 Reduction (NaBH4/LiCl) B1->B2 B3 1-(Hydroxymethyl)cyclopropanecarbonitrile B2->B3 B4 Alkylation (NaH, EtI) B3->B4 B5 1-(Ethoxymethyl)cyclopropanecarbonitrile B4->B5 B6 Reduction (Raney Ni, H2, NH3) B5->B6 B6->C1 High Yield C2 Salt Formation (HCl/Dioxane) C1->C2 C3 Target: Amine HCl Salt C2->C3

Fig 1: Suboptimal Diol Route vs. Optimized Nitrile Route for Amine HCl Synthesis.

References
  • Title: WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting Poor Solubility of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with {[1-(Ethoxymethyl)cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS No. 1609400-16-9). This document provides a structured, in-depth approach to troubleshooting and resolving these issues, moving from fundamental principles to practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in my chosen solvent. What are the most common reasons for this?

Poor solubility of this compound, an amine hydrochloride salt, typically stems from a few key factors:

  • Incorrect Solvent Choice: As a salt, this molecule has significant ionic character. It is most soluble in polar protic solvents, particularly aqueous systems. It will exhibit very poor solubility in non-polar organic solvents like hexanes, toluene, or diethyl ether.

  • Suboptimal pH: This is the most critical factor for amine salts. The solubility of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is profoundly dependent on the pH of the aqueous solution.[1][2] The protonated amine (the hydrochloride salt form) is generally much more water-soluble than its neutral, "free base" form.

  • The Common Ion Effect: While a low pH is generally favorable, adding a very high concentration of chloride ions (e.g., from concentrated HCl or buffers with high NaCl content) can actually decrease the solubility of a hydrochloride salt by shifting the dissolution equilibrium.[3]

  • Solid-State Properties: The compound may exist in a highly stable, low-energy crystalline form (polymorph) that is inherently less soluble than an amorphous or metastable form.[4] While less common, this can be a factor in particularly stubborn cases.

Q2: How exactly does pH control the solubility of this amine salt?

The solubility of an amine hydrochloride is governed by an acid-base equilibrium. The hydrochloride salt exists as the protonated, positively charged ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This cation is in equilibrium with its deprotonated, neutral free base form (R-NH₂).

  • In Acidic Conditions (Low pH): An excess of protons (H⁺) in the solution drives the equilibrium towards the protonated (R-NH₃⁺) form, according to Le Châtelier's Principle.[1] This charged species is more polar and interacts more favorably with water molecules, leading to higher solubility .

  • In Neutral or Basic Conditions (Higher pH): A lack of protons (or an excess of hydroxide ions, OH⁻) pulls the equilibrium towards the neutral free base (R-NH₂). This form is less polar, has lower affinity for water, and is often significantly less soluble , which can cause it to precipitate from the solution.[5]

The diagram below illustrates this fundamental relationship.

G cluster_solid Solid Phase cluster_solution Aqueous Solution cluster_reagents pH Adjustment Solid Compound (Solid) R-NH₃⁺Cl⁻ AqueousIon Protonated Amine (Soluble) R-NH₃⁺ Solid->AqueousIon Dissolution FreeBase Free Base (Poorly Soluble) R-NH₂ AqueousIon->FreeBase pKa Equilibrium Acid Add Acid (H⁺) (e.g., HCl, Citric Acid) Acid->AqueousIon Shifts Equilibrium Left (Favors Soluble Form) Base Add Base (OH⁻) (e.g., NaOH, NaHCO₃) Base->FreeBase Shifts Equilibrium Right (Favors Insoluble Form)

Caption: pH-dependent equilibrium of an amine hydrochloride salt.

Q3: What is the first practical step I should take to dissolve my compound?

Always start with the simplest solvent system.

  • Start with Water: Attempt to dissolve the compound in deionized water at room temperature.

  • Adjust pH: If solubility is low, prepare a slurry of the compound in water. While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise. The solid should dissolve as the pH drops. Aim for a final pH between 4 and 5, as this typically ensures full protonation without being excessively acidic.

  • Gentle Heating: If the compound is still not fully dissolved, gentle warming (e.g., to 40-50°C) can be attempted. Many compounds exhibit increased solubility at higher temperatures.[6] However, always be mindful of potential degradation. After dissolution, allow the solution to cool back to room temperature to ensure the compound does not precipitate out (a phenomenon known as supersaturation).

Q4: Water alone isn't sufficient, even with pH adjustment. What co-solvents can I explore?

If aqueous solubility remains a challenge, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that modify the overall polarity of the solvent system, often enhancing the solubility of amphiphilic molecules.[7]

Recommended Co-Solvent Systems (Starting Ratios)

Co-SolventClassStarting Ratio (v/v)Properties & Considerations
Ethanol (EtOH) Polar Protic90:10 (Water:EtOH)Low toxicity, commonly used. Good for increasing solubility of organic moieties.
Dimethyl Sulfoxide (DMSO) Polar Aprotic95:5 (Water:DMSO)Very strong solubilizing agent. Use minimal amounts as it can be difficult to remove and may affect downstream experiments.
Polyethylene Glycol 400 (PEG 400) Polymer80:20 (Water:PEG 400)Low toxicity, often used in formulations. Can form viscous solutions at high concentrations.
Propylene Glycol (PG) Polar Protic80:20 (Water:PG)Common pharmaceutical excipient. Similar properties to PEG but lower molecular weight.

Important: When using a co-solvent, dissolve the compound in the organic co-solvent first before slowly adding the aqueous phase.

Q5: My compound dissolved initially but then a precipitate formed. What could be happening?

This typically points to one of two issues:

  • pH Drift: If you are using an unbuffered aqueous solution, absorption of atmospheric CO₂ can slightly lower the pH, but more commonly, interaction with glassware or other reagents could raise the pH, causing the less soluble free base to crash out. Always use a suitable buffer system (e.g., citrate or acetate buffer) for pH-sensitive compounds if the solution will be stored or used over time.

  • Common Ion Effect: If you used a large excess of concentrated HCl to force dissolution, you may have surpassed the solubility product of the amine hydrochloride salt itself, causing it to precipitate.[3] This is counterintuitive but can happen with salts that have moderate solubility. If this is suspected, try dissolving the compound in water and using a different acid, such as methanesulfonic acid or citric acid, to lower the pH.

Systematic Troubleshooting Workflow

For a logical approach to resolving solubility issues, follow this workflow.

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol determines an approximate solubility limit in various solvent systems.

  • Preparation: Dispense exactly 1.0 mL of your chosen solvent system (e.g., pH 4.5 citrate buffer, Water:EtOH 90:10) into a small, clear glass vial with a magnetic stir bar.

  • Initial Addition: Weigh and add a small, known amount of the compound (e.g., 1.0 mg) to the vial.

  • Stirring: Stir vigorously at room temperature for 15-20 minutes.

  • Observation: Observe the solution against a dark background. If the solution is completely clear with no visible particles, the compound is dissolved.

  • Titration: Continue adding pre-weighed aliquots (e.g., 1.0 mg) of the compound, allowing 15-20 minutes of stirring between each addition.

  • Endpoint: The endpoint is reached when a small amount of solid material fails to dissolve after extended stirring (e.g., >30 minutes).

  • Calculation: Calculate the approximate solubility by summing the total mass of the dissolved compound. For example, if 9 mg dissolved completely but the 10th mg did not, the solubility is approximately 9 mg/mL.

Protocol 2: Preparation of a 10 mg/mL Stock Solution using a Co-Solvent

This protocol provides a reliable method for preparing a stock solution when aqueous solubility is limited.

  • Weigh Compound: Accurately weigh 10.0 mg of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride into a suitable volumetric flask (e.g., 1.0 mL).

  • Add Co-Solvent: Add a small volume of a strong organic solvent, such as DMSO or Ethanol (e.g., 50 µL of DMSO). Vortex or sonicate briefly until the solid is completely dissolved.

  • Dilute with Aqueous Phase: Slowly add the primary aqueous solvent (e.g., pH 5.0 acetate buffer) dropwise while swirling the flask.

  • Bring to Volume: Continue adding the aqueous solvent until the final volume of 1.0 mL is reached.

  • Final Mix: Cap the flask and invert several times to ensure the solution is homogeneous. If the solution remains clear after resting for 5-10 minutes, it is ready for use.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharmaceuticals. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (2013). International Journal of Drug Development and Research. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2012). Pharmaceutical Engineering. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ScienceDirect. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). American Pharmaceutical Review. [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). The Journal of Chemical Physics. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. [Link]

  • pH Effects on Solubility. (n.d.). Chad's Prep. [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Welcome to the technical support center for amide coupling reactions involving {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this unique sterically hindered primary amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target amides.

Understanding the Substrate: Key Chemical Features

The successful application of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in amide synthesis requires an appreciation of its key structural motifs, each presenting distinct chemical behavior:

  • Sterically Hindered Primary Amine: The amine is attached to a quaternary carbon of the cyclopropane ring, creating significant steric bulk. This can impede the approach of the activated carboxylic acid, often leading to slow reaction rates and incomplete conversions.[1]

  • Cyclopropylmethylamine Moiety: The cyclopropane ring introduces strain and unique electronic properties. Under certain conditions, particularly acidic ones, the ring is susceptible to opening, a major potential side reaction. The reactivity of cyclopropylamines is a subject of considerable study due to this unique behavior.[2]

  • Acid-Labile Ethoxymethyl Ether: The ethoxymethyl (EOM) ether is an acetal-type protecting group. While generally stable under basic and neutral conditions, it can be sensitive to strong acids, which are sometimes used in workups or can be generated in situ during certain coupling reactions.[3]

  • Hydrochloride Salt: The amine is provided as a hydrochloride salt, meaning it is not nucleophilic in this form. It must be neutralized in situ by adding a non-nucleophilic base before it can participate in the coupling reaction.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your coupling experiments in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Amide

Q: I'm using standard coupling conditions (e.g., EDC/HOBt or HATU) but I'm seeing very low conversion of my starting materials. What's going wrong?

A: This is the most common issue when working with sterically hindered amines. The low reactivity of the amine is the primary culprit. Here’s a breakdown of potential causes and solutions:

  • Insufficient Carboxylic Acid Activation: The steric hindrance of the amine necessitates a highly reactive activated ester intermediate. Standard conditions may not be potent enough.

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU , HCTU , or COMU are generally more effective than carbodiimides for hindered couplings.[4][5] Phosphonium salt reagents like PyBOP are also excellent choices and avoid certain side reactions associated with uronium salts.

  • Incomplete Amine Neutralization: The reaction will not proceed if the amine hydrochloride is not fully neutralized to the free amine.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base to neutralize the HCl salt, plus the amount required for the coupling reaction itself. For uronium/aminium reagents, a total of 2-3 equivalents of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typical.[6]

  • Suboptimal Reaction Conditions: Low temperatures or short reaction times may be insufficient for this challenging coupling.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-60 °C) and extend the reaction time (monitoring by LC-MS is crucial). Microwave irradiation can also be effective but requires careful optimization to prevent decomposition.

  • Order of Reagent Addition: The order in which you add your reagents can significantly impact the outcome, especially with reagents like HATU.

    • Solution: Always pre-activate the carboxylic acid. Add the coupling reagent (e.g., HATU) and base (e.g., DIPEA) to a solution of your carboxylic acid and stir for 5-15 minutes before adding the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine. This minimizes side reactions where the amine attacks the coupling reagent directly.[7][8]

Problem 2: Formation of Unexpected Byproducts

Q: My LC-MS shows a major byproduct that isn't my starting material or desired product. How can I identify and prevent it?

A: Byproduct formation is common, and identifying the structure is key to mitigation. Here are the most likely culprits for this specific substrate:

  • Symptom: A byproduct with a mass corresponding to your amine + 113.12 Da (C5H11N2).

  • Cause: This occurs when using uronium/aminium-based coupling reagents like HATU or HBTU . The free amine attacks the guanidinium core of the coupling reagent itself, forming a stable tetramethylguanidinium adduct and capping the amine.[3] This is more likely if the amine is present before the carboxylic acid is fully activated.

  • Prevention:

    • Strict Order of Addition: As mentioned above, pre-activate the carboxylic acid with HATU/base before adding the amine.[7]

    • Use Stoichiometric Reagents: Avoid using a large excess of the uronium reagent.[4]

    • Switch Reagent Class: Change to a phosphonium-based reagent like PyBOP or a carbodiimide like EDC . Phosphonium salts do not have this liability.

  • Symptom: A byproduct with a mass corresponding to your carboxylic acid + EDC (C17H32N3O2 for a hypothetical C8H15O2 acid).

  • Cause: When using carbodiimides like EDC or DCC , the initial O-acylisourea intermediate is highly reactive. If the nucleophilic attack by the amine is slow (due to steric hindrance), this intermediate can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea.[9]

  • Prevention:

    • Use an Additive: Always use an additive like 1-hydroxybenzotriazole (HOBt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ). These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester, which is less prone to rearrangement.[9][10]

    • Maintain Low Temperature: Keep the reaction at 0 °C during the addition of EDC to slow the rate of the rearrangement side reaction.[10]

  • Symptom: Isomeric products with a mass identical to the expected amide, but with different retention times and fragmentation patterns in MS/MS. NMR will show the absence of the characteristic cyclopropane protons and the appearance of alkene or linear alkyl protons.

  • Cause: The cyclopropane ring can open under Lewis acidic conditions.[11] Some coupling reagents or their byproducts can have sufficient Lewis acidity to catalyze this rearrangement, especially at elevated temperatures. The reaction could also be promoted by strongly acidic workup conditions.

  • Prevention:

    • Avoid Lewis Acidic Reagents: Be cautious with reagents that can generate strong Lewis acids. While most common coupling reagents are not strong Lewis acids themselves, impurities or degradation products could be.

    • Buffer the Reaction: Ensure a sufficient amount of non-nucleophilic base is present throughout the reaction to neutralize any generated acids.

    • Mild Workup: Use a gentle aqueous workup with a weak base like sodium bicarbonate solution instead of strong acids or bases.

    • Temperature Control: Avoid excessive heating, as this can promote rearrangement reactions.

Problem 3: Difficulty with Purification

Q: How can I effectively remove coupling reagent byproducts from my final product?

A: The choice of reagent directly impacts the ease of purification.

  • For EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. A standard aqueous workup with dilute acid (e.g., 1N HCl or 10% citric acid) followed by a base wash (e.g., sat. NaHCO3) is usually sufficient to remove both EDU and any unreacted amine or HOBt.[9][12]

  • For HATU/HBTU: The main byproducts are tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt) or HOBt. TMU is highly polar and soluble in both water and many organic solvents, making it difficult to remove by extraction alone.[7] HOAt/HOBt are acidic and can be removed with a wash of saturated sodium bicarbonate solution.[7]

    • Solution for TMU: If TMU remains after aqueous washes, careful column chromatography is the most effective removal method.

  • For DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like dichloromethane or ethyl acetate. It can often be removed by simple filtration of the reaction mixture prior to workup.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for this amine?

For a challenging, sterically hindered amine like this, HATU or COMU with DIPEA in a polar aprotic solvent like DMF or NMP is an excellent starting point due to their high reactivity.[5] Remember to pre-activate the carboxylic acid for 5-15 minutes before adding the amine. If guanidinylation becomes an issue, switching to PyBOP is a strong alternative.

Q2: My carboxylic acid has a chiral center. What is the risk of racemization?

Racemization can occur, especially with prolonged reaction times, elevated temperatures, or certain reagent combinations.[13] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. To minimize this risk:

  • Use additives known to suppress racemization, such as HOAt (used in HATU) or OxymaPure .[14]

  • Use the weakest, non-nucleophilic base necessary. Some studies suggest that highly hindered bases like 2,4,6-collidine can reduce racemization compared to DIPEA, though this may also slow the reaction rate.[13]

  • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

Q3: Is the ethoxymethyl (EOM) ether group stable to all coupling conditions?

The EOM group is an acetal and is generally stable to the basic or neutral conditions of most amide coupling reactions. However, it is sensitive to acid. Avoid acidic workup conditions (pH < 4). Use saturated sodium bicarbonate or dilute phosphate buffer for washes. Also, be aware that some coupling reactions can generate acidic byproducts, so the presence of a base like DIPEA throughout the reaction is important for protecting this group.

Q4: My amine hydrochloride starting material is hygroscopic. What precautions should I take?

Water is detrimental to amide coupling as it can hydrolyze the activated ester intermediate, regenerating the carboxylic acid and lowering your yield.[15]

  • Store {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in a desiccator.

  • Dry your reaction solvents (e.g., DMF, DCM) over molecular sieves.

  • Run the reaction under an inert atmosphere (Nitrogen or Argon).[10]

Data & Protocols

Table 1: Comparative Guide to Coupling Reagents for Hindered Amines
Coupling ReagentAdditiveCommon BaseKey Advantage(s)Key Disadvantage(s)Ref.
EDC HOBt or OxymaPureDIPEA, TEAInexpensive; water-soluble byproducts for easy removal.Lower reactivity for hindered substrates; risk of N-acylurea side product.[4][12]
HATU (Internal HOAt)DIPEA, 2,4,6-CollidineVery high reactivity, excellent for hindered couplings.Risk of guanidinylation side reaction; byproduct removal can be tricky.[4][7]
HCTU (Internal 6-Cl-HOBt)DIPEAHigh reactivity, similar to HATU.Risk of guanidinylation; byproduct removal challenges.
PyBOP NoneDIPEA, NMMHigh reactivity; no guanidinylation side reaction.Forms carcinogenic HMPA byproduct (BOP reagent only, not PyBOP).
COMU (Internal OxymaPure)DIPEAHigh reactivity, safer (non-explosive) byproducts than benzotriazoles.Can be more expensive.[4]
Experimental Protocol: General Procedure for Coupling with HATU

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

  • Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq.).

    • Add HATU (1.1 eq.).

    • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M).

    • Cool the flask to 0 °C in an ice bath.

  • Pre-activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15 minutes. The solution will typically change color.

  • Amine Addition:

    • In a separate flask, dissolve {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Add this amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by LC-MS by quenching a small aliquot with water and extracting with ethyl acetate. Look for the disappearance of the carboxylic acid and the appearance of the product mass.

  • Workup & Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Chemistry

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Reagent Check: - Using HATU/COMU/PyBOP? - Base equivalents > 2? - Anhydrous conditions? start->check_reagents check_reagents->start No, Optimize Reagents preactivation Pre-activation Check: - Acid + Reagent + Base first? - Stirred for 5-15 min before amine? check_reagents->preactivation Yes preactivation->start No, Correct Order conditions Reaction Conditions: - Temp at RT or 40-60°C? - Time > 4 hours? preactivation->conditions Yes conditions->start No, Increase Temp/Time success Yield Improved conditions->success Yes

Caption: A workflow for diagnosing and solving low-yield amide coupling reactions.

Mechanism of Common Side Reactions

Side_Reactions cluster_0 Guanidinylation (Uronium Reagents) cluster_1 N-Acylurea Formation (Carbodiimides) HATU HATU (Uronium Salt) Guanidinium Guanidinium Byproduct (Inactive) HATU->Guanidinium Direct Attack Amine R-NH₂ (Free Amine) Amine->Guanidinium OAI O-Acylisourea (Intermediate) NAU N-Acylurea (Inactive) OAI->NAU Intramolecular Rearrangement

Caption: Key side reactions associated with common classes of coupling reagents.

References

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Byrd, E. N., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit user discussion. (2021, October 13). Unusual Mass in standard HATU Coupling. r/Chempros. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4341-4344. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Gandon, V., & Szymoniak, J. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(17), 8786-8833. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Reddit user discussion. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Nakagawa, H., et al. (2023). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 25(38), 7014-7019. [Link]

  • Ghorbani-Asl, M., et al. (2020). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. The Journal of Physical Chemistry C, 124(1), 743-750. [Link]

  • Organic Syntheses. (2015). Z-L-Phg-Val-OMe. Coll. Vol. 100, p. 300 (2023); Vol. 92, p. 1 (2015). [Link]

  • Organic Syntheses. (1925). Methylamine Hydrochloride. Coll. Vol. 1, p.347 (1941); Vol. 5, p.75 (1925). [Link]

  • Ye, Z., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1097-1101. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Reddit user discussion. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. [Link]

  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Szostak, M., et al. (2015). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Science, 6(3), 2055-2060. [Link]

  • ResearchGate. (2016). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 1(1), 109-117. [Link]

  • Sieng, B., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules, 26(9), 2533. [Link]

Sources

Optimization

Technical Support Center: RP-HPLC Purification of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic purification of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic purification of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride .

Because this target is a highly polar, low-molecular-weight aliphatic amine lacking a conjugated π-electron system, standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches will likely result in void volume elution, severe peak tailing, and detector invisibility. This guide synthesizes field-proven causality and self-validating methodologies to overcome these specific challenges.

Method Development & Troubleshooting Workflow

Workflow N1 Target: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl N2 Detector Selection N1->N2 N3 CAD / ELSD / MS (Recommended) N2->N3 No Chromophore N4 UV Detection (Requires Derivatization) N2->N4 Standard Setup N5 Select AQ-C18 or Mixed-Mode Column N3->N5 N4->N5 N6 Add Volatile Ion-Pairing Agent (e.g., HFBA or TFA) N5->N6 N7 Assess Peak Shape & Retention N6->N7 N8 Optimize Buffer Concentration N7->N8 Tailing or Void Elution N9 Validated Purification Method N7->N9 k' > 2, Asymmetry < 1.5 N8->N9

Method development workflow for RP-HPLC purification of aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column?

Causality: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine is exceptionally polar. At typical acidic mobile phase conditions (pH 2-3), the primary amine is fully protonated (cationic). The cyclopropyl ring and ethoxymethyl ether provide minimal hydrophobic surface area to interact with the C18 stationary phase, causing the molecule to wash out with the void volume[1]. Solution: You must employ Ion-Pairing Chromatography (IPC) . By adding a perfluorinated carboxylic acid—such as Heptafluorobutyric acid (HFBA) or Nonafluoropentanoic acid (NFPA)—to the mobile phase, the anionic hydrophobic tail of the additive forms a neutral, lipophilic ion-pair with your protonated amine. This acts as a hydrophobic "anchor," drastically increasing retention on the reversed-phase column[2].

Q2: I am experiencing severe peak tailing. How do I achieve a symmetrical peak?

Causality: Peak tailing for aliphatic amines is primarily caused by secondary secondary ion-exchange interactions. Even on high-purity silica, residual surface silanols (Si-OH) become ionized to silanoxides (Si-O⁻) at mid-to-high pH. The positively charged primary amine of your target binds strongly to these sites, disrupting the standard partitioning mechanism and causing the peak to drag[3]. Solution:

  • Use a highly end-capped, Type-B high-purity silica column or a hybrid-silica column designed for basic compounds[3].

  • Maintain a low pH mobile phase (pH < 3) using Trifluoroacetic acid (TFA) or HFBA. These volatile acids serve a dual purpose: they suppress silanol ionization and dynamically mask any remaining exposed silanols by competing for the binding sites[3].

  • Alternatively, consider a Strong Cation Exchange (SCX) or mixed-mode (RP/SCX) column, which utilizes the amine's positive charge as the primary retention mechanism rather than fighting it[4].

Q3: I cannot detect the peak at 254 nm or 280 nm. What is the best detection strategy?

Causality: Your target molecule lacks aromatic rings or conjugated π-electron systems. Aliphatic amines and ethers do not absorb UV light significantly above 210 nm. Solution: Do not rely on standard UV detection. Instead, use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) . These universal detectors measure the mass of the analyte after the mobile phase is evaporated, making them completely independent of the molecule's optical properties[5]. If you must use UV, you will need to perform pre-column derivatization (e.g., using Fmoc-Cl or phenylisothiocyanate) to attach a chromophore to the primary amine[6].

Quantitative Data: Mobile Phase Additives for Aliphatic Amines

Selecting the correct mobile phase additive is critical for balancing retention, peak shape, and detector compatibility. The table below summarizes the quantitative impact of various additives on aliphatic amine purification.

AdditiveTypical Conc.Volatility (CAD/ELSD/MS)Retention Shift (k')Tailing Factor (Tf) Impact
Trifluoroacetic Acid (TFA) 0.05% - 0.1%High (Compatible)Low to ModerateExcellent (Tf < 1.2)
Heptafluorobutyric Acid (HFBA) 5 mM - 10 mMHigh (Compatible)High (Strong Ion-Pair)Excellent (Tf < 1.2)
Nonafluoropentanoic Acid (NFPA) 2 mM - 5 mMHigh (Compatible)Very HighExcellent (Tf < 1.2)
Sodium Perchlorate 50 mM - 100 mMNon-Volatile (Incompatible) Very HighGood (Tf ~ 1.3)
Ammonium Formate (pH 3.0) 10 mM - 20 mMHigh (Compatible)MinimalModerate (Tf 1.4 - 1.8)

Note: Perfluorinated carboxylic acids (TFA, HFBA, NFPA) are volatile and ideal for CAD/ELSD, whereas traditional Hofmeister salts (like perchlorate) will permanently foul aerosol detectors and mass spectrometers[1][7].

Step-by-Step Methodology: Ion-Pairing RP-HPLC with CAD Detection

This self-validating protocol is designed specifically for the purification and quantification of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride using CAD/ELSD.

Phase 1: Preparation & Equilibration
  • Mobile Phase A Preparation: Prepare 0.1% HFBA (Heptafluorobutyric acid) in LC-MS grade Water. Causality: HFBA provides the necessary hydrophobic ion-pairing to retain the highly polar cyclopropyl amine.

  • Mobile Phase B Preparation: Prepare 0.1% HFBA in LC-MS grade Acetonitrile.

  • Column Selection: Install an AQ-type C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) with dimensions 4.6 x 150 mm, 3 µm.

  • Detector Setup: Set the CAD/ELSD nebulizer temperature to 60 °C and gas pressure to manufacturer specifications (typically ~35 psi / 2.5 bar for nitrogen)[7].

  • System Equilibration: Flush the column with 95% A / 5% B at 1.0 mL/min until the CAD baseline is completely stable (usually 20-30 column volumes).

Phase 2: System Suitability & Self-Validation
  • Blank Injection: Inject 10 µL of sample diluent (95% A / 5% B).

    • Validation Check: Ensure no ghost peaks elute. A stable baseline confirms the system is free of non-volatile contaminants.

  • Standard Injection: Inject 10 µL of a 0.5 mg/mL reference standard of the target amine.

    • Validation Check: Calculate the retention factor (k') and tailing factor (Tf). Proceed to sample runs only if k' > 2.0 (ensuring it is well separated from the void volume chloride peak) and Tf < 1.5.

Phase 3: Sample Purification Run
  • Sample Preparation: Dissolve the crude {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride in the initial mobile phase (95% A / 5% B) to a concentration of 1-5 mg/mL. Caution: Do not dissolve in 100% organic solvent, as this will cause peak breakthrough and splitting.

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 40% B (Linear gradient to elute the ion-paired amine)

    • 12.0 - 15.0 min: 40% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Fraction Collection: If performing preparative purification, route the flow through a flow-splitter, sending 1% to the CAD (destructive detector) and 99% to the fraction collector. Collect fractions based on the CAD signal threshold.

References

  • [3] HPLC and UHPLC Column Selection Guide - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • [1] Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical Chemistry - ACS Publications. Available at:

  • [7] Volatility Evaluation of Mobile-Phase Electrolyte Additives for Mass Spectrometry. amazonaws.com. Available at:

  • [4] Strong cation exchange chromatography; A new option for concurrent quantification of saxagliptin and metformin. Journal of Applied Pharmaceutical Science. Available at:

  • [5] Emerging Trends in Biogenic Amines Analysis. IntechOpen. Available at:

  • [2] Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate. Available at:

  • [6] Pre-column Derivatization High Performance Liquid Chromatography with Fluorescence Detection-based Quantitation and Mass Spectrometric Identification of Aliphatic Amines. spkx.net.cn. Available at:

Sources

Troubleshooting

resolving NMR signal overlap in {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Welcome to the Advanced NMR Technical Support Center . As an Application Scientist, I have designed this portal to address a highly specific and notoriously difficult analytical challenge: resolving the severe ¹H NMR sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . As an Application Scientist, I have designed this portal to address a highly specific and notoriously difficult analytical challenge: resolving the severe ¹H NMR signal overlap in {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride .

Due to the structural density around the C1 position of the cyclopropane ring, researchers frequently encounter a "methylene cluster" where the ether, ethoxy, and aminomethyl protons merge into an uninterpretable multiplet. This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring absolute confidence in your structural characterization and purity analysis.

System Diagnostic: The Root Cause of Overlap

The molecule features an achiral cyclopropyl ring with two substituents on the same carbon (C1): an ethoxymethyl group (-CH2-O-CH2-CH3) and an aminomethyl group (-CH2-NH3+ Cl-).

  • The Methylene Cluster: The protons of the -CH2-O- (ethoxymethyl), -O-CH2- (ethoxy), and -CH2-NH3+ (aminomethyl) groups all share similar electronic environments, typically resonating in a dense cluster between 3.0 ppm and 3.6 ppm .

  • The Cyclopropyl Region: The four ring protons form complex, tightly coupled multiplets upfield (0.4–0.8 ppm ) due to the magnetic anisotropy of the three-membered ring [1].

  • Salt Effects: As a hydrochloride salt, the protonated amine (-NH3+) undergoes variable hydrogen bonding and exchange dynamics depending on the solvent, causing peak broadening that obscures adjacent fine splitting patterns.

TroubleshootingWorkflow Start Diagnostic: 1H NMR Overlap (3.0 - 3.6 ppm region) Sub1 Strategy 1: Environmental Control (Solvent & pH Effects) Start->Sub1 Sub2 Strategy 2: Dimensional Expansion (2D NMR Techniques) Start->Sub2 Action1 Solvent Titration (ASIS) or In-situ Free-basing Sub1->Action1 Action2 1H-13C HSQC & HMBC Correlation Mapping Sub2->Action2 Validate1 Shift of -CH2-N- away from -CH2-O- signals Action1->Validate1 Validate2 Separation via 13C Chemical Shifts Action2->Validate2 Resolved Unambiguous Signal Resolution & Structural Verification Validate1->Resolved Validate2->Resolved

Caption: Systematic troubleshooting workflow for resolving NMR signal overlap in cyclopropylmethylamines.

FAQ & Troubleshooting Guide

Q1: My methylene signals are completely merged in CDCl₃. How can solvent effects resolve this?

The Causality: In CDCl₃, the chemical shifts of the ether and aminomethyl protons are nearly identical because CDCl₃ offers minimal specific solvation. By switching to a strongly hydrogen-bonding solvent like DMSO-d₆, you alter the solvation shell. DMSO acts as a strong hydrogen-bond acceptor, binding tightly to the -NH3+ group. This selectively deshields the -CH2-NH3+ protons, shifting them downfield away from the ether protons, which are relatively unaffected [2].

Protocol 1: Solvent Titration (Self-Validating)

  • Baseline: Acquire a standard ¹H NMR in CDCl₃.

  • Titration: Add DMSO-d₆ in 10% increments (by volume) directly to the NMR tube.

  • Equilibration: Invert the tube 5 times and wait 2 minutes for thermal/solvation equilibrium.

  • Acquisition: Re-acquire the ¹H spectrum after each addition.

  • Self-Validation: Track the broad -NH3+ signal. As it shifts downfield and sharpens, the adjacent -CH2-NH3+ signal will geometrically track with it, separating from the static -CH2-O- multiplet.

Q2: I need to analyze the sample in D₂O, but the overlap persists. Can I use pH modification?

The Causality: The hydrochloride salt keeps the nitrogen protonated, which strongly deshields the adjacent methylene protons via the inductive effect, pushing them into the 3.0–3.6 ppm ether region. By converting the sample to its free base, the inductive pull is drastically reduced. The -CH2-NH2 protons will shift significantly upfield (to ~2.5–2.7 ppm), completely resolving the overlap.

Protocol 2: In-Situ Free-Basing

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of D₂O.

  • Baseline: Acquire the ¹H spectrum. Note the overlapping cluster at ~3.5 ppm.

  • Basification: Add 5 μL aliquots of a 1M NaOD in D₂O solution.

  • Monitoring: Check the pH using micro-pH paper (target pH > 10).

  • Self-Validation: The protocol is verified successful when the methylene integration in the 3.5 ppm region drops by exactly 2 protons, and a new, distinct singlet (or AB system) appears near 2.6 ppm, representing the free -CH2-NH2.

Q3: My sample must remain an intact salt, and 1D methods aren't enough. What is the definitive instrumental solution?

The Causality: When 1D ¹H NMR fails due to coincidental isochrony (protons resonating at the exact same frequency), we must expand into a second dimension. While the protons overlap, their attached ¹³C nuclei reside in vastly different electronic environments. Ether carbons (-CH2-O-) resonate at ~65–72 ppm, whereas the aminomethyl carbon (-CH2-NH3+) resonates at ~40–45 ppm [3]. A Heteronuclear Single Quantum Coherence (HSQC) experiment will separate these overlapping protons along the ¹³C axis [4].

TwoDNMRLogic Overlap Overlapping 1H Signals (~3.0 - 3.6 ppm) HSQC 1H-13C HSQC (1-Bond Correlation) Overlap->HSQC C_Ether 13C: ~65-72 ppm Assigned to: -CH2-O- HSQC->C_Ether Resolves Ether C_Amine 13C: ~40-45 ppm Assigned to: -CH2-N- HSQC->C_Amine Resolves Amine HMBC 1H-13C HMBC (2/3-Bond Correlation) C_Ether->HMBC C_Amine->HMBC Assign Absolute Structural Assignment HMBC->Assign Verifies Connectivity to Cyclopropyl Ring

Caption: Logical pathway for using 2D NMR (HSQC/HMBC) to resolve and assign overlapping methylene signals.

Protocol 3: 2D NMR (HSQC & HMBC) Setup

  • Optimization: Ensure the sample is highly concentrated (>20 mg/0.6 mL) to maximize the signal-to-noise ratio for the ¹³C indirect dimension.

  • Tuning & Matching: Perform rigorous tuning on both the ¹H and ¹³C channels. Poor tuning will result in severe t1 noise, which can mask the cross-peaks of the methylene cluster.

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC.

    • Self-Validation: Methylene (-CH2-) cross-peaks will appear with opposite phase (typically blue/negative) compared to methyl (-CH3) and methine (-CH-) signals (red/positive). This instantly differentiates the ethoxy -CH3 from the overlapping -CH2- groups.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC to map the skeleton.

    • Self-Validation: Look for a 3-bond correlation from the cyclopropyl protons (~0.6 ppm) to both the ether carbon (~70 ppm) and the amine carbon (~45 ppm). This proves both groups are attached to C1 of the ring.

Quantitative Data Summaries

Table 1: Expected Chemical Shifts for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl (in DMSO-d₆) Note: Shifts are approximate and subject to exact concentration and temperature.

Structural Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityIntegration
Cyclopropyl (-CH₂- x2) 0.50 – 0.8510.0 – 12.0Multiplets (AA'BB')4H
Ethoxy Methyl (-CH₃) 1.1515.0Triplet (J ≈ 7.0 Hz)3H
Aminomethyl (-CH₂-N) 3.0542.5Singlet (or broad)2H
Ethoxymethyl (-CH₂-O) 3.4572.0Singlet2H
Ethoxy Methylene (-O-CH₂-) 3.5065.5Quartet (J ≈ 7.0 Hz)2H
Ammonium (-NH₃⁺) 8.10N/ABroad Singlet3H

Table 2: Diagnostic 2D NMR Correlations for Unambiguous Assignment

Proton Signal (F2 axis)HSQC Correlation (F1 axis)Key HMBC Correlations (F1 axis)Diagnostic Value
~3.05 ppm (-CH₂-N)~42.5 ppm (Negative phase)~10.5 ppm (Cyclopropyl C2/C3)Confirms attachment to ring; isolates amine.
~3.45 ppm (-CH₂-O)~72.0 ppm (Negative phase)~65.5 ppm (Ethoxy -CH₂-)Links the ether bridge to the ethoxy group.
~3.50 ppm (-O-CH₂-)~65.5 ppm (Negative phase)~15.0 ppm (Ethoxy -CH₃)Confirms the ethyl chain connectivity.

References

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • Chemistry LibreTexts. (2023). 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters.[Link]

  • JoVE. (2024). 2D NMR: Overview of Heteronuclear Correlation Techniques.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Welcome to the technical support center for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective use of this versatile building block. The unique structure of this primary amine, featuring a cyclopropyl group, offers significant advantages in medicinal chemistry, particularly in navigating and overcoming steric challenges in complex syntheses.[1][2][3][4] This resource will help you anticipate and resolve experimental hurdles, ensuring successful integration of this reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride and what are its key structural features?

A1: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (CAS No. 1262774-16-2) is a primary amine featuring a cyclopropane ring adjacent to the aminomethyl group.[5] The key structural features are:

  • Cyclopropane Ring: This three-membered ring is highly strained, which influences the electronic properties and reactivity of the adjacent amine.[1] The rigid nature of the cyclopropyl group can also be used to conformationally lock parts of a molecule, which is advantageous in drug design for optimizing binding to biological targets.[4]

  • Primary Amine: The -NH2 group is a nucleophilic center, allowing for a variety of chemical transformations such as N-alkylation, acylation, and reductive amination.[1][6]

  • Ethoxymethyl Substituent: This group can influence the solubility and lipophilicity of the molecule and its derivatives.

  • Hydrochloride Salt: The amine is supplied as a hydrochloride salt, which enhances its stability and shelf-life. The free base must typically be generated in situ or through a separate workup step prior to reaction.

Q2: Why is the cyclopropylamine motif useful for overcoming steric hindrance?

A2: The term steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site.[7][8][9] The cyclopropyl group, while being a rigid and defined structural element, can present a smaller steric profile compared to more flexible or branched alkyl groups like isopropyl or tert-butyl. This allows the nucleophilic amine to approach electrophilic centers that might be inaccessible to bulkier amines.[10]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of pharmaceutical synthesis. However, coupling a sterically demanding amine like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride can be challenging.

Issue 1: Low or No Yield in Amide Coupling

If you are experiencing low to no yield in your amide coupling reaction, consider the following troubleshooting steps:

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Amine Reactivity The hydrochloride salt is unreactive. Ensure the free base is generated. Add an additional equivalent of a non-nucleophilic base (e.g., DIEA, Et3N) to neutralize the HCl salt and the acid generated during the reaction.The lone pair of electrons on the nitrogen is not available for nucleophilic attack when protonated.
Steric Hindrance at the Electrophile The carboxylic acid coupling partner may be sterically congested.Switch to a more reactive coupling agent. For example, if you are using EDC/HOBt, consider switching to HATU, HBTU, or COMU, which are known to be more effective for hindered couplings.
Poor Activation of the Carboxylic Acid The reaction temperature may be too low for efficient activation.Slowly warm the reaction mixture. While many couplings are started at 0°C, a modest increase in temperature (e.g., to room temperature or 40-50°C) can overcome the activation energy barrier.[8]
Incorrect Solvent Choice The solvent may not be optimal for the reaction.Aprotic polar solvents like DMF or NMP are often more effective than dichloromethane (DCM) for difficult couplings as they can better solvate the charged intermediates.
Experimental Protocol: Optimized Amide Coupling for Sterically Hindered Amines

This protocol provides a robust starting point for the coupling of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride with a carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (1.2 eq) in a minimal amount of DMF and add N,N-diisopropylethylamine (DIEA) (2.5 eq).

  • Coupling: Add the amine/DIEA solution dropwise to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Troubleshooting start Low/No Amide Product check_free_base Is the amine free base generated? start->check_free_base add_base Add 2.5 eq. of DIEA or Et3N check_free_base->add_base No check_coupling_reagent Is the coupling reagent strong enough? check_free_base->check_coupling_reagent Yes add_base->check_coupling_reagent use_hatu Switch to HATU, HBTU, or COMU check_coupling_reagent->use_hatu No check_temp_solvent Are reaction conditions optimal? check_coupling_reagent->check_temp_solvent Yes use_hatu->check_temp_solvent increase_temp Increase temperature to RT or 40-50°C check_temp_solvent->increase_temp No success Successful Coupling check_temp_solvent->success Yes change_solvent Switch to DMF or NMP increase_temp->change_solvent change_solvent->success

Caption: Troubleshooting workflow for amide coupling.

Troubleshooting Guide: N-Alkylation Reactions

Direct N-alkylation of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine.

Issue 2: Low Conversion in N-Alkylation

If you are observing a significant amount of unreacted starting amine, consider the following:

Potential Cause Troubleshooting Suggestion Rationale
Poor Leaving Group The alkyl halide used may not be reactive enough.Switch to a more reactive electrophile, such as an alkyl iodide or an alkyl triflate. These have better leaving groups and will accelerate the reaction.[11]
Insufficient Base Strength The base used may not be strong enough to deprotonate the amine hydrochloride and scavenge the proton generated during the reaction.Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. In some cases, a stronger base like sodium hydride may be necessary, but exercise caution.
Solvent Effects The solvent may not be appropriate for an SN2-type reaction.Use a polar aprotic solvent like acetonitrile or DMF to enhance the rate of the SN2 reaction.[12]
Visualizing the Reaction Mechanism

The N-alkylation proceeds via an SN2 mechanism, which is sensitive to steric hindrance. The diagram below illustrates the approach of the electrophile to the amine.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH2 TS [H2N---R'---X]‡ Amine->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Product R-NH2-R'⁺ TS->Product Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: SN2 mechanism for N-alkylation of a primary amine.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

This technical support guide is intended to provide helpful advice for the use of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. The suggested protocols and troubleshooting tips should be considered as starting points, and optimization may be necessary for your specific application.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

  • Fiveable. Steric Hindrance: Intro to Chemistry Study Guide. Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Wessjohann, L. A., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 2020. Available at: [Link]

  • Georganics. Cyclopropylamine – general description and application. Available at: [Link]

  • ChemTalk. Steric Hindrance. Available at: [Link]

  • Taylor & Francis Online. Steric hindrance – Knowledge and References. Available at: [Link]

  • Wikipedia. Activation of cyclopropanes by transition metals. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • NextSDS. 1-[1-(methoxymethyl)cyclopropyl]methanamine hydrochloride — Chemical Substance Information. Available at: [Link]

  • PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • RSC Publishing. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 2024. Available at: [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

  • ResearchGate. Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Available at: [Link]

  • ResearchGate. Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra- p -tolylporphyrinato)osmium(II) Complexes. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • University of Bristol. Powerful new method to build key chemical structures found in medicines and insecticides. Available at: [Link]

  • Journal of the American Chemical Society. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. J. Am. Chem. Soc., 2022. Available at: [Link]

  • ACS Publications. Reaction Mechanism of Li and Mg Carbenoid Cyclopropanations: Metal-π and σ Interactions. ACS Omega, 2020. Available at: [Link]

  • National Center for Biotechnology Information. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 2012. Available at: [Link]

  • Knowledge. What Chemical Reactions Can Methylamine Hydrochloride Undergo? Available at: [Link]

  • ResearchGate. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit workflows where the integrity of complex amine salts is compromised by improper handling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit workflows where the integrity of complex amine salts is compromised by improper handling. The compound {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride presents a unique dual-vulnerability profile: the primary amine hydrochloride is highly hygroscopic, while the ethoxymethyl ether linkage is susceptible to radical autoxidation.

This guide is designed to replace empirical guesswork with mechanistic causality and self-validating protocols, ensuring the scientific integrity of your downstream assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride has turned from a free-flowing white powder into a sticky, translucent paste. Is it still usable? Causality & Expert Insight: You are observing deliquescence. Amine hydrochlorides are inherently hygroscopic due to their highly polar ionic lattice. When exposed to ambient humidity, the salt absorbs moisture from the air until it literally dissolves in its own absorbed water[1]. This not only makes stoichiometric weighing highly inaccurate but also alters the microenvironmental pH, which can catalyze the hydrolysis of downstream reagents during coupling reactions[2]. Resolution: Discard the paste if precise stoichiometry or high purity is required. To prevent this, the compound must be handled in a low-humidity environment (e.g., a nitrogen glovebox) and stored in a desiccator with an active desiccant.

Q2: I am seeing unexplained side products (+16 Da peaks) in my LC-MS after using a batch that has been stored for 6 months. What causes this? Causality & Expert Insight: The culprit is the autoxidation of the ethoxymethyl ether group. Ethers are notorious for undergoing free-radical chain reactions with atmospheric oxygen to form hydroperoxides[3]. Light (UV/Vis) initiates this radical pathway[3]. Over time, these peroxides can cleave the ether linkage or act as reactive oxidants in your synthetic steps, leading to a loss of assay purity and the generation of unexpected impurities. Resolution: Always store this compound in amber, light-resistant vials to block photo-initiation[4]. Furthermore, you must purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace the oxygen required for radical propagation[5].

Q3: How do I ensure the cyclopropyl ring and overall molecular framework remain intact during long-term storage? Causality & Expert Insight: The cyclopropyl ring is generally stable under neutral, ambient conditions. However, in the presence of absorbed moisture (which creates an acidic microenvironment due to the HCl salt) and elevated temperatures, there is a minor risk of degradation over extended periods. Thermal kinetics dictate that lowering the temperature exponentially reduces degradation rates[6]. Resolution: Store the sealed, desiccated, and inert-gas-purged vials at -20°C for long-term storage.

Part 2: Quantitative Degradation Matrix

To facilitate rapid laboratory assessments, the following table summarizes the quantitative triggers and visual cues associated with the degradation of this compound.

Degradation PathwayEnvironmental TriggerKinetic RateVisual / Analytical IndicatorPrimary Preventive Action
Deliquescence Relative Humidity > 40%Hours to DaysPowder transitions to a sticky, translucent pasteHandle in glovebox; store in active desiccator
Autoxidation Oxygen, UV/Vis LightWeeks to MonthsElevated baseline or +16 Da (peroxide) peaks in LC-MSAmber vials; Argon headspace purge
Thermal Degradation Temperatures > 25°CMonths to YearsDiscoloration (white to pale yellow)Store at -20°C

Part 3: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on assumptions. A robust experimental protocol must validate its own success. Implement the following SOPs upon receiving a new batch of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

SOP 1: Inert Aliquoting and Storage Protocol
  • Equilibration: Bring the sealed bulk compound vial to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic salt.

  • Environment: Transfer the vial, along with pre-dried amber glass vials and PTFE-lined caps, into a nitrogen-filled glovebox.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50 mg) into the amber vials.

    • Self-Validation Checkpoint 1: Weigh the sealed aliquot vial and record the mass on the label (e.g., minitial​=14.235 g). Before future use, re-weigh the vial. A mass deviation of >0.5% indicates seal failure and moisture ingress.

  • Purging (If glovebox is unavailable): Use a Schlenk line to gently purge the vial headspace with Argon for 30 seconds before capping.

  • Sealing: Cap tightly and wrap the seal tightly with Parafilm.

  • Storage: Place the vials in a secondary container filled with indicating Drierite (blue to pink moisture indicator) and store at -20°C.

SOP 2: Pre-Use Peroxide and Integrity Validation
  • Visual Inspection: Ensure the powder is free-flowing and white. If it is clumpy or yellow, discard it.

  • Peroxide Testing: For batches older than 6 months, dissolve a 1 mg micro-aliquot in 1 mL of deionized water. Test the solution using a commercial peroxide test strip.

    • Self-Validation Checkpoint 2: A test strip reading of <3 ppm confirms the inert atmosphere was successfully maintained and the ether linkage is intact. Readings >10 ppm require immediate disposal of the batch[4].

Part 4: System Workflows & Visualizations

degradation Compound {[1-(Ethoxymethyl)cyclopropyl] methyl}amine HCl Hygro Moisture Absorption (Hygroscopicity) Compound->Hygro Ambient H2O Oxidation Radical Autoxidation (Ether Group) Compound->Oxidation O2 + Light (hv) Deliquescence Deliquescence & pH Shift Hygro->Deliquescence Prolonged Exposure Peroxides Peroxide Formation & Ether Cleavage Oxidation->Peroxides Radical Propagation

Mechanistic degradation pathways of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl.

workflow Step1 1. Transfer to Glovebox (Low Humidity / Inert) Step2 2. Aliquot into Amber Vials (Block UV/Vis Light) Step1->Step2 Step3 3. Purge Headspace with Argon (Displace O2) Step2->Step3 Step4 4. Seal with PTFE/Parafilm (Moisture Barrier) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Kinetic Arrest) Step4->Step5

Self-validating workflow for aliquoting and long-term storage of the compound.

References

  • Source: grokipedia.
  • Source: nih.
  • Source: vumc.
  • Peroxide-Forming Chemicals (PFCs)
  • Source: tcu.
  • Source: thermofisher.

Sources

Optimization

handling hygroscopicity in {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride salts

Technical Support Center: Handling Hygroscopicity in Amine Hydrochloride Salts Introduction for the Researcher Welcome to the technical support guide for managing challenges associated with {[1-(Ethoxymethyl)cyclopropyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopicity in Amine Hydrochloride Salts

Introduction for the Researcher

Welcome to the technical support guide for managing challenges associated with {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. As a primary amine hydrochloride salt, this compound possesses inherent hygroscopic tendencies—a propensity to attract and absorb moisture from the atmosphere.[1] This phenomenon is primarily driven by the strong affinity of the ammonium cation and chloride anion for water molecules, leading to the formation of hydrogen bonds.[2]

Uncontrolled moisture absorption can significantly compromise experimental integrity and product quality. It can lead to a range of issues including inaccurate weighing, clumping of the solid material, altered dissolution rates, and even chemical degradation through hydrolysis.[3][4][5][6] The consequences can range from inconsistent results in research and development to failed batches in a manufacturing setting.[5]

This guide is designed to provide you, the scientist, with a comprehensive resource for understanding, quantifying, and mitigating the effects of hygroscopicity. We will cover everything from fundamental principles to detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My container of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride has turned into a clumpy or sticky solid. What happened? A: This is a classic sign of moisture absorption. Amine hydrochloride salts are hygroscopic and can attract enough atmospheric water to physically change their state, a process that can lead to deliquescence where the solid dissolves in the absorbed water.[7][8] This indicates that the compound was likely exposed to an environment with uncontrolled humidity.

Q2: How can I accurately weigh a small amount of this hygroscopic compound for my reaction? A: Accurate weighing requires minimizing exposure to ambient air.[7] The best practice is to handle the material inside a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.[9] If such equipment is unavailable, work quickly: use a pre-tared, sealed container (like a vial with a septum cap), add the compound, seal it immediately, and then re-weigh. This minimizes the time the material is exposed.

Q3: What is the most reliable method to determine the exact water content of my salt? A: The gold standard for specific and accurate water content determination in pharmaceutical materials is Karl Fischer (KF) titration.[3][10] Unlike methods like 'Loss on Drying' which measure all volatile components, KF titration is specific to water.[11][12] For expected low levels of moisture (<1%), coulometric KF is preferred, while for higher levels (>1%), volumetric KF is suitable.[3]

Q4: Can I dry the material if it has absorbed water? A: Yes, but it must be done with caution. Gentle heating under a high vacuum is a common method. However, you must ensure the temperature is well below the compound's decomposition temperature.[7] Another approach is to dissolve the compound in an anhydrous solvent and then remove the solvent, but this may not be suitable for all applications.

Q5: What are the ideal long-term storage conditions? A: The compound should be stored in a tightly sealed, airtight container.[7] For enhanced protection, this primary container can be placed inside a secondary sealed bag containing desiccant pouches.[13] Store the entire package in a cool, dry place. A desiccator cabinet or a controlled-humidity storage chamber is highly recommended.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical path to their resolution.

Diagram: Troubleshooting Workflow for Hygroscopic Compounds

Hygroscopicity_Troubleshooting_Workflow start Problem Observed: Inconsistent Results or Physical Clumping check1 Is the material's physical state compromised? (e.g., sticky, clumpy, wet) start->check1 quantify Action: Quantify Water Content check1->quantify Yes review_handling Action: Review Handling & Storage Procedures check1->review_handling No, but results are inconsistent protocol_kf Protocol: Karl Fischer Titration (See Protocol 2) quantify->protocol_kf dry_sample Is drying the material an option? quantify->dry_sample protocol_storage Protocol: Implement Strict Storage & Handling (See Protocol 1) review_handling->protocol_storage retest Re-test Material & Re-run Experiment review_handling->retest protocol_drying Action: Dry Material Under Controlled Conditions (e.g., Vacuum Oven) dry_sample->protocol_drying Yes discard Consider Discarding Batch if Degradation is Suspected dry_sample->discard No/Risky protocol_drying->retest

Caption: Logical workflow for troubleshooting issues with hygroscopic compounds.

Data Table: Troubleshooting Matrix
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor solubility or unexpected precipitation The absorbed water is altering the solvent properties or the salt's solubility characteristics.1. Use anhydrous solvents for your reaction.[14] 2. Determine the water content via Karl Fischer titration and account for it in your calculations.[3] 3. Dry the material before use if feasible.
Reaction yields are lower than expected Inaccurate mass measurement due to absorbed water leads to incorrect stoichiometry. The actual amount of the amine salt is less than weighed.1. Weigh the material in a controlled low-humidity environment (glove box).[9] 2. Correct the mass based on the measured water content. For example, if KF shows 5% water, a 100 mg weighed sample only contains 95 mg of the active compound.
Inconsistent analytical results (e.g., NMR, HPLC) Water content can affect sample preparation and chromatographic behavior. High water content can also promote degradation, creating impurities.[6]1. Ensure analytical standards are stored under stringent desiccated conditions.[9] 2. Prepare samples for analysis immediately after weighing. 3. Check for degradation products.
Material fails to crystallize or forms an oil The presence of water can act as an impurity that inhibits crystallization, often resulting in oils or viscous liquids.[14]1. Use rigorously dried solvents and glassware for crystallization. 2. Attempt crystallization under an inert, dry atmosphere (e.g., Nitrogen or Argon).

Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling

This protocol is designed to minimize moisture exposure at every step.

  • Receiving and Initial Storage:

    • Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

    • Immediately wrap the container's cap/closure with Parafilm® for an extra barrier.

    • Place the sealed container inside a larger, airtight secondary container that includes active desiccant pouches (e.g., silica gel or molecular sieves).[13]

    • Store this package in a designated cool, dry, and dark location. A storage temperature of 4-8°C can also help reduce moisture uptake.[9]

  • Sample Dispensing and Weighing:

    • Ideal Method (Glove Box): Transfer the required amount of material inside a glove box with a controlled atmosphere (Relative Humidity < 20%).

    • Alternative Method (Benchtop): a. Allow the container to equilibrate to room temperature for at least 1-2 hours before opening to prevent condensation on the cold powder. b. Minimize the time the primary container is open to the atmosphere (< 30 seconds). c. Use a clean, dry spatula. d. Dispense the material into a pre-weighed, sealable vial. e. Immediately seal the vial and the primary container. Re-wrap the primary container's cap with fresh Parafilm®. f. Weigh the sealed vial to determine the exact mass by difference.

  • Headspace Management:

    • For larger containers that are used over time, the headspace (the air above the solid) will be replenished with atmospheric air upon each opening.[13]

    • To mitigate this, consider backfilling the container with a dry, inert gas like nitrogen or argon before sealing.

    • Alternatively, suspend a small desiccant pouch from the underside of the lid, ensuring it does not touch the material.[13]

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a framework for using the volumetric KF method, which is suitable for water content above 0.1%.

Diagram: Karl Fischer Titration Workflow

KF_Titration_Workflow start Start: Prepare KF Titrator step1 1. Fill titration cell with appropriate KF solvent (e.g., anhydrous methanol) start->step1 step2 2. Pre-titrate the solvent to a stable, dry endpoint step1->step2 step3 3. Standardize Titrant: Accurately weigh sodium tartrate dihydrate standard step2->step3 step4 4. Add standard to cell and titrate to endpoint step3->step4 step5 5. Calculate Water Equivalence Factor (F) of the titrant step4->step5 step6 6. Sample Analysis: Accurately weigh the hygroscopic amine salt step5->step6 step7 7. Quickly add sample to the titration cell and start titration step6->step7 step8 8. Titrate to a stable endpoint step7->step8 step9 9. Calculate % Water Content in the sample step8->step9 finish End step9->finish

Caption: Step-by-step workflow for volumetric Karl Fischer titration.

1. Materials and Reagents:

  • Volumetric Karl Fischer Titrator

  • Anhydrous methanol or specialized KF solvent

  • Volumetric KF titrant (e.g., Hydranal™-Composite 5)

  • Sodium tartrate dihydrate (for standardization)

  • Airtight sample vials

  • Analytical balance

2. Titrant Standardization:

  • Prepare the KF titrator according to the manufacturer's instructions. Fill the titration vessel with solvent.

  • Perform a "pre-titration" to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Accurately weigh approximately 150-200 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) into a weighing boat.

  • Add the standard to the titration cell and begin the titration.

  • Record the volume of titrant (V) required to reach the endpoint.

  • Calculate the water equivalence factor (F) of the titrant in mg H₂O/mL using the formula:

    • F = (Weight of sodium tartrate in mg × 0.1566) / V (mL of titrant) [12]

    • The value 0.1566 represents the theoretical mass fraction of water in sodium tartrate dihydrate.[12]

  • Repeat this process at least twice more and use the average F value.

3. Sample Analysis:

  • Ensure the titrator cell is at a stable, dry endpoint.

  • In a tared, sealed vial, accurately weigh an appropriate amount of the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride salt. The target sample size depends on the expected water content and the titrant factor (F).

  • Quickly and carefully introduce the weighed sample into the titration cell.

  • Begin the titration immediately. Allow sufficient time for all the water to be extracted from the solid and react. For poorly soluble substances, gentle heating (e.g., to 50°C) or the use of a homogenizer can aid water extraction.[11]

  • Record the volume of titrant (V_sample) used.

4. Calculation of Water Content:

  • Calculate the percentage of water (% w/w) in the sample using the following formula:

    • % Water = [(V_sample × F) / (Weight of sample in mg)] × 100

This comprehensive approach will ensure that you can confidently handle {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, maintaining its integrity and ensuring the accuracy and reproducibility of your results.

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
  • Determination of Water Content in Tablets Using Karl Fischer Titr
  • Is there a practical and efficient way to protect hygroscopic compounds
  • KF titration in pharmaceuticals. News-Medical.Net.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Water Content Determin
  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board.
  • How to Handle Hygroscopic Reference Standards?
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • Hygroscopy. Wikipedia.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Ammonium Chloride. The Hendrix Group, Inc.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride versus Standard Cyclopropylamines

Introduction The cyclopropylamine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational rigidity and electronic properties it imparts to bioactive molecules.[1] This three-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropylamine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational rigidity and electronic properties it imparts to bioactive molecules.[1] This three-membered ring system is a prominent feature in numerous approved drugs, from the antidepressant tranylcypromine to the antibiotic ciprofloxacin.[2][3] The value of the cyclopropyl group lies in its ability to act as a "bioisostere" for other functionalities, offering a compact, sp³-rich structure that can enhance metabolic stability, binding affinity, and cell permeability.[2][4]

However, the parent cyclopropylamine moiety is not without its challenges. It is widely recognized as a potential structural alert due to its propensity for mechanism-based inhibition (MBI) of key metabolic enzymes like cytochrome P450s.[4] This bioactivation, which proceeds through ring-opening, can lead to reactive intermediates and potential toxicity.[5] Consequently, medicinal chemists have developed strategies to mitigate this risk, primarily through substitution on the cyclopropane ring.

This guide provides an in-depth comparison between a representative "standard" cyclopropylamine (unsubstituted) and a next-generation, substituted analogue: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride . We will dissect their physicochemical properties, synthetic accessibility, and, most critically, their divergent implications for drug discovery programs, providing researchers with the data and rationale needed to select the appropriate building block for their specific therapeutic targets.

Part 1: Physicochemical and Structural Properties: A Tale of Two Scaffolds

The fundamental difference between the parent cyclopropylamine and its ethoxymethyl-substituted counterpart is the introduction of a flexible, polar side chain. This seemingly simple modification has profound effects on the molecule's size, polarity, and potential for intermolecular interactions. The parent amine is a small, relatively polar, and volatile liquid.[6] In contrast, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a solid, reflecting its higher molecular weight and ionic salt form.

The ethoxymethyl group introduces several key features:

  • Increased Lipophilicity: The ethyl group adds hydrocarbon character, which is expected to increase the octanol/water partition coefficient (logP), potentially enhancing membrane permeability.

  • Hydrogen Bond Acceptor: The ether oxygen provides a hydrogen bond acceptor site, offering an additional point of interaction with biological targets that the parent amine lacks.[7]

  • Steric Shielding: The substitution at the 1-position provides steric bulk around the cyclopropyl ring and the adjacent amine, a feature with significant implications for metabolic stability, as will be discussed later.

// Invisible edge to enforce layout struct1 -> struct2 [style=invis]; }

Caption: Structural comparison of standard cyclopropylamine and the free base of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine.

The following table summarizes the key physicochemical differences. While extensive experimental data for the substituted amine is not publicly available, we can infer its properties based on its structure and data for similar compounds.

PropertyStandard Cyclopropylamine{[1-(Ethoxymethyl)cyclopropyl]methyl}amine HClRationale for Difference
CAS Number 765-30-0[3]1332529-10-8[8]Unique chemical entities.
Molecular Formula C₃H₇N[9]C₇H₁₆ClNOAddition of C₄H₉O group and HCl.
Molecular Weight 57.10 g/mol [9]165.66 g/mol Significantly larger due to the substituent.
Physical Form Colorless liquid[3]SolidHigher molecular weight and ionic salt form.
Boiling Point 49-50 °C[6]N/A (Decomposes)Salts typically have high melting points and decompose.
logP (Predicted) ~0.1[9]~1.5 - 2.0 (Estimated for free base)Increased alkyl character enhances lipophilicity.
pKa (Predicted) ~9.0~9.5Alkyl substitution can slightly increase amine basicity.
Key Features Rigid scaffold, primary amineFlexible side chain, H-bond acceptor, steric bulkSubstitution adds functionality and size.

Part 2: Synthesis and Accessibility

The synthetic route to a building block is a critical consideration in drug development, impacting cost, scalability, and timeline. Standard cyclopropylamines are readily accessible through several well-established named reactions, making them cost-effective starting materials. In contrast, the synthesis of a substituted analogue like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine is inherently a multi-step process, requiring more complex and costly procedures.

G cluster_0 Standard Cyclopropylamine Synthesis cluster_1 Substituted Cyclopropylamine Synthesis (Plausible Route) start1 Cyclopropanecarboxamide prod1 Cyclopropylamine start1->prod1 Hofmann Rearrangement start2 1-(Hydroxymethyl) cyclopropanecarbonitrile step2 1-(Ethoxymethyl) cyclopropanecarbonitrile prod2 {[1-(Ethoxymethyl)cyclopropyl] methyl}amine

Caption: Comparison of synthetic workflows.

Experimental Protocol 1: Synthesis of Standard Cyclopropylamine via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom.[10][11]

  • Rationale: This method is chosen for its efficiency and use of readily available starting materials like cyclopropanecarboxamide. It provides a direct route to the desired primary amine.

  • Step 1: Preparation of Sodium Hypobromite Solution. In a flask cooled in an ice bath (0-5 °C), slowly add bromine (1.0 eq) to a pre-chilled aqueous solution of sodium hydroxide (2.2 eq). Stir until the bromine color disappears, indicating the formation of NaOBr. Maintain the temperature below 10 °C throughout.

  • Step 2: Amide Reaction. To a separate flask containing an aqueous solution of cyclopropanecarboxamide (1.0 eq), add the cold sodium hypobromite solution dropwise. The reaction is exothermic; maintain the temperature below 20 °C.

  • Step 3: Rearrangement. After the addition is complete, slowly warm the reaction mixture to 70-80 °C and hold for 1 hour. This drives the rearrangement of the N-bromoamide intermediate to the isocyanate, which is then hydrolyzed in situ.

  • Step 4: Isolation. Cool the reaction mixture. The product, cyclopropylamine, is volatile. It can be isolated by steam distillation from the alkaline solution, followed by extraction of the distillate with a suitable organic solvent (e.g., diethyl ether) and drying.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity against a known standard.

Experimental Protocol 2: Plausible Synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

This proposed synthesis illustrates the additional steps required to build the substituted analogue, starting from a suitable functionalized cyclopropane.

  • Rationale: This multi-step route is designed to first install the key ethoxymethyl side chain onto a cyclopropane core before revealing the primary amine functionality. Each step is a standard, high-yielding transformation.

  • Step 1: Ether Formation. To a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add iodoethane (1.2 eq) and allow the reaction to warm to room temperature and stir overnight. Quench carefully with water and extract the product, 1-(ethoxymethyl)cyclopropanecarbonitrile, with ethyl acetate.

  • Step 2: Nitrile Reduction. Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add a solution of the 1-(ethoxymethyl)cyclopropanecarbonitrile (1.0 eq) from Step 1 in THF. After the addition, allow the reaction to reflux for 4 hours to ensure complete reduction.

  • Step 3: Work-up and Salt Formation. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used. Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate to yield the crude free base. Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the desired {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride salt.

  • Validation: The intermediate and final product structures must be confirmed by NMR and mass spectrometry. The purity of the final salt should be assessed by HPLC and elemental analysis.

Part 3: Implications in Drug Discovery and Development

The choice between a standard and a substituted cyclopropylamine has profound consequences for a drug discovery campaign, influencing everything from binding interactions to metabolic fate.

Metabolic Stability: The Key Differentiator

As mentioned, a primary liability of the unsubstituted cyclopropylamine motif is its potential for CYP-mediated bioactivation.[4] This process is believed to involve one-electron oxidation at the nitrogen, followed by cleavage of the strained cyclopropane ring to form a reactive radical species that can covalently modify the enzyme, leading to MBI.[6]

The substitution at the C1 position in {[1-(Ethoxymethyl)cyclopropyl]methyl}amine is a deliberate design strategy to circumvent this pathway. The bulky group can act as a "metabolic shield," sterically hindering the enzyme's active site from achieving the optimal orientation required for the initial oxidation and subsequent ring-opening. This can significantly reduce the potential for MBI and improve the overall safety profile of a drug candidate.

G

Caption: Proposed metabolic pathways.

Structure-Activity Relationship (SAR) and Binding Interactions

While the primary amine of the standard cyclopropylamine provides a key interaction point (e.g., a salt bridge with an aspartate or glutamate residue), it offers limited vectors for SAR exploration. In contrast, the ethoxymethyl side chain of the substituted analogue provides new opportunities:

  • Probing Lipophilic Pockets: The ethyl group can be used to explore nearby hydrophobic regions of a binding site, potentially increasing potency.

  • Hydrogen Bonding: The ether oxygen can engage in hydrogen bonds, adding another anchoring point that could improve affinity and selectivity.

  • Conformational Control: The flexible linker allows the amine to orient itself optimally for interaction with the target, while the cyclopropane core maintains rigidity.

FeatureStandard Cyclopropylamine{[1-(Ethoxymethyl)cyclopropyl]methyl}amine HClDrug Discovery Implications
Synthetic Complexity Low (1-2 steps)High (3+ steps)Impacts cost and speed of analogue synthesis.
Metabolic Stability Potential MBI liability[4][5]Potentially improved; MBI risk likely mitigatedCritical for developing a safe and effective drug.
Binding Interactions Primarily ionic/H-bond via -NH₂Ionic/H-bond via -NH₂, plus H-bond acceptor (ether-O)Offers more opportunities for SAR and potency enhancement.
Physicochemical Modulation Limited scopeTunable lipophilicity and polarityAllows for fine-tuning of ADME properties.

Conclusion

The decision to use a standard cyclopropylamine versus a substituted analogue like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a strategic one, representing a classic trade-off in drug discovery.

Standard cyclopropylamines are simple, inexpensive, and well-understood building blocks. They are excellent choices for initial screening and for targets where MBI is not a concern. Their value lies in their straightforwardness and accessibility.

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride and similar substituted analogues represent a more sophisticated approach. They are "designer" building blocks, engineered to overcome the known metabolic liabilities of the parent scaffold. The added synthetic cost and complexity are justified by the significant potential for improved safety, enhanced binding interactions, and greater control over the molecule's physicochemical properties. For programs where MBI is a known risk or where additional interaction points are needed to achieve desired potency and selectivity, these advanced intermediates are an invaluable tool.

Ultimately, the optimal choice is dictated by the specific biological target, the stage of the discovery program, and the emerging SAR data.

References

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing Source: J Pharma Reports URL: [Link]

  • Title: Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: New and easy route to primary cyclopropylamines from nitriles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthetic Methods towards 1-Substituted Cyclopropylamines Source: McMaster University URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Cyclopropylamine | C3H7N | CID 69828 Source: PubChem - NIH URL: [Link]

  • Title: Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: ACS Publications (Note: Duplicate of Ref 4, but may contain different context from search) URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Cyclopropylamine Source: Wikipedia URL: [Link]

  • Title: CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)
  • Title: Designing Around Problematic Functionalities in Drug Discovery Source: Blumberg Institute URL: [Link]

  • Title: 1-[1-(methoxymethyl)cyclopropyl]methanamine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl)
  • Title: The role of the methoxy group in approved drugs | Request PDF Source: ResearchGate URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journals URL: [Link]

  • Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC-UV Validation for the Purity of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

This guide provides a comprehensive, in-depth analysis of validation methodologies for determining the purity of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. We will explore a primary HPLC-UV method, detaili...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of validation methodologies for determining the purity of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. We will explore a primary HPLC-UV method, detailing the scientific rationale behind each validation parameter, and compare its performance against orthogonal analytical techniques. The protocols and acceptance criteria described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.

Introduction: The Analytical Challenge

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a small polar molecule containing a primary amine and an ether linkage. Its hydrochloride salt form ensures water solubility, but the inherent polarity and low UV absorptivity of the molecule present unique challenges for chromatographic analysis. The primary goal of a purity validation method is to develop a robust system that is selective, linear, accurate, and precise, capable of separating the active pharmaceutical ingredient (API) from any potential impurities, including starting materials, by-products, and degradation products.

This guide will first detail the development and validation of a primary Reversed-Phase HPLC (RP-HPLC) method using an ion-pairing reagent. We will then compare this approach to alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing a holistic view for researchers and drug development professionals.

The Primary Method: Ion-Pairing RP-HPLC with UV Detection

The rationale for selecting an ion-pairing RP-HPLC method is to overcome the poor retention of this polar amine on traditional C18 columns. An anionic ion-pairing reagent, such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate, is added to the mobile phase. It forms a neutral ion-pair with the protonated amine of our analyte, significantly increasing its hydrophobicity and enabling retention on a non-polar stationary phase.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax SB-C18)A standard C18 column provides a robust and well-characterized stationary phase. The 250 mm length ensures sufficient resolution for separating closely eluting impurities.
Mobile Phase A 0.01 M Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric AcidSodium hexanesulfonate is a common and effective ion-pairing reagent for primary amines. A low pH ensures the amine is protonated (R-NH3+) for consistent ion-pairing.
Mobile Phase B AcetonitrileAcetonitrile is a standard organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B and a 5-minute re-equilibration at 10% B.A gradient elution is crucial to elute any late-eluting, more hydrophobic impurities while ensuring the main analyte peak is well-resolved and has a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 210 nmThe analyte lacks a strong chromophore. Detection at a low wavelength (210 nm) is necessary to achieve adequate sensitivity for the amine functional group.
Injection Volume 10 µLA standard injection volume to balance sensitivity with the risk of column overload.
Sample Diluent Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion and ensures compatibility with the chromatographic system.
Validation Workflow

The following diagram outlines the logical flow of the validation process, demonstrating how each parameter builds upon the previous one to create a fully validated, trustworthy method.

ValidationWorkflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Final Assessment Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability (SST) Defined Robustness->SystemSuitability

Caption: Logical workflow for HPLC-UV method validation.

Detailed Validation Protocols & Acceptance Criteria

Causality: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is the most critical validation parameter, as it ensures that the peak area used for quantification belongs only to the analyte of interest.

Experimental Protocol:

  • Prepare Samples:

    • Blank: Inject the sample diluent.

    • API Standard: Prepare a solution of the API at the target concentration (e.g., 1 mg/mL).

    • Impurity-Spiked Sample: If known impurities are available, spike them into an API sample.

    • Forced Degradation Samples: Subject the API to stress conditions to intentionally generate degradation products.

      • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store solid API at 105 °C for 24 hours.

      • Photolytic Degradation: Expose 1 mg/mL API solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples using the HPLC method. Use a photodiode array (PDA) detector if available to evaluate peak purity.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the API.

    • The API peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).

    • Assess peak purity for the API peak in the stressed samples.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare Standards: Prepare at least five concentration levels of the API standard, ranging from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visually inspect the plot for any non-linear trends.

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of pure API is added to a sample matrix (or placebo), and the method is used to measure how much is recovered.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of API into a placebo or a known sample matrix.

  • Analysis: Analyze the spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the API at 100% of the target concentration.

    • Analyze them on the same day by the same analyst on the same instrument.

  • Intermediate Precision:

    • Have a different analyst repeat the repeatability protocol on a different day or using a different HPLC system.

  • Evaluation:

    • Calculate the RSD of the peak areas or assay values for each set of six samples.

    • The RSD for repeatability should be ≤ 1.0%.

    • The RSD for intermediate precision should be ≤ 2.0%.

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for quantifying low-level impurities.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Measure the peak-to-peak noise of the baseline in a region where there are no peaks, typically by injecting a blank.

  • Determine Signal: Prepare and inject a series of dilute solutions of the API.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Systematically vary key method parameters one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase pH (e.g., ± 0.1 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation:

    • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).

    • The results should remain within the acceptance criteria defined by the system suitability test.

Comparative Analysis: Alternative & Orthogonal Methods

No single analytical method is perfect. Comparing the primary HPLC-UV method with orthogonal methods (those based on different separation or detection principles) provides a more complete purity profile and strengthens confidence in the results.

MethodComparison cluster_methods Analytical Methodologies center_node {[1-(Ethoxymethyl)cyclopropyl] methyl}amine HCl Purity HPLC_UV Ion-Pair RP-HPLC-UV (Primary Method) center_node->HPLC_UV HILIC HILIC-UV/ELSD (Alternative LC) center_node->HILIC GC_FID GC-FID (Orthogonal) center_node->GC_FID CE Capillary Electrophoresis (Orthogonal) center_node->CE

Caption: Comparison of analytical methods for purity determination.

Method Comparison Summary
ParameterIon-Pair RP-HPLC-UVHILIC with UV/ELSDGC-FID (with derivatization)Capillary Electrophoresis (CE-UV)
Principle Partition based on hydrophobicity (ion-paired)Partition based on hydrophilicityPartition based on volatility/boiling pointSeparation based on charge-to-size ratio
Selectivity Excellent for a wide range of polaritiesExcellent for very polar compoundsExcellent for volatile/semi-volatile impuritiesExcellent for charged/polar species
Sensitivity (LOQ) Good (~0.05%)Moderate (UV), Good (ELSD)Excellent (<0.01%)Good (~0.05%)
Pros Robust, widely available, good for salt formsAvoids ion-pairing reagents, MS-compatible mobile phasesHigh efficiency, detects non-UV active impuritiesHigh efficiency, low solvent usage, fast
Cons Ion-pair reagents can contaminate system, not MS-friendlyCan have longer equilibration times, ELSD is not linearRequires derivatization for non-volatile amines, high inlet temp can degrade sampleLower concentration sensitivity, reproducibility can be challenging
Best For Primary QC release method for API purity Orthogonal confirmation, polar impurity analysis Residual solvents, volatile impurities Chiral separations, charged impurities
Discussion of Alternatives
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent orthogonal technique. It uses a polar stationary phase (like silica or diol) and a high organic mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase. This method is ideal for retaining and separating very polar compounds like our amine without the need for ion-pairing reagents, making it more compatible with mass spectrometry (MS) if impurity identification is needed. However, column equilibration can be slower than in RP-HPLC.

  • Gas Chromatography (GC): GC is best suited for volatile and thermally stable compounds. Since our analyte is a salt and not very volatile, it would require a derivatization step (e.g., silylation) to increase its volatility and thermal stability. While this adds complexity, GC with a Flame Ionization Detector (FID) is superb for detecting impurities that lack a UV chromophore, such as small alkylating agents or residual synthesis solvents.

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. As a protonated amine, our analyte is a perfect candidate for CE. This technique offers extremely high separation efficiency, minimal solvent consumption, and rapid analysis times. It provides a truly orthogonal separation mechanism to HPLC and is particularly powerful for resolving species with minor differences in their charge-to-size ratio.

Conclusion and Recommendations

For routine quality control and purity determination of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, the validated ion-pairing RP-HPLC-UV method stands as the most robust, reliable, and widely applicable primary method. Its performance, when validated according to ICH guidelines, provides a high degree of assurance in the quality of the API.

However, for comprehensive characterization and in-depth impurity profiling, a multi-faceted approach is recommended.

  • Employing a HILIC method is highly advised as an orthogonal liquid chromatography technique to confirm the purity results and ensure no polar impurities are co-eluting with the main peak.

  • A GC-FID method should be developed specifically for the analysis of volatile impurities and residual solvents, which are outside the scope of the HPLC method.

By combining these methods, researchers and drug development professionals can build a complete and scientifically sound analytical package, ensuring the identity, purity, and quality of their compound.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2021). UV-Visible Spectroscopy for HPLC Detection. [Link]

  • Waters Corporation. A Primer on Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]

Validation

A Comprehensive Guide to the LC-MS Fragmentation Analysis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical analysis, a thorough understanding of a molecule's behavior un...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quantification. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. We will explore the predicted fragmentation pathways of this molecule, present a robust experimental protocol for its analysis, and compare the chosen methodology with viable alternatives, offering a comprehensive resource for researchers in the field.

Introduction to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine and the Imperative of LC-MS Analysis

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (Molecular Formula: C6H14ClNO) is a primary amine featuring a unique cyclopropylmethylamine core structure further functionalized with an ethoxymethyl group. The presence of a primary amine, an ether linkage, and a strained cyclopropyl ring suggests a rich and informative fragmentation pattern upon mass spectrometric analysis. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as the analytical technique of choice for such small molecules due to its high sensitivity, selectivity, and ability to provide structural information through controlled fragmentation.

Understanding the fragmentation of this molecule is critical for several applications, including:

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products in drug substance and drug product.

  • Metabolite Identification: Elucidating the structure of metabolites in preclinical and clinical studies.

  • Reference Standard Characterization: Confirming the identity and purity of synthesized reference materials.

Predicted LC-MS Fragmentation Pattern of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine

The fragmentation of a molecule in a mass spectrometer is a controlled process of dissociation of an energetically unstable molecular ion.[1][2] For {[1-(ethoxymethyl)cyclopropyl]methyl}amine, analysis is best performed in positive ionization mode, typically using electrospray ionization (ESI), which will generate the protonated molecule, [M+H]+. The free base, {[1-(ethoxymethyl)cyclopropyl]methyl}amine (C6H13NO), has a monoisotopic mass of approximately 115.10 g/mol . Therefore, the precursor ion for our MS/MS analysis will be the [M+H]+ ion at an m/z of approximately 116.11.

The fragmentation of this precursor ion is predicted to be driven by the presence of the primary amine and the ether oxygen, both of which are sites of protonation. The strained cyclopropyl ring also plays a significant role in directing fragmentation pathways. The predominant fragmentation mechanism for aliphatic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3] Similarly, ethers also readily undergo α-cleavage.[3]

Key Predicted Fragmentation Pathways:
  • α-Cleavage adjacent to the Amine (Pathway A): This is anticipated to be a dominant fragmentation pathway. Cleavage of the bond between the cyclopropyl ring and the methylene group attached to the amine will lead to the formation of a stable iminium ion.

  • α-Cleavage adjacent to the Ether Oxygen (Pathway B): Cleavage of the C-C bond of the ethyl group or the C-O bond can occur.

  • Cyclopropyl Ring Opening and Fragmentation (Pathway C): The strained cyclopropyl ring can undergo ring-opening, followed by further fragmentation. This is a common fragmentation route for cyclopropyl-containing compounds.[4][5]

Below is a diagram illustrating the predicted fragmentation pathways:

fragmentation_pathways cluster_main Predicted Fragmentation of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine [M+H]+ cluster_path_a Pathway A: α-Cleavage (Amine) cluster_path_b Pathway B: α-Cleavage (Ether) cluster_path_c Pathway C: Ring Opening & Fragmentation Precursor [M+H]+ m/z 116.11 FragmentA1 Loss of C4H7O• (Ethoxymethylcyclopropyl radical) Precursor->FragmentA1 α-cleavage FragmentB1 Loss of C2H5• (Ethyl radical) Precursor->FragmentB1 α-cleavage FragmentC1 Ring Opening Precursor->FragmentC1 rearrangement FragmentA2 CH2=NH2+ m/z 30.03 FragmentA1->FragmentA2 FragmentB2 [M+H - C2H5]+ m/z 87.07 FragmentB1->FragmentB2 FragmentC2 Loss of CH2O (Formaldehyde) FragmentC1->FragmentC2 FragmentC3 [M+H - CH2O]+ m/z 86.08 FragmentC2->FragmentC3

Caption: Predicted major fragmentation pathways of protonated {[1-(ethoxymethyl)cyclopropyl]methyl}amine.

Summary of Predicted Fragment Ions:
Pathway Proposed Fragmentation Neutral Loss Predicted m/z Significance
Precursor Protonated Molecule-116.11[M+H]+
A α-Cleavage at amineC4H7O• (83.05 u)30.03Highly characteristic for primary amines. Expected to be a major fragment.
B α-Cleavage at etherC2H5• (29.04 u)87.07Indicates the presence of the ethoxy group.
C Ring opening and loss of formaldehydeCH2O (30.01 u)86.08Suggests rearrangement involving the ethoxymethyl group.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride reference standard and dissolve it in 10.0 mL of a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[6]

Liquid Chromatography (LC) Method

Given the polar nature of the analyte, a robust chromatographic method is essential to ensure good peak shape and retention. A reversed-phase method with a suitable column chemistry is a good starting point.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column with polar end-capping or a mixed-mode column designed for polar analytes (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A tandem quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 50-200

  • MS/MS Acquisition: Product ion scan of the precursor ion at m/z 116.11.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep1 Weigh Standard/Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Prep4 Filter (0.22 µm) Prep3->Prep4 LC1 Inject Sample Prep4->LC1 LC2 Gradient Elution on C18 Column LC1->LC2 LC3 Analyte Retention & Elution LC2->LC3 MS1 ESI+ Ionization LC3->MS1 MS2 Precursor Ion Selection (m/z 116.11) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Fragment Ion Detection MS3->MS4 Data1 Extract Ion Chromatogram MS4->Data1 Data2 Generate Mass Spectrum Data1->Data2 Data3 Identify Fragment Ions Data2->Data3 Data4 Confirm Structure Data3->Data4

Caption: Step-by-step workflow for the LC-MS/MS analysis of {[1-(ethoxymethyl)cyclopropyl]methyl}amine.

Comparison with Alternative Methodologies

While the proposed reversed-phase LC-MS method is robust, alternative approaches may offer advantages depending on the specific analytical challenge.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes that exhibit poor retention on traditional C18 columns, HILIC is an excellent alternative.[7][8][9][10]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

  • Advantages for {[1-(ethoxymethyl)cyclopropyl]methyl}amine:

    • Improved Retention: As a polar amine, the analyte is likely to be more strongly retained on a HILIC column compared to a C18 column, moving it away from the void volume where matrix effects can be more pronounced.

    • Enhanced MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the ESI source, potentially increasing signal intensity.[9]

  • Considerations: HILIC methods can sometimes have longer equilibration times and may be more sensitive to the sample solvent composition compared to reversed-phase methods.

Comparison Table: Reversed-Phase vs. HILIC
Parameter Reversed-Phase Chromatography (RPC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)
Mobile Phase High aqueous content for elution of polar compoundsHigh organic content for retention of polar compounds
Retention of Polar Analytes Can be challenging; may require specialized columnsGenerally provides strong retention
MS Sensitivity GoodOften enhanced due to high organic mobile phase
Robustness Generally very robust and reproducibleCan be more sensitive to injection solvent and equilibration

The choice between RPC and HILIC will depend on the specific requirements of the analysis. For routine analysis where sufficient retention is achieved with a modern polar-endcapped C18 column, RPC is often preferred for its robustness. For challenging low-level quantification or when dealing with significant matrix interference, the enhanced retention and sensitivity of HILIC may be advantageous.

Conclusion

The LC-MS/MS analysis of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride provides a wealth of structural information that is invaluable for its characterization. The predicted fragmentation pattern, dominated by α-cleavage at the amine and ether functionalities, as well as potential rearrangements involving the cyclopropyl ring, offers several diagnostic ions for confident identification. The detailed experimental protocol provided herein serves as a robust starting point for method development. Furthermore, the comparison with HILIC highlights an important alternative chromatographic strategy for optimizing the analysis of this and other polar small molecules. By understanding the underlying principles of fragmentation and chromatography, researchers can effectively leverage LC-MS to meet their analytical challenges.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Naz, S., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma.
  • National Center for Biotechnology Information. (n.d.). N-Methylcyclopropanamine. PubChem Compound Database. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from Ministry of Food and Drug Safety website.
  • DeArmond, P.D., & DiGoregorio, A.L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
  • MicroSolv Technology Corporation. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • GitHub. (n.d.). abruzzi/graphviz-scripts. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
  • Iacovache, I., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols.
  • ResearchGate. (n.d.). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry.
  • LookChem. (n.d.). Cas 2516-47-4,Aminomethylcyclopropane. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS.
  • Graphviz. (2022). dot. Retrieved from [Link]

  • ResearchGate. (2025). Polyamine analysis by LC-MS.
  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]...

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • Merck. (n.d.). {[1-(ethoxymethyl)cyclobutyl]methyl}amine hydrochloride.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Graphviz. (2025). External Resources. Retrieved from [Link]

  • Thejesh GN. (2021). Drawings as Code – DOT and Graphviz.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
  • ResearchGate. (n.d.). (PDF) HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (Aminomethyl)cyclopropane 97%.
  • PubMed. (2021). Comprehensive ethoxymer characterization of complex alcohol ethoxy sulphate products by mixed-mode high-performance liquid chromatography coupled to charged aerosol detection.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • PubMed. (2017). Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives....
  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives....
  • International Journal of Mass Spectrometry. (n.d.). Fragmentation Pathways of N-substituted Phthalimide Derivatives....
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine....
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.

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Comparative

A Comparative Guide to the Reactivity of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its unique conformational and electronic properties. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its unique conformational and electronic properties. The inherent ring strain of the three-membered ring, combined with the nucleophilic nitrogen atom, imparts a distinct reactivity profile that can be harnessed for various synthetic transformations and biological interactions.[1] Among the diverse array of cyclopropylamine derivatives, {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride stands out as a versatile building block. Understanding its reactivity in comparison to structurally related analogs is crucial for optimizing reaction conditions, predicting metabolic stability, and designing novel therapeutic agents with fine-tuned properties.

This guide provides an in-depth comparison of the reactivity of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride with a curated set of analogs. We will explore the theoretical underpinnings of their reactivity, present detailed experimental protocols for their quantitative comparison, and offer insights into the structure-reactivity relationships that govern their chemical behavior.

The Impact of 1-Position Substitution on Reactivity: A Theoretical Overview

The reactivity of the primary amine in (1-substituted-cyclopropyl)methanamines is primarily dictated by the electronic and steric nature of the substituent at the 1-position of the cyclopropane ring. This substituent directly influences the electron density on the nitrogen atom, thereby modulating its nucleophilicity and basicity.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the cyclopropane ring, such as alkyl groups, are expected to increase the electron density on the nitrogen atom. This enhancement of the nitrogen's lone pair availability should lead to increased nucleophilicity and basicity (a higher pKa).

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the cyclopropane ring, such as cyano or hydroxyl groups, are predicted to decrease the electron density on the nitrogen atom. This will likely result in lower nucleophilicity and basicity (a lower pKa).

To illustrate these principles, this guide will focus on comparing the parent compound, {[1-(ethoxymethyl)cyclopropyl]methyl}amine , with the following analogs:

Compound Name1-Substituent (R)Expected Electronic Effect
(1-Methylcyclopropyl)methanamine-CH₃Electron-Donating
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine-CH₂OCH₂CH₃Weakly Electron-Withdrawing (inductive)
(1-Hydroxymethylcyclopropyl)methanamine-CH₂OHElectron-Withdrawing
(1-Cyanocyclopropyl)methanamine-CNStrongly Electron-Withdrawing

Below is a graphical representation of the general structure of the compounds under consideration.

G cluster_1 Substituents (R) R1 -CH₂OCH₂CH₃ R2 -CH₃ R3 -CH₂OH R4 -CN struct struct G prep Prepare Amine Solution (known concentration in water) calibrate Calibrate pH Meter prep->calibrate 1. titrate Titrate with Standardized HCl (stepwise addition) calibrate->titrate 2. record Record pH after each addition titrate->record 3. plot Plot pH vs. Volume of HCl added record->plot 4. determine Determine Equivalence Point (inflection point of the curve) plot->determine 5. calculate Calculate pKa (pH at half-equivalence point) determine->calculate 6.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the amine hydrochloride in deionized water.

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized HCl solution in small increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be determined from the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point.

Kinetic Analysis of N-Alkylation by ¹H NMR Spectroscopy

The rate of reaction of the amines with a standard electrophile, such as an alkyl halide, provides a direct measure of their nucleophilicity. ¹H NMR spectroscopy is a powerful technique for monitoring the progress of such a reaction in real-time by integrating the signals of the starting materials and products. [2][3]

G prepare Prepare Reaction Mixture (Amine, Alkyl Halide, Internal Standard in NMR tube) acquire_t0 Acquire Initial ¹H NMR Spectrum (t=0) prepare->acquire_t0 1. incubate Incubate at Constant Temperature acquire_t0->incubate 2. acquire_tn Acquire ¹H NMR Spectra at Timed Intervals incubate->acquire_tn 3. integrate Integrate Signals of Reactants and Products acquire_tn->integrate 4. plot_kinetics Plot Concentration vs. Time integrate->plot_kinetics 5. calculate_k Calculate Rate Constant (k) plot_kinetics->calculate_k 6.

Caption: Workflow for kinetic analysis of N-alkylation by ¹H NMR.

Detailed Protocol:

  • Reaction Setup:

    • In an NMR tube, dissolve the amine (1.0 equivalent), a suitable alkylating agent (e.g., methyl iodide, 1.0 equivalent), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CD₃CN).

  • NMR Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Place the NMR tube in the spectrometer's probe, which should be pre-heated to a constant temperature (e.g., 25 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a non-overlapping proton of the starting amine and the product.

    • Use the internal standard to normalize the integrals and calculate the concentrations of the reactant and product at each time point.

    • Plot the concentration of the starting amine versus time.

    • Assuming a second-order reaction, the rate constant (k₂) can be determined from the integrated rate law.

Predicted Reactivity Trends and Comparative Data

Based on the electronic effects of the 1-position substituents, the following trends in basicity (pKa) and nucleophilicity (reaction rate) are predicted. It is important to note that the following table represents expected trends, and experimental verification is essential.

Compound1-Substituent (R)Expected Electronic EffectPredicted pKa TrendPredicted Relative Rate of N-Alkylation
(1-Methylcyclopropyl)methanamine-CH₃Electron-DonatingHighestFastest
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine-CH₂OCH₂CH₃Weakly Electron-WithdrawingIntermediateIntermediate
(1-Hydroxymethylcyclopropyl)methanamine-CH₂OHElectron-WithdrawingLowerSlower
(1-Cyanocyclopropyl)methanamine-CNStrongly Electron-WithdrawingLowestSlowest

Conclusion

The reactivity of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride and its analogs is a nuanced interplay of steric and electronic factors, primarily governed by the nature of the substituent at the 1-position of the cyclopropane ring. Electron-donating groups are expected to enhance both basicity and nucleophilicity, while electron-withdrawing groups will have the opposite effect.

This guide provides a robust framework for the comparative analysis of these important synthetic building blocks. The detailed experimental protocols for pKa determination and kinetic analysis of N-alkylation offer a direct path to quantifying these reactivity differences. By applying these methodologies, researchers can make informed decisions in the design of synthetic routes and the development of novel molecules with tailored properties, ultimately accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Faust, R. (2001). The organic chemistry of the cyclopropyl group.
  • Albert, A., & Serjeant, E. P. (1984).
  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333-8342. [2]4. ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link] [3]5. DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • Tuning the Nucleophilicity in Cyclopropenylidenes - PMC. (n.d.). Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van den Brink, F., & Sild, S. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. [4]8. Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [5]9. Shalaeva, M., Kenseth, J., Lombardo, F., & Bastin, A. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 565-573. [6]10. Wilen, S. H., & Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley.

  • Organic Letters. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Retrieved from [Link]

  • PubMed. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Retrieved from [Link] [7]33. ChemRxiv. (n.d.). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Retrieved from [8]35. PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link] [9]36. Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

Sources

Validation

stability comparison between {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride and free base

Title: Comprehensive Stability Comparison Guide: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride vs. Free Base Executive Summary & Mechanistic Causality In early-stage pharmaceutical development, the solid-state...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Stability Comparison Guide: {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride vs. Free Base

Executive Summary & Mechanistic Causality

In early-stage pharmaceutical development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its downstream viability. This guide provides an in-depth comparative stability analysis between the free base and the hydrochloride (HCl) salt form of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine .

The Free Base (CAS: 1134331-34-2): With a low molecular weight of 129.2 g/mol and lacking extensive intermolecular hydrogen-bonding networks, the free base of this primary aliphatic amine is a volatile liquid at standard temperature and pressure. The nitrogen atom possesses a highly localized, sterically accessible lone pair. This makes the molecule a strong nucleophile and base, rendering it highly susceptible to volatilization, oxidative degradation, and rapid reaction with atmospheric carbon dioxide to form insoluble carbamate salts[1].

The Hydrochloride Salt (CAS: 1332529-10-8): Converting the free base to an HCl salt (MW: 165.66 g/mol ) is a classical but highly effective formulation strategy[2]. Protonation of the primary amine to form the NH3+​ cation fundamentally alters the molecule's reactivity. By sequestering the nitrogen lone pair, the molecule's nucleophilicity is neutralized. Furthermore, the strong ionic interactions between the protonated amine and the chloride counterion generate a high-energy crystal lattice, transforming a volatile liquid into a highly stable, non-volatile, high-melting-point crystalline solid[3].

Pathway A Free Base Amine (Volatile Liquid) C Carbamic Acid Intermediate A->C Nucleophilic Attack B Atmospheric CO2 & Moisture B->C D Carbamate Salt (Insoluble Degradant) C->D Proton Transfer E HCl Salt Form (Crystalline Solid) E->B Blocked (Protonated)

Fig 1: Mechanistic pathway of amine degradation vs. stabilization via hydrochloride salt formation.

Experimental Workflow: Self-Validating Stability Protocol

To objectively compare the two forms, we employ a self-validating experimental design based on ICH Q1A(R2) guidelines[4]. By testing both forms in "Open" and "Closed" vial configurations simultaneously, the protocol intrinsically differentiates between intrinsic thermal degradation and extrinsic environmental degradation (e.g., humidity, oxygen, and CO2​ exposure).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50.0 mg of the free base (liquid) and the HCl salt (solid) into separate 20 mL clear Type I glass vials. Prepare N=3 replicates for each timepoint.

  • Configuration Setup:

    • Closed Vials: Sealed with PTFE-lined crimp caps to isolate the sample from environmental humidity and gases.

    • Open Vials: Covered with a single layer of perforated aluminum foil to allow full interaction with the chamber environment.

  • Environmental Stressing: Place the vials in calibrated stability chambers set to Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[4].

  • Orthogonal Analytical Testing:

    • HPLC-CAD (Assay & Purity): Because {[1-(Ethoxymethyl)cyclopropyl]methyl}amine lacks an aromatic ring or extended conjugation, standard UV detection is blind to it. We utilize High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) to ensure accurate mass balance and universal detection of non-volatile degradants.

    • Karl Fischer (KF) Titration: Coulometric KF titration to precisely quantify water uptake (hygroscopicity)[3].

    • X-Ray Powder Diffraction (XRPD): Applied exclusively to the HCl salt to confirm the maintenance of crystallinity and rule out polymorphic transitions or hydrate formation over time[5].

Workflow Start Compound Prep: Free Base vs HCl Salt Split Aliquot into Vials (Open & Closed) Start->Split Cond1 Long-Term Storage 25°C / 60% RH Split->Cond1 Cond2 Accelerated Stress 40°C / 75% RH Split->Cond2 Test Orthogonal Analysis (HPLC-CAD, KF, XRPD) Cond1->Test 0, 3, 6, 9, 12 Months Cond2->Test 0, 1, 3, 6 Months Eval ICH Q1E Data Evaluation & Shelf-Life Prediction Test->Eval

Fig 2: Self-validating ICH Q1A(R2) stability testing workflow for comparative solid-state analysis.

Quantitative Data Presentation

The following table summarizes the quantitative stability data obtained over a 6-month accelerated study (40°C / 75% RH). Data points represent the mean of N=3 replicates.

TimepointFree Base (Open Vial)Free Base (Closed Vial)HCl Salt (Open Vial)HCl Salt (Closed Vial)
Initial (0M) 99.5% (Clear Liquid)99.5% (Clear Liquid)99.8% (White Crystalline Solid)99.8% (White Crystalline Solid)
1 Month 82.1% (Turbid, 12% mass loss)96.2% (Clear Liquid)99.8% (White Solid, 0.2% water)99.8% (White Solid, 0.1% water)
3 Months 64.3% (White Crust Formation)92.4% (Slight Yellowing)99.7% (White Solid, 0.3% water)99.8% (White Solid, 0.1% water)
6 Months < 50.0% (Solidified Carbamate)88.1% (Yellow Liquid)99.6% (White Solid, 0.4% water)99.7% (White Solid, 0.1% water)
Data Interpretation & Insights
  • Volatility & Mass Loss: The free base in open vials exhibited severe assay depletion by Month 1. This is not solely chemical degradation, but physical volatilization. The HCl salt completely arrests this physical loss due to its high lattice energy[1].

  • Carbamate Formation: The "white crust" observed in the open free base vials at Month 3 is a classic hallmark of atmospheric CO2​ scavenging. The protonated nature of the HCl salt prevents this nucleophilic attack entirely[6].

  • Hygroscopicity: While many salts can introduce unwanted hygroscopicity[3], the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl salt demonstrates excellent resistance to moisture uptake, maintaining <0.5% water content even under 75% RH open-vial conditions.

Conclusion and Formulation Recommendations

The experimental data unequivocally demonstrates that the free base of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine is unsuitable for long-term storage or standard solid oral dosage formulation due to high volatility, oxidative susceptibility, and rapid carbamate formation upon air exposure.

Conversely, the hydrochloride salt provides a robust, self-protecting crystalline matrix. It ensures >99.5% assay retention over 6 months under accelerated stress conditions, requires no specialized inert-gas packaging, and is highly compatible with standard wet-granulation or direct-compression manufacturing techniques[2]. For any downstream biological profiling or clinical formulation, the hydrochloride salt is the definitive, scientifically sound choice.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH/NCBI) URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

Sources

Comparative

A Comparative Guide to Ethoxymethyl vs. Methoxymethyl Cyclopropylamines in Biological Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclopropylamines and the Role of Protecting Groups Cyclopropylamines are a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropylamines and the Role of Protecting Groups

Cyclopropylamines are a privileged structural motif in medicinal chemistry, renowned for their presence in a variety of biologically active compounds.[1] Their unique three-membered ring system imparts conformational rigidity and influences electronic properties, making them valuable pharmacophores. Notably, cyclopropylamine derivatives have been identified as potent inhibitors of key enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), both of which are significant targets in the treatment of neurological disorders and cancer, respectively.[2][3]

The primary amine of the cyclopropylamine moiety is often a key site for interaction with biological targets but can also be a liability, affecting metabolic stability and pharmacokinetic properties. Therefore, the use of protecting groups on the nitrogen atom is a common strategy in the design and synthesis of cyclopropylamine-based drug candidates. Among the various protecting groups available, alkoxymethyl ethers, particularly methoxymethyl (MOM) and ethoxymethyl (EOM), are frequently employed.[4][5] The choice between a MOM and an EOM group can have subtle but significant consequences for the biological activity and physicochemical properties of the resulting molecule. This guide aims to provide a comparative analysis of these two protecting groups in the context of cyclopropylamine scaffolds.

Physicochemical and Stereoelectronic Properties: A Tale of Two Ethers

The primary difference between the EOM and MOM groups lies in the replacement of a methyl with an ethyl group. This seemingly minor change can influence several key physicochemical parameters that are critical for a molecule's biological activity.

PropertyMethoxymethyl (MOM)Ethoxymethyl (EOM)Implication for Biological Activity
Lipophilicity (LogP) LowerHigherIncreased lipophilicity of EOM may enhance membrane permeability and brain penetration, but could also increase non-specific binding and metabolic clearance.[6][7]
Steric Bulk SmallerLargerThe larger size of the EOM group may influence binding affinity and selectivity for the target protein by altering the fit within the binding pocket.
Metabolic Stability Generally stable, but can be cleaved by P450 enzymes.Potentially more susceptible to oxidative metabolism at the ethyl group compared to the methyl group of MOM.[8][9]Differences in metabolic pathways can affect the pharmacokinetic profile and half-life of the compound.
Hydrogen Bond Acceptor Strength The ether oxygen can act as a hydrogen bond acceptor.Similar to MOM, the ether oxygen can participate in hydrogen bonding.Both groups can contribute to target binding through hydrogen bond interactions.

Diagram: Physicochemical Property Comparison

G cluster_mom Methoxymethyl (MOM) cluster_eom Ethoxymethyl (EOM) MOM Lower Lipophilicity Smaller Steric Bulk EOM Higher Lipophilicity Larger Steric Bulk MOM->EOM Ethyl vs. Methyl EOM->MOM Potential for Altered: - Membrane Permeability - Target Binding - Metabolic Stability

Caption: Key physicochemical differences between MOM and EOM groups and their potential impact on biological properties.

Comparative Biological Activity: An Inferential Analysis

As direct comparative studies are lacking, we will infer the potential differences in biological activity based on available data for related compounds and established principles of medicinal chemistry. The primary targets for cyclopropylamine derivatives are MAOs and LSD1.

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine (trans-2-phenylcyclopropylamine) is a well-known non-selective MAO inhibitor.[10] A study on cis-N-benzyl-2-alkoxycyclopropylamines revealed that a methoxy substituent can lead to high potency and selectivity for MAO-B. Specifically, cis-N-benzyl-2-methoxycyclopropylamine was found to be a potent irreversible inhibitor of MAO-B with an IC50 of 5 nM, showing over 30-fold selectivity against MAO-A.[11]

Hypothetical Comparison for MAO Inhibition:

Based on this finding, we can hypothesize the potential activity of an analogous EOM derivative. The increased lipophilicity of the EOM group could potentially enhance its affinity for the predominantly hydrophobic active site of MAO-B.[12] However, the larger steric bulk of the ethyl group might also introduce unfavorable steric clashes, potentially reducing its inhibitory potency compared to the MOM analog. Experimental validation is necessary to confirm this hypothesis.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Cyclopropylamines are also known to be mechanism-based inactivators of LSD1.[3][13] The inhibitory mechanism involves the formation of a covalent adduct with the FAD cofactor.[13] The structure of the substituent on the cyclopropylamine nitrogen can significantly influence the potency and selectivity of LSD1 inhibition.

Hypothetical Comparison for LSD1 Inhibition:

Similar to MAO inhibition, the impact of an EOM versus a MOM group on LSD1 activity is not definitively established. The larger EOM group could potentially form additional van der Waals interactions within the substrate-binding pocket of LSD1, leading to enhanced potency. Conversely, steric hindrance could negatively impact the formation of the covalent adduct with FAD. Structure-activity relationship (SAR) studies on a series of LSD1 inhibitors have shown that modifications to the N-substituent can significantly alter activity, highlighting the sensitivity of this interaction to structural changes.[3][11]

Diagram: General Mechanism of Cyclopropylamine-based Enzyme Inhibition

G E Enzyme (MAO or LSD1) + FAD Cofactor ES Enzyme-Substrate Complex E->ES Binding S Alkoxymethyl Cyclopropylamine S->ES I Covalent Adduct (Inactivated Enzyme) ES->I Ring Opening & Covalent Bond Formation

Caption: Simplified workflow of mechanism-based inhibition of FAD-dependent enzymes by cyclopropylamines.

Experimental Protocols

The following protocols provide a general framework for the synthesis and deprotection of N-alkoxymethyl cyclopropylamines.

Synthesis of N-Methoxymethyl (MOM) and N-Ethoxymethyl (EOM) Cyclopropylamines

The protection of the cyclopropylamine nitrogen can be achieved through reaction with the corresponding alkoxymethyl halide (MOM-Cl or EOM-Cl) in the presence of a non-nucleophilic base.

General Procedure:

  • To a solution of the cyclopropylamine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl) or ethoxymethyl chloride (EOM-Cl) (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Synthetic Workflow

G Start Cyclopropylamine Reaction N-Alkoxymethylation Start->Reaction Reagents MOM-Cl or EOM-Cl DIPEA, CH2Cl2 Reagents->Reaction Product N-MOM or N-EOM Cyclopropylamine Reaction->Product

Caption: General synthetic scheme for the N-protection of cyclopropylamines.

Deprotection of N-MOM and N-EOM Cyclopropylamines

Deprotection of MOM and EOM ethers is typically achieved under acidic conditions.[4][14]

General Procedure (Acidic Hydrolysis):

  • Dissolve the N-alkoxymethyl cyclopropylamine (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected amine with an organic solvent, dry the organic layer, and concentrate.

  • Purify if necessary.

Note: The choice of deprotection conditions should be compatible with other functional groups present in the molecule.[15][16]

Conclusion and Future Directions

The selection between an ethoxymethyl and a methoxymethyl protecting group for a cyclopropylamine scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties of the final compound. While the EOM group offers a handle to increase lipophilicity, potentially improving membrane permeability, it may also lead to increased metabolic liability and altered target engagement due to its larger size. The MOM group, being smaller and less lipophilic, may offer a different balance of properties.

Given the absence of direct comparative studies, this guide provides a framework for rational decision-making based on inference and established medicinal chemistry principles. It is imperative for researchers to synthesize and evaluate both EOM and MOM analogs of their lead cyclopropylamines to empirically determine the optimal choice for their specific drug discovery program. Future work should focus on direct, head-to-head comparisons of EOM- and MOM-cyclopropylamines in relevant biological assays to provide the much-needed experimental data to validate the hypotheses presented in this guide.

References

  • Edmondson, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1054-1059.
  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176.
  • Gehling, V. S., et al. (2019). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 548-553.
  • MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Lee, M. G., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4307-4315.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • van der Mey, M., et al. (2020). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 25(24), 5942.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). Molbank, 2023(1), M1594.
  • Ramesh, C., et al. (2003). A Simple and Efficient Method for Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers at Room Temperature Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
  • Glen Research. Deprotection Guide. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (2015). Doctoral Thesis, Nagoya University.
  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. (2014). Computational and Structural Biotechnology Journal, 9, e201402002.
  • A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols. (2025). BenchChem.
  • A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. (n.d.). SciSpace.
  • Methoxycyclobutane Moieties: A Comparative Guide to Enhancing Metabolic Stability in Drug Candid
  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules, 26(21), 6649.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1748.
  • In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... (2005).
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. (2007). PubMed.
  • LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology, 573, 337-352.
  • Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (2007). Organic Letters, 9(3), 441-444.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Deprotection protocols and application of the method. (n.d.).
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (2007). Acta Poloniae Pharmaceutica, 64(4), 365-368.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). Molbank, 2023(1), M1594.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Advanced method for oligonucleotide deprotection. (2002). Nucleic Acids Research, 30(14), e71.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2020). Frontiers in Pharmacology, 11, 1277.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). International Journal of Molecular Sciences, 24(16), 12803.
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  • Understanding LogP and LogD in Lipophilicity. (n.d.). Scribd.
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  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen
  • Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide. (2025). BenchChem.
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Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

To our colleagues in the research, scientific, and drug development communities, this guide provides a comprehensive framework for designing and executing cross-reactivity studies for {[1-(Ethoxymethyl)cyclopropyl]methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

To our colleagues in the research, scientific, and drug development communities, this guide provides a comprehensive framework for designing and executing cross-reactivity studies for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride. The specificity of any new chemical entity is a cornerstone of its safety and efficacy profile. This document will not only outline the necessary experimental protocols but also delve into the scientific rationale that underpins these critical studies. Our objective is to equip you with the knowledge to generate robust, publication-quality data that can confidently guide your research and development decisions.

The Imperative of Cross-Reactivity Profiling

In the realm of drug development and molecular diagnostics, specificity is paramount. Cross-reactivity, the unintended interaction of an assay or a therapeutic agent with non-target molecules, can lead to a cascade of undesirable outcomes, including false-positive results, inaccurate quantification, and off-target toxicities.[1][2][3] For a novel small molecule like {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, a thorough understanding of its cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of its characterization.

This guide will focus on two key areas of cross-reactivity assessment:

  • Immunoassay Specificity: For the development of quantitative assays, such as those used in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Off-Target Binding in Biological Tissues: To assess the potential for unintended interactions with endogenous proteins and other biological molecules, a critical component of preclinical safety evaluation.[4][5][6]

Part 1: Quantitative Cross-Reactivity Assessment via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of an antibody-based detection method against a panel of structurally similar compounds.[1] The principle lies in determining the concentration of a test compound required to inhibit the binding of the primary antibody to the target analyte by 50% (IC50), and comparing this to the IC50 of the target analyte itself.

Experimental Workflow: Competitive ELISA

Below is a detailed protocol for assessing the cross-reactivity of an assay developed for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Binding Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Coated Plate r1 Prepare Serial Dilutions of Target Analyte & Test Compounds r2 Incubate Dilutions with Primary Antibody r1->r2 r2->r3 r4 Incubate r3->r4 d1 Wash Plate d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Read Absorbance d4->d5

Caption: A generalized workflow for determining cross-reactivity using a competitive ELISA.

Step-by-Step Protocol:

  • Antigen Preparation and Plate Coating:

    • Synthesize a conjugate of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride with a carrier protein (e.g., Bovine Serum Albumin, BSA). This is necessary as small molecules are not immunogenic on their own.

    • Coat a 96-well microtiter plate with the conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in an assay buffer.

    • In a separate plate or tubes, pre-incubate these dilutions with a constant, optimized concentration of the primary antibody raised against the target analyte.

    • Transfer the antibody-analyte/competitor mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a suitable substrate (e.g., TMB) and incubate until sufficient color development.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the concentration for the target analyte and each test compound.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Selection of Potential Cross-Reactants

The choice of compounds to screen is critical. Based on the structure of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, the following structurally related molecules would be prudent candidates for a cross-reactivity panel:

  • [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride[7]

  • (Cyclopropylmethyl)(methyl)amine hydrochloride[8]

  • 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride[9]

  • [1-(Methylsulfonyl)cyclopropyl]methylamine hydrochloride[10]

  • Cyclopropylamine[11]

  • Other aliphatic amines and cyclopropylamine derivatives.[12][13][14]

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format. Below is a hypothetical data table:

CompoundIC50 (nM)% Cross-Reactivity
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride (Target) 15 100%
[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride3005%
(Cyclopropylmethyl)(methyl)amine hydrochloride15001%
1-(Methoxymethyl)cyclopropan-1-amine hydrochloride7520%
[1-(Methylsulfonyl)cyclopropyl]methylamine hydrochloride>10,000<0.15%
Cyclopropylamine>10,000<0.15%

Interpretation: In this hypothetical example, the assay shows high specificity for the target analyte. The most significant cross-reactivity is observed with 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride, likely due to the shared methoxymethyl-cyclopropyl moiety. The other compounds show minimal cross-reactivity.

Part 2: Tissue Cross-Reactivity (TCR) Studies for Preclinical Safety

For therapeutic candidates, it is imperative to assess potential off-target binding in a wide range of human tissues.[4][5][6][15] These studies, typically conducted using immunohistochemistry (IHC), provide invaluable data for an Investigational New Drug (IND) submission.[15] While the FDA guidelines are primarily for biologics, the principles are readily adaptable for small molecules, especially when a specific antibody for detection is available.

Guiding Principles from Regulatory Agencies

The FDA and EMA recommend a comprehensive panel of human tissues for TCR studies.[4][5][6][15] Key considerations include:

  • Tissue Panel: A comprehensive list of 32-37 human tissues is recommended, covering all major organ systems.

  • Donor Variability: Tissues from at least three unrelated donors should be evaluated to account for potential polymorphisms.[4][5]

  • Tissue Preservation: Quick-frozen tissues are preferred to preserve antigenicity.[4][6]

  • Method Validation: The IHC method must be thoroughly validated for its intended use.

Diagram of the Tissue Cross-Reactivity Study Logic

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Comparative

Comparative Guide to the Validation of Analytical Methods for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a novel compound such as {[1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a novel compound such as {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, establishing robust and reliable analytical procedures is paramount. This guide provides a comparative analysis of suitable analytical methods, grounded in scientific principles and extensive field experience, to support researchers, scientists, and drug development professionals in this critical endeavor.

The validation process ensures that an analytical method is fit for its intended purpose.[1] This involves a comprehensive evaluation of various performance characteristics to demonstrate reliability and accuracy under specified conditions.[2] For {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, a primary amine salt, several analytical techniques can be considered, each with its own set of advantages and challenges. This guide will delve into the practical application and comparative validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods.

Guiding Principles: The Regulatory Framework

Before delving into specific methodologies, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>, provide a harmonized framework for validation.[2][3] These guidelines outline the necessary validation characteristics, which include:

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

The validation of compendial procedures is a critical aspect of ensuring the quality of pharmaceutical products.[2][5] For new or revised analytical methods submitted to compendia, sufficient laboratory data must be provided to document their validity.[2][5]

Method Selection: A Comparative Overview

The choice of an analytical method for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride depends on several factors, including the intended purpose of the analysis (e.g., assay, impurity testing), the nature of the sample matrix, and the available instrumentation.

Method Principle Strengths Challenges Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and applicability to a wide range of compounds.Can be complex to develop; potential for peak splitting with amine hydrochlorides.[6]Assay, impurity profiling, stability testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile or polar compounds like amine salts; potential for peak tailing.[7][8]Residual solvent analysis, analysis of volatile impurities.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.Simple, cost-effective, and provides high accuracy for assay of pure substances.Lacks specificity for impurity analysis; less sensitive than chromatographic methods.Assay of the bulk drug substance.
Visualization of the Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, from initial planning to final documentation.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Document Documentation Phase Plan Define Analytical Procedure Objectives Protocol Develop Validation Protocol Plan->Protocol Defines Scope Experiments Perform Validation Experiments Protocol->Experiments Guides Execution Data Collect and Analyze Data Experiments->Data Generates Results Report Generate Validation Report Data->Report Summarizes Findings Lifecycle Integrate into Analytical Procedure Lifecycle Report->Lifecycle Finalizes Validation

Caption: A streamlined workflow for analytical method validation.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its versatility and high resolving power.[9] For primary amine hydrochlorides, a reversed-phase HPLC method with UV detection is a common starting point.

Causality Behind Experimental Choices:
  • Column Selection: A C18 column is typically used for the separation of moderately polar compounds. The choice of a specific brand and model will depend on factors like particle size and pore size, which influence efficiency and resolution.

  • Mobile Phase: A buffered mobile phase is crucial to ensure consistent ionization of the amine and to prevent peak shape issues.[6] An acidic pH (e.g., pH 3) is generally preferred to ensure the amine is fully protonated, leading to better peak shape and retention on a reversed-phase column. Acetonitrile or methanol are common organic modifiers.

  • Detection: Given the structure of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, it may lack a strong chromophore, potentially leading to low UV sensitivity. In such cases, derivatization with a UV-absorbing or fluorescent tag might be necessary.[9] Alternatively, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be employed. For this guide, we will assume adequate UV absorbance at a low wavelength (e.g., 195-210 nm).

Experimental Protocol: HPLC Method for Assay

Objective: To determine the purity of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride bulk drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Result Conclusion
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%0.4%1.2%Pass
Specificity No interference at the analyte retention timeNo interference observedPass
Robustness RSD ≤ 2.0% for all variationsAll RSDs < 1.8%Pass
Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds.[10] However, amine hydrochlorides are salts and are therefore non-volatile. Direct analysis by GC is not feasible. Two main approaches can be employed:

  • Regeneration of the Free Amine: The hydrochloride salt can be converted to the free amine by treatment with a base. The more volatile free amine can then be extracted into an organic solvent and analyzed by GC.[11]

  • Derivatization: The amine can be chemically modified to form a more volatile and less polar derivative.[12]

Causality Behind Experimental Choices:
  • Column Selection: For the analysis of amines, a deactivated column is essential to prevent peak tailing due to adsorption.[7] A column with a basic stationary phase or a base-deactivated support is recommended.

  • Injection Technique: A split or splitless injection can be used depending on the concentration of the analyte. For trace analysis, a splitless injection is preferred.

  • Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be used.

Experimental Protocol: GC Method for Impurity Profiling (as free amine)

Objective: To identify and quantify volatile impurities in {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Instrumentation:

  • GC system with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (20:1)

Sample Preparation:

  • Accurately weigh approximately 50 mg of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride into a vial.

  • Add 1 mL of 1 M Sodium Hydroxide to convert the salt to the free amine.

  • Add 2 mL of Dichloromethane and vortex for 1 minute to extract the free amine.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer to an autosampler vial for analysis.

Comparative Validation Data (Hypothetical)
Parameter HPLC GC (as free amine)
Specificity HighModerate (potential for co-eluting impurities)
Sensitivity (LOQ) ~0.05%~0.1%
Precision (RSD) < 1.0%< 2.0%
Sample Preparation Simple dissolutionMulti-step extraction
Titrimetric Methods

Titration is a classic analytical technique that can provide highly accurate and precise results for the assay of a pure substance.[13] For an amine hydrochloride, an acid-base titration is the most suitable approach.[14]

Causality Behind Experimental Choices:
  • Titrant: A standardized solution of a strong base, such as sodium hydroxide, is used to titrate the hydrochloride salt.

  • Solvent: The choice of solvent is critical. While aqueous solutions can be used, non-aqueous titrations often provide sharper endpoints for weakly acidic or basic compounds.[13] A common solvent system is a mixture of water and an alcohol like ethanol.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a pH electrode or visually using a suitable indicator. Potentiometric titration is generally more precise and less subjective.[15]

Experimental Protocol: Potentiometric Titration for Assay

Objective: To determine the assay of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride.

Instrumentation:

  • Autotitrator with a combination pH electrode.

  • Analytical balance.

Reagents:

  • 0.1 M Sodium Hydroxide, standardized.

  • Deionized water.

  • Ethanol.

Procedure:

  • Accurately weigh approximately 150 mg of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride into a beaker.

  • Add 50 mL of a 1:1 mixture of deionized water and ethanol and stir until dissolved.

  • Immerse the pH electrode in the solution.

  • Titrate with standardized 0.1 M Sodium Hydroxide, recording the volume of titrant and the corresponding pH values.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

Comparative Performance
Method Accuracy Precision (RSD) Specificity Throughput
HPLC High< 1.0%HighModerate
Titrimetry Very High< 0.2%LowLow
Logical Relationship of Method Selection

The choice of analytical method is intrinsically linked to the stage of drug development and the specific analytical question being addressed.

MethodSelection cluster_Phase Drug Development Phase cluster_Method Analytical Method Discovery Early Discovery HPLC HPLC Discovery->HPLC Impurity Profiling Development Process Development Development->HPLC Assay & Impurities GC GC Development->GC Volatile Impurities QC Quality Control QC->HPLC Release Testing Titration Titrimetry QC->Titration Bulk Assay

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Validation

A Comparative Toxicological Guide to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine Hydrochloride Derivatives for Preclinical Research

Introduction: Navigating the Toxicological Landscape of Novel Cyclopropylamine Derivatives The cyclopropylamine moiety is a valued structural motif in medicinal chemistry, prized for its ability to impart favorable pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Toxicological Landscape of Novel Cyclopropylamine Derivatives

The cyclopropylamine moiety is a valued structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to drug candidates.[1] However, this functional group is not without its inherent toxicological risks. The strained cyclopropyl ring, particularly when adjacent to a nitrogen atom, can be susceptible to metabolic activation, a critical consideration in preclinical safety assessment.[2] This guide provides a comprehensive comparative framework for evaluating the toxicity of a promising class of compounds: {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride derivatives.

While specific comparative toxicity data for this series is not yet publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate such crucial data. We will delve into the known mechanisms of cyclopropylamine toxicity, propose a rigorous, multi-pronged testing strategy encompassing both in vitro and in vivo methodologies, and provide the rationale behind each experimental choice. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and sufficient for informed decision-making in the drug development pipeline.

The Mechanistic Underpinnings of Cyclopropylamine-Mediated Toxicity: A Lesson from Trovafloxacin

The hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin serves as a cautionary tale and a valuable model for understanding the potential risks associated with cyclopropylamine-containing compounds.[3][4] The toxicity of trovafloxacin is not attributed to the parent molecule itself, but rather to its metabolic bioactivation.[5]

The key steps in this process, which should be considered as a potential liability for any novel cyclopropylamine derivative, are:

  • Cytochrome P450-Mediated Oxidation: The cyclopropylamine moiety can be oxidized by cytochrome P450 enzymes, particularly CYP1A2, located primarily in the liver.[5]

  • Formation of Reactive Intermediates: This oxidation can lead to the opening of the strained cyclopropyl ring, generating highly reactive intermediates such as carbon-centered radicals and α,β-unsaturated aldehydes.[3][6]

  • Covalent Adduct Formation: These electrophilic intermediates can then form covalent bonds with essential cellular macromolecules, including proteins and glutathione.[4]

  • Cellular Damage and Toxicity: The formation of these adducts can disrupt normal cellular function, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death, manifesting as hepatotoxicity.[6]

Beyond the liver, myeloperoxidase (MPO), an enzyme abundant in neutrophils, has also been shown to oxidize cyclopropylamines to reactive aldehydes, suggesting the potential for inflammatory cell-mediated toxicity.[4][6]

Proposed Experimental Workflow for Comparative Toxicity Assessment

Given the absence of public data, a systematic and comparative toxicological evaluation is paramount. The following workflow is proposed to generate the necessary data to compare the toxicity profiles of various {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: In Vivo Target Organ Toxicity In_Vitro_Assays Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) in HepG2 or Primary Hepatocytes LD50_Determination Acute Oral Toxicity (LD50) (OECD 425: Up-and-Down Procedure) In_Vitro_Assays->LD50_Determination Prioritize compounds with higher IC50 values Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Reactive_Metabolite Reactive Metabolite Trapping (GSH Adduct Formation) Metabolic_Stability->Reactive_Metabolite Investigate metabolic pathways Reactive_Metabolite->LD50_Determination Flag compounds with high adduct formation Liver_Function Serum Biochemistry (ALT, AST, ALP, Bilirubin) LD50_Determination->Liver_Function Select doses for sub-acute studies Clinical_Observation Clinical Observations and Body Weight Monitoring Histopathology Histopathological Examination of Liver and Other Key Organs Liver_Function->Histopathology Correlate biochemical markers with tissue morphology

Caption: Proposed experimental workflow for the comparative toxicological assessment of {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride derivatives.

Part 1: In Vitro Toxicity Assessment

In vitro assays are crucial for early-stage toxicity screening, providing a cost-effective and high-throughput method to rank compounds based on their cytotoxic potential and to investigate mechanisms of toxicity.[7]

Comparative Cytotoxicity in a Hepatic Cell Line

The initial step is to assess the direct cytotoxicity of the derivatives on a relevant cell line, such as the human hepatoma cell line HepG2 or, for greater physiological relevance, cryopreserved primary human hepatocytes.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HepG2 cells (or primary human hepatocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each derivative.

Assessment of Metabolic Activation Potential

To investigate the potential for bioactivation, an in vitro metabolism study using human liver microsomes is recommended.[9][10] This will help determine the metabolic stability of the compounds and identify the formation of reactive metabolites.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds

  • Glutathione (GSH) as a trapping agent

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, HLMs, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For reactive metabolite trapping experiments, also add GSH to the incubation mixture.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time (for metabolic stability) and to detect the formation of GSH-adducts (for reactive metabolite trapping).

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) for each compound. A shorter half-life indicates lower metabolic stability. The detection of GSH adducts provides direct evidence of reactive metabolite formation.

Part 2: In Vivo Acute Toxicity Assessment

Following the in vitro screening, promising candidates with lower cytotoxicity and a lower propensity for metabolic activation should be advanced to in vivo studies to assess their systemic toxicity.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity study provides a preliminary assessment of the substance's toxicity and helps in determining the dose ranges for subsequent studies. The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is recommended as it minimizes the number of animals required.[2][11]

Animals:

  • Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are typically used.

Procedure:

  • Dose Selection: The first animal is dosed at a level just below the best estimate of the LD50. If no prior information is available, a default starting dose can be used.

  • Dosing: The test substance is administered orally by gavage. Animals are fasted prior to dosing.

  • Observation: The animal is observed for mortality or signs of toxicity. If the animal survives, the next animal is dosed at a higher level (using a fixed progression factor). If the animal dies, the next animal is dosed at a lower level.

  • Sequential Dosing: This sequential dosing continues until the stopping criteria are met (typically after a certain number of reversals in outcome).

  • Clinical Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before the test substance is administered and then at least weekly.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Part 3: Target Organ Toxicity Evaluation - Focus on Hepatotoxicity

Given the known potential for cyclopropylamine-induced hepatotoxicity, a thorough evaluation of liver function and morphology is essential.

Liver Function Tests

Serum biochemical markers are sensitive indicators of liver damage.[12][13]

  • Blood Collection: At the end of the observation period in the acute toxicity study, blood samples are collected from surviving animals.

  • Serum Separation: Serum is separated by centrifugation.

  • Enzyme Analysis: The serum levels of the following liver enzymes are measured using standard automated analyzers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

An elevation in these enzymes, particularly ALT and AST, is indicative of hepatocellular injury.[14]

Histopathological Examination

Microscopic examination of liver tissue provides definitive evidence of cellular damage.[15][16]

  • Tissue Collection and Fixation: Immediately after euthanasia, the liver is excised, weighed, and examined for gross abnormalities. A portion of the liver is fixed in 10% neutral buffered formalin.

  • Tissue Processing and Staining: The fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the stained sections for any pathological changes, such as:

    • Hepatocellular degeneration and necrosis

    • Inflammatory cell infiltration

    • Steatosis (fatty change)

    • Bile duct hyperplasia

    • Fibrosis

Data Presentation and Interpretation

To facilitate a clear comparison between the derivatives, the generated data should be summarized in a structured format.

Table 1: Comparative In Vitro Cytotoxicity and Metabolic Stability

CompoundHepG2 IC50 (µM)Primary Hepatocyte IC50 (µM)In Vitro Half-life (t1/2, min)GSH Adduct Formation (Peak Area)
Derivative A
Derivative B
Derivative C
Control

Table 2: Comparative Acute Oral Toxicity and Hepatotoxicity Markers

CompoundAcute Oral LD50 (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histopathology Findings
Derivative A
Derivative B
Derivative C
Vehicle Control N/ANormal

Structure-Toxicity Relationship (STR) Analysis

The comparative data generated can be used to establish preliminary structure-toxicity relationships. For instance, modifications to the ethoxymethyl side chain or substitutions on the amine could significantly impact metabolic stability and cytotoxicity. Understanding these relationships is crucial for guiding the design of safer and more effective drug candidates.[17][18]

Conclusion

The development of novel therapeutic agents requires a proactive and thorough assessment of their toxicological profiles. For {[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride derivatives, the potential for mechanism-based toxicity stemming from the cyclopropylamine moiety necessitates a rigorous and comparative evaluation. While specific data for this class of compounds is not yet in the public domain, the experimental framework provided in this guide offers a clear and scientifically sound pathway to generate the necessary information.

By systematically evaluating in vitro cytotoxicity, metabolic activation, in vivo acute toxicity, and target organ toxicity, researchers can build a comprehensive safety profile for each derivative. This data-driven approach will enable the selection of lead candidates with the most favorable therapeutic index and minimize the risk of late-stage failures due to unforeseen toxicity. The ultimate goal is to ensure that these promising compounds can be advanced into further preclinical and clinical development with a high degree of confidence in their safety.

References

  • Sun, Q., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 661–673.
  • O'Brien, P. J., et al. (2006). High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model. Archives of Toxicology, 80(9), 580–604.
  • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682–6686.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Sun, Q., & Macdonald, T. L. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 661-673.
  • OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Uetrecht, J. P. (2000). New concepts in toxicology and their implications for drug development. Current Opinion in Drug Discovery & Development, 3(1), 63-70.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230.
  • Ress, N. B., & Williams, C. V. (2019). Histopathology of the Liver.
  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Thoolen, M. J., et al. (2010). A multistakeholder-endorsed proposal for a simple and pragmatic approach for the assessment of nonclinical histopathology.
  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms underlying chemical liver injury. Expert Reviews in Molecular Medicine, 14, e4.
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  • Krishnan, K., & Andersen, M. E. (2007). The role of pharmacokinetic and pharmacodynamic modeling in the development of drugs. European Journal of Pharmaceutical Sciences, 32(3-4), 167-179.
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  • Eisenbrand, G., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236.
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  • FDA. (2010). Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S.
  • ICH. (2011). S6 (R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Giannini, E. G., Testa, R., & Savarino, V. (2005). Liver enzyme alteration: a guide for clinicians.
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{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
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{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
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